N-Isopropylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUSWJORWQPNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149739 | |
| Record name | N-(1-Methylethyl)ethanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-69-0 | |
| Record name | Isopropylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)ethanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1118-69-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Methylethyl)ethanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Isopropylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Isopropylacetamide, a secondary amide with applications in various chemical and pharmaceutical contexts. This document outlines detailed experimental protocols for its preparation, presents its key physicochemical and spectroscopic data in a structured format, and includes visual workflows for clarity.
Synthesis of this compound
This compound can be effectively synthesized through the acylation of isopropylamine. Two common and efficient methods involve the use of either acetyl chloride or acetic anhydride as the acylating agent.
Synthesis via Acetylation of Isopropylamine with Acetyl Chloride
This method is a rapid and high-yielding route to this compound. The reaction involves the nucleophilic attack of the amino group of isopropylamine on the carbonyl carbon of acetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. A base, such as triethylamine or aqueous sodium hydroxide, is typically used to neutralize the HCl byproduct.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred solution of isopropylamine. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[1]
Synthesis via Acetylation of Isopropylamine with Acetic Anhydride
This method provides an alternative route with a less reactive acylating agent, which can be advantageous in certain experimental setups. The reaction produces acetic acid as a byproduct, which can be removed by a basic workup. One literature procedure suggests a yield of 100% when using triethylamine as a base in dichloromethane.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, combine isopropylamine (1.0 equivalent) and a suitable solvent like dichloromethane.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
After the addition, allow the reaction to proceed at room temperature for several hours or until completion as monitored by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.
-
The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization.
Data Presentation
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 199.7 °C at 760 mmHg | [2] |
| Density | 0.861 g/cm³ | [2] |
| Flash Point | 100.5 °C | [2] |
| CAS Number | 1118-69-0 | [1][2] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.
Table 2.2.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 - 8.0 | br s | - | NH |
| ~3.9 - 4.2 | m | ~6.6 | CH(CH₃)₂ |
| ~1.9 - 2.0 | s | - | COCH₃ |
| ~1.1 - 1.2 | d | ~6.6 | CH(CH₃)₂ |
Table 2.2.2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~169 - 170 | C=O |
| ~41 - 42 | C H(CH₃)₂ |
| ~22 - 23 | CH(C H₃)₂ |
| ~22 - 23 | COC H₃ |
Table 2.2.3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3280 | Strong, Broad | N-H stretch |
| ~2970 - 2930 | Strong | C-H stretch (aliphatic) |
| ~1640 - 1630 | Strong | C=O stretch (Amide I) |
| ~1560 - 1550 | Strong | N-H bend (Amide II) |
Table 2.2.4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 101 | Moderate | [M]⁺ (Molecular Ion) |
| 86 | Moderate | [M - CH₃]⁺ |
| 59 | Strong | [CH₃CONHCH₂]⁺ |
| 44 | Base Peak | [CH₃CHNH₂]⁺ |
| 43 | Strong | [CH₃CO]⁺ |
Mandatory Visualization
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Workflow
Caption: Characterization workflow for this compound.
References
"physical and chemical properties of N-Isopropylacetamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylacetamide, a secondary amide, is a chemical compound with a range of applications in chemical synthesis and potential relevance in pharmacological research. Its structure, featuring an isopropyl group attached to an acetamide moiety, imparts specific physical and chemical properties that are critical to understand for its effective use and for the development of new applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential, albeit currently under-explored, role in drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| CAS Number | 1118-69-0 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 219.5-224 °C | [3] |
| Density | 0.912 g/cm³ (at 25 °C) | [3] |
| Solubility | Soluble in organic solvents; slightly soluble in water. | [4] |
| pKa | 16.31 ± 0.46 (Predicted) | [3] |
| Storage | Sealed in a dry place at room temperature. | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl and acetyl protons. The methine proton of the isopropyl group will appear as a multiplet, coupled to the six equivalent methyl protons, which will appear as a doublet. The acetyl methyl group will present as a singlet. The amide proton will appear as a broad signal, the chemical shift of which can be dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methine and methyl carbons of the isopropyl group, and the methyl carbon of the acetyl group.
-
¹⁵N NMR: The nitrogen-15 NMR spectrum can provide information about the electronic environment of the nitrogen atom within the amide bond.[5]
Infrared (IR) Spectroscopy
The IR spectrum of N--Isopropylacetamide is characterized by the following key absorption bands:
-
N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.
-
C=O Stretch (Amide I band): A strong absorption band typically found between 1630 and 1680 cm⁻¹.[6]
-
N-H Bend (Amide II band): An absorption band in the region of 1510-1580 cm⁻¹, resulting from N-H bending and C-N stretching vibrations.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is a key identifier and can provide structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement.[8]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physical properties.
Synthesis and Purification of this compound
This protocol describes a general method for the N-acetylation of isopropylamine.
Materials:
-
Isopropylamine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine (if using acetyl chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 eq) in anhydrous diethyl ether or dichloromethane. If using acetyl chloride, add triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[9]
References
- 1. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1118-69-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Acetamide, N,N-bis(1-methylethyl)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
N-Isopropylacetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylacetamide, a secondary amide, is a versatile chemical compound with applications in various scientific and industrial sectors. Its unique properties make it a valuable solvent and a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] This technical guide provides an in-depth overview of this compound, covering its chemical identity, physical properties, synthesis protocols, and known applications.
Chemical Identity and Synonyms
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
| Identifier | Value |
| CAS Number | 1118-69-0 [2][3][4][5] |
This compound is also known by a variety of synonyms, which are listed below to aid in its identification across different chemical databases and publications.
| Synonym |
| 2-Acetamidopropane[4][5][6][7] |
| Acetamide, N-isopropyl-[5] |
| Isopropylacetamide[5] |
| N-(1-Methylethyl)acetamide[5] |
| N-(1-Methylethyl)ethanamide[7] |
| N-(propan-2-yl)acetamide[4][6][7] |
| N-propan-2-ylacetamide[3] |
| NSC 44147[5][6] |
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [4][5][6][7] |
| Molecular Weight | 101.15 g/mol | [2][4][5] |
| Appearance | Colorless to yellow to brown liquid | [1][2] |
| Boiling Point | 199.7 °C at 760 mmHg | [4][6] |
| Density | 0.861 g/cm³ | [4][6] |
| Flash Point | 100.5 °C | [4][6] |
| Vapor Pressure | 0.337 mmHg at 25 °C | [4][6] |
| Refractive Index | 1.405 | [4] |
| pKa | 16.31 ± 0.46 (Predicted) | [4][6] |
| Storage Temperature | Room Temperature | [2][4][6] |
| InChI Key | PDUSWJORWQPNRP-UHFFFAOYSA-N | [2] |
Synthesis of this compound
This compound can be synthesized through various methods. A common laboratory-scale preparation involves the N-acetylation of isopropylamine.
General Experimental Protocol: N-acetylation of Isopropylamine
This protocol describes a general procedure for the synthesis of this compound using isopropylamine and acetyl chloride.
Materials:
-
Isopropylamine
-
Acetyl chloride
-
Acetonitrile
-
Hydroxyapatite-Cu₂O catalyst
-
Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether (or other suitable crystallization solvent)
Procedure:
-
In a reaction vessel, a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) is prepared in acetonitrile (5 mL).
-
Hydroxyapatite-Cu₂O (0.1 g) is added to the mixture under an air atmosphere.
-
The reaction mixture is refluxed at 50 °C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The residue is washed with water, followed by ethyl acetate (3 x 10 mL).
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product can be purified by crystallization from petroleum ether or a mixture of ethyl acetate and petroleum ether, or by column chromatography on silica gel.[8]
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block and solvent in various chemical syntheses.[1] Its utility in the pharmaceutical industry is primarily as a solvent in drug formulations and as a precursor in the synthesis of active pharmaceutical ingredients.[1][5]
While direct involvement of this compound in signaling pathways is not extensively documented, the structurally related polymer, poly(N-isopropylacrylamide) (PNIPAM), is the subject of significant research in drug delivery and tissue engineering. This polymer exhibits thermoresponsive properties, making it a "smart" material for controlled release applications.
Safety Information
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P280, P305, P338, P351.[2]
Users should always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a chemical compound with a well-defined profile and established utility in chemical synthesis and the pharmaceutical industry. The information provided in this guide, from its fundamental properties to its synthesis, offers a solid foundation for researchers and professionals working with this compound. Further research into its biological interactions may yet uncover new applications for this compound and its derivatives.
References
- 1. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-ethyl-N-isopropylacetamide | C7H15NO | CID 14597977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1118-69-0 [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Solubility of N-Isopropylacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-Isopropylacetamide (NIPAM) in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the theoretical principles governing its solubility, qualitative solubility information, and a comprehensive experimental protocol for determining precise solubility values.
Introduction to this compound
This compound (CAS No. 1118-69-0), also known as N-(1-Methylethyl)ethanamide, is a secondary amide with the chemical formula C5H11NO.[1] It is characterized by an isopropyl group and an acetyl group attached to a central nitrogen atom. This structure imparts a moderate polarity to the molecule, influencing its physical and chemical properties, including its solubility.[2] NIPAM is recognized for its utility as a solvent and its applications in various chemical syntheses, including in the pharmaceutical industry for drug formulation and development.[2]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 199.7 °C at 760 mmHg[3] |
| LogP (Octanol/Water) | 0.531 (Crippen Calculated)[4] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. As a secondary amide, this compound's solubility is primarily influenced by its ability to participate in hydrogen bonding.
The amide functional group in NIPAM contains a nitrogen atom bonded to a hydrogen atom, allowing it to act as a hydrogen bond donor.[5] Additionally, the presence of the electronegative oxygen and nitrogen atoms enables it to act as a hydrogen bond acceptor.[5] This dual hydrogen bonding capability is a key factor in its solubility in protic solvents like alcohols.
In aprotic polar solvents, the dipole-dipole interactions between the solvent and the polar amide group of NIPAM contribute significantly to its solubility. The isopropyl group, being a non-polar alkyl chain, influences its solubility in less polar organic solvents. As the size of the non-polar alkyl portion of an amide molecule increases, its solubility in polar solvents tends to decrease.[6]
Qualitative Solubility of this compound
While specific quantitative data is scarce, this compound is generally described as being easily soluble in most organic solvents.[7] The following table summarizes its expected qualitative solubility based on general principles of organic chemistry and available information.
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | NIPAM can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Strong dipole-dipole interactions between the polar ketone and amide groups. |
| Esters | Ethyl Acetate, Butyl Acetate | High | Dipole-dipole interactions and the potential for hydrogen bond acceptance by the ester. |
| Ethers | Diethyl Ether, Tetrahydrofuran | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the N-H group of NIPAM. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Solvation is primarily driven by van der Waals forces and some dipole-induced dipole interactions. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | Strong dipole-dipole interactions. |
| Non-polar Solvents | Hexane, Cyclohexane | Low | The polarity of the amide group is significantly different from these non-polar solvents, leading to weak intermolecular forces. |
| Water | Slightly Soluble | While capable of hydrogen bonding, the non-polar isopropyl group limits its aqueous solubility. A predicted solubility is 28.6 mg/mL.[8] |
Experimental Protocol for Determining Solubility
To obtain precise, quantitative solubility data for this compound in a specific organic solvent, an experimental determination is necessary. The isothermal shake-flask method is a reliable and commonly used technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Sealed glass vials or flasks
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a pre-weighed, sealed glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilution and Quantification: Dilute the filtered solution to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
Safety Precautions:
-
Always perform experiments in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent(s) for specific handling, storage, and disposal information.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
References
- 1. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. N-(1-Methylethyl)ethanamide (CAS 1118-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. zhonghanchemical.com [zhonghanchemical.com]
- 8. 1118-69-0|this compound| Ambeed [ambeed.com]
"N-Isopropylacetamide molecular structure and weight"
An In-depth Technical Guide to N-Isopropylacetamide: Molecular Structure, Properties, and Characterization Protocols
Introduction
This compound, a secondary amide, serves as a valuable building block in organic synthesis and holds relevance in various fields of chemical research. Its molecular structure, characterized by an isopropyl group attached to the nitrogen of an acetamide, imparts specific physicochemical properties that are of interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the molecular structure, weight, and key properties of this compound. Furthermore, it details standardized experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Identifiers
The fundamental structural and identifying information for this compound is summarized in the table below. The IUPAC name for this compound is N-propan-2-ylacetamide[1].
| Identifier | Value |
| Molecular Formula | C₅H₁₁NO[2][3][4][5] |
| Molecular Weight | 101.15 g/mol [1][6][7][8] |
| CAS Number | 1118-69-0[2][3][6][9] |
| IUPAC Name | N-propan-2-ylacetamide[1] |
| Synonyms | N-(1-Methylethyl)ethanamide, 2-Acetamidopropane[2][10] |
| InChI | InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7)[2][6] |
| InChIKey | PDUSWJORWQPNRP-UHFFFAOYSA-N[2][6] |
| Canonical SMILES | CC(C)NC(=O)C[1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification.
| Property | Value |
| Appearance | Colorless liquid[2] |
| Boiling Point | 199.7°C at 760 mmHg[3][4][5] |
| Density | 0.861 g/cm³[3][5] |
| Flash Point | 100.5°C[3][4][5] |
| Vapor Pressure | 0.337 mmHg at 25°C[3][5] |
| Refractive Index | 1.405[4][5] |
| Storage | Sealed in dry, Room Temperature[3][5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are foundational for researchers working with this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the N-acetylation of isopropylamine using acetyl chloride.
Materials:
-
Isopropylamine
-
Acetyl chloride
-
Acetonitrile
-
Hydroxyapatite-supported copper(I) oxide (HAP-Cu₂O)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Deionized water
Procedure:
-
To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), add hydroxyapatite-Cu₂O (0.1 g) under an air atmosphere.
-
Reflux the reaction mixture at 50°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it.
-
Wash the residue with water followed by ethyl acetate (3 x 10 mL).
-
Remove the solvent from the filtrate under reduced pressure.
-
The final product can be purified by crystallization from petroleum ether or a mixture of ethyl acetate and petroleum ether, or by column chromatography on silica gel.[2]
Spectroscopic Characterization
NMR spectroscopy is essential for the structural elucidation of this compound.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a Pasteur pipette with a cotton plug into a 5 mm NMR tube.
-
Cap the NMR tube and clean the exterior with a tissue dampened with acetone.[11]
¹H NMR Spectroscopy Protocol:
-
Instrument: Varian CFT-20 or equivalent[3]
-
Procedure: Acquire the ¹H NMR spectrum according to standard instrument parameters. The chemical shifts should be referenced to TMS at 0.00 ppm. Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the proton connectivity.[11]
¹³C NMR Spectroscopy Protocol:
-
Procedure:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom, simplifying interpretation.[8]
-
The chemical shifts should be referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[11]
-
The number of signals will indicate the number of non-equivalent carbon atoms in the molecule.[8]
-
IR spectroscopy is used to identify the functional groups present in this compound.
Sample Preparation (Nujol Mull):
-
Place 15-20 mg of the sample in a clean agate mortar and grind it to a fine powder.
-
Add 1-2 drops of Nujol (mineral oil) and continue to grind the mixture to a smooth, uniform paste.
-
Transfer the mull onto one IR-transparent salt plate (e.g., NaCl or KBr) and place the second plate on top, spreading the mull evenly between the plates.[1][12]
Data Acquisition:
-
Instrument: Bruker IFS 85 B FTIR spectrometer or equivalent[3]
-
Technique: Acquire the spectrum using a film technique for the Nujol mull.[3] Key vibrational bands to observe include the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Instrument: HITACHI RMU-6M or similar[3]
-
Ionization Mode: Electron Ionization (EI)[3]
-
Procedure: Introduce the sample into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization and detection. The resulting mass spectrum will show the molecular ion peak and characteristic fragment ion peaks.
-
Expected Fragments: The mass spectrum of this compound typically shows a base peak at m/z 44 and other significant peaks at m/z 101 (molecular ion), 86, 42, 15, and 71.[3]
Visualizations
Logical Relationships of Chemical Identifiers
Caption: Relationship between this compound and its key chemical identifiers.
Synthesis Workflow for this compound
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. This compound | CAS#:1118-69-0 | Chemsrc [chemsrc.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. This compound | 1118-69-0 [chemicalbook.com]
- 10. Acetamide, N-ethyl- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of N-Isopropylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-Isopropylacetamide. It includes quantitative data presentation, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.
Spectroscopic Data
The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.5 - 8.0 | Broad Singlet | 1H | - | N-H |
| ~3.9 - 4.1 | Septet (or multiplet) | 1H | ~6.8 | CH-(CH₃)₂ |
| ~1.9 | Singlet | 3H | - | CO-CH₃ |
| ~1.1 | Doublet | 6H | ~6.8 | CH-(CH₃)₂ |
Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can vary slightly depending on the solvent and concentration used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Amide Carbonyl) |
| ~41 | CH-(CH₃)₂ |
| ~23 | CO-CH₃ |
| ~22 | CH-(CH₃)₂ |
Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2970 | Strong | C-H Stretch (sp³) |
| ~1640 | Strong | C=O Stretch (Amide I band) |
| ~1550 | Strong | N-H Bend (Amide II band) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectroscopic data for this compound.
NMR Spectroscopy Protocol
2.1.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Standard: An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0.00 ppm).
2.1.2. Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering from approximately -1 to 10 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering from approximately 0 to 200 ppm.
-
2.1.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios and pick the peak positions in both ¹H and ¹³C NMR spectra.
FT-IR Spectroscopy Protocol
2.2.1. Sample Preparation (Thin Film Method)
-
Dissolution: Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).
-
Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
2.2.2. Data Acquisition
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker IFS 85 B or equivalent).
-
Parameters:
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Scan: A background spectrum of the clean, empty sample compartment should be acquired before running the sample spectrum.
-
2.2.3. Data Processing
-
Background Subtraction: The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Format: The spectrum is typically displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).
-
Peak Picking: Identify and label the wavenumbers of the major absorption bands.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the structure of this compound for NMR interpretation.
The Thermoresponsive Behavior of N-Isopropylacetamide Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermoresponsive behavior of N-Isopropylacetamide (NIPAM) polymers, with a particular focus on poly(N-isopropylacrylamide) (PNIPAM). This smart polymer exhibits a sharp and reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST), making it a material of significant interest for a range of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing.[1][2][3] This document details the synthesis, characterization, and factors influencing the thermoresponsive properties of PNIPAM, along with detailed experimental protocols and a discussion of its application in drug delivery systems.
Core Principles of Thermoresponsive Behavior
Thermoresponsive polymers are a class of "smart" materials that undergo a distinct change in their physical properties in response to a change in temperature.[4] For polymers like PNIPAM in aqueous solutions, this behavior is characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble and exists in a swollen, hydrated state. Above the LCST, the polymer becomes insoluble and undergoes a phase separation, collapsing into a more compact, dehydrated state.[5][6]
The molecular architecture of PNIPAM, consisting of a hydrophobic backbone and a hydrophilic amide group with a hydrophobic isopropyl moiety, is key to its thermoresponsive behavior.[7] At temperatures below the LCST, hydrogen bonds between the amide groups of the polymer and surrounding water molecules are favorable, leading to the dissolution of the polymer.[5] As the temperature increases, the entropy of the system increases, and the hydrophobic interactions between the isopropyl groups become dominant.[5][8] This leads to the release of bound water molecules and the collapse of the polymer chains into a globular conformation.[5][7] This transition from a hydrophilic coil to a hydrophobic globule is the fundamental basis for the diverse applications of PNIPAM.
Synthesis of Poly(N-isopropylacrylamide)
A common and straightforward method for synthesizing PNIPAM is through free-radical polymerization of the N-isopropylacrylamide monomer. A typical protocol is outlined below.
Experimental Protocol: Free-Radical Polymerization of NIPAM
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
Ammonium persulfate (APS) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AMPA) as initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator (optional)
-
N,N'-methylenebis(acrylamide) (BIS) as a crosslinker (for hydrogel synthesis)
-
Distilled water
-
Nitrogen gas
Procedure:
-
Dissolve the desired amount of NIPAM monomer (and BIS if synthesizing a hydrogel) in distilled water in a reaction vessel.
-
If using an accelerator like TEMED, add it to the monomer solution.
-
Purge the solution with nitrogen gas for approximately 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[9]
-
Dissolve the initiator (APS or AMPA) in a small amount of distilled water and add it dropwise to the monomer solution while stirring.[9]
-
Maintain the reaction at a specific temperature (e.g., 80°C) for several hours to allow the polymerization to proceed.[9]
-
After the polymerization is complete, the resulting polymer can be purified by precipitation in a non-solvent such as cold methanol or by dialysis against distilled water to remove unreacted monomers and initiator.
-
The purified polymer is then typically dried to a powder by lyophilization (freeze-drying).[9]
Characterization of Thermoresponsive Behavior
Several analytical techniques are employed to characterize the thermoresponsive properties of PNIPAM, primarily to determine its LCST.
Turbidimetry using UV-Vis Spectroscopy
A simple and widely used method to determine the LCST is by measuring the change in turbidity of the polymer solution as a function of temperature.
Experimental Protocol: LCST Determination by Turbidimetry
-
Prepare a dilute aqueous solution of the PNIPAM polymer (e.g., 1 wt%).[10]
-
Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the wavelength to a value where the polymer does not have a strong absorbance, typically around 500 nm.[11]
-
Slowly increase the temperature of the solution at a controlled rate (e.g., 0.2 °C/min) to ensure thermal equilibrium.[10]
-
Record the transmittance or absorbance of the solution at regular temperature intervals.
-
The LCST is typically defined as the temperature at which a sharp decrease in transmittance (or increase in absorbance) is observed, often taken as the inflection point of the resulting curve.[10][12]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the phase transition of the polymer, providing thermodynamic information about the process.
Experimental Protocol: DSC Analysis of PNIPAM
-
Prepare a PNIPAM solution of a specific concentration.
-
Accurately weigh a small amount of the solution into a DSC pan and seal it. An empty pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 2°C/min or 5°C/min) over a temperature range that encompasses the LCST (e.g., -10°C to 60°C).[9][13]
-
The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the heat absorbed during the dehydration and collapse of the polymer chains.[14]
Dynamic Light Scattering (DLS)
DLS is used to measure the change in the hydrodynamic radius (size) of the polymer coils or particles as they transition through the LCST.
Experimental Protocol: DLS Analysis of PNIPAM
-
Prepare a dilute solution of the PNIPAM polymer.
-
Filter the solution to remove any dust or large aggregates.
-
Place the solution in a DLS cuvette within the instrument, which is equipped with a temperature controller.
-
Measure the hydrodynamic radius of the polymer coils at various temperatures, both below and above the expected LCST.
-
A sharp decrease in the hydrodynamic radius is observed as the temperature increases above the LCST, indicating the collapse of the polymer chains from an extended coil to a compact globule. The temperature at which this transition occurs is taken as the LCST.[15]
Factors Influencing the Lower Critical Solution Temperature
The LCST of PNIPAM, which is approximately 32°C for the homopolymer, can be tuned for specific applications by modifying the polymer's chemical structure and properties.[8]
Copolymerization
Introducing hydrophilic or hydrophobic comonomers into the PNIPAM backbone is a common strategy to adjust the LCST.
-
Hydrophilic Comonomers: Copolymerizing NIPAM with hydrophilic monomers, such as acrylamide (AAm) or acrylic acid (AAc), increases the overall hydrophilicity of the polymer. This results in a higher LCST because more thermal energy is required to overcome the polymer-water interactions.[16][17]
-
Hydrophobic Comonomers: Conversely, incorporating hydrophobic comonomers decreases the LCST, as the increased hydrophobicity facilitates the temperature-induced phase separation.
| Comonomer | Effect on LCST | Reference |
| Acrylic Acid (AAc) | Increases with higher AAc content | [17] |
| Acrylamide (AAm) | Increases with higher AAm content | [16] |
Molecular Weight
The molecular weight of PNIPAM can also influence its LCST, although the effect is most pronounced for lower molecular weight polymers. For high molecular weight PNIPAM, the LCST is largely independent of molecular weight.[1][4] However, for lower molecular weight chains, the nature of the end groups becomes more significant.[1][18]
| Molecular Weight (kDa) | Change in LCST | Reference |
| 18 | +0.6°C | [1][18] |
| 56 | +0.2°C | [1][18] |
| > 200 | Negligible | [4] |
Polymer Architecture and Tacticity
The architecture of the polymer, such as linear, branched, or grafted structures, can affect the LCST.[8] Additionally, the stereochemistry (tacticity) of the polymer chain has been shown to influence the transition temperature.
Application in Drug Delivery
The thermoresponsive nature of PNIPAM makes it an excellent candidate for controlled drug delivery systems. The general mechanism involves encapsulating a therapeutic agent within a PNIPAM-based carrier (e.g., hydrogel, nanoparticle) at a temperature below the LCST, where the carrier is in its swollen state. When the temperature is raised above the LCST, the carrier collapses and releases the encapsulated drug.[6][19]
Visualizing the Drug Delivery Mechanism
The following diagram illustrates the temperature-triggered drug release from a PNIPAM-based hydrogel.
Caption: Thermoresponsive drug release from a PNIPAM hydrogel.
Experimental Workflow for Characterization
The following diagram outlines a typical experimental workflow for synthesizing and characterizing the thermoresponsive behavior of PNIPAM.
Caption: Workflow for PNIPAM synthesis and characterization.
Conclusion
This compound polymers, particularly PNIPAM, are a versatile class of thermoresponsive materials with significant potential in biomedical research and drug development. Their tunable LCST allows for the design of "smart" systems that can respond to physiological temperature changes. A thorough understanding of the principles governing their thermoresponsive behavior, coupled with robust synthesis and characterization protocols, is essential for the continued development and application of these promising polymers.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Stimuli-Responsive Nanomaterials for Application in Antitumor Therapy and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fabrication of PNIPAm-based Thermoresponsive Hydrogel Microwell Arrays for Tumor Spheroid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
"hydrolysis and stability of N-Isopropylacetamide"
An In-depth Technical Guide on the Hydrolysis and Stability of N-Isopropylacetamide
Introduction
This compound (CAS 1118-69-0), an organic compound featuring a secondary amide functional group, serves as a versatile chemical in various laboratory and industrial settings, including applications in drug formulation and development.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical stability, particularly its susceptibility to hydrolysis, is paramount. The degradation of an active pharmaceutical ingredient (API) or a key intermediate can impact potency, purity, and safety, making stability assessment a critical component of the development lifecycle.[2][3]
This technical guide provides a comprehensive overview of the hydrolysis and stability of this compound. It covers the primary degradation pathways, presents a framework for quantitative data analysis, details experimental protocols for forced degradation studies, and discusses the analytical methodologies required to develop a robust stability-indicating assay.
Chemical Stability and Degradation Pathways
This compound is generally stable under standard storage conditions.[1] However, like most amides, its primary degradation pathway is hydrolysis of the amide bond, a reaction that can be catalyzed by both acidic and basic conditions.[1][4] This process involves the cleavage of the amide linkage, yielding isopropylamine and acetic acid as the principal degradation products.[4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropylamine result in the formation of acetic acid.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
In basic conditions, the hydrolysis proceeds via a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the isopropylamine anion (a poor leaving group). The process is typically driven forward by the subsequent acid-base reaction where the departing amine anion is protonated by the carboxylic acid formed, or by water.
Caption: Base-catalyzed hydrolysis of this compound.
Quantitative Stability Data
While the qualitative degradation pathway of this compound is well-understood based on the principles of amide chemistry, specific, publicly available quantitative kinetic data (e.g., degradation rate constants at various pH and temperature values) is limited. Forced degradation studies are designed to generate this type of data.[2][5] The results of such studies are typically summarized to facilitate comparison and modeling.
Below is a template table for the presentation of quantitative data from forced hydrolysis studies.
| Stress Condition | Temperature (°C) | Time (hours) | Degradation (%) | Apparent Rate Constant (k) | Reference |
| 0.1 M HCl | 60 | 2, 4, 8, 12, 24 | Data | Data | [Internal Study] |
| 0.1 M NaOH | 60 | 0.5, 1, 2, 4, 8 | Data | Data | [Internal Study] |
| pH 4.5 Buffer | 80 | 24, 48, 72 | Data | Data | [Internal Study] |
| pH 7.0 Buffer | 80 | 24, 48, 72 | Data | Data | [Internal Study] |
| pH 9.0 Buffer | 80 | 24, 48, 72 | Data | Data | [Internal Study] |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand degradation pathways and to develop stability-indicating analytical methods.[5] A typical protocol for assessing hydrolytic stability is detailed below. The goal is to induce a target degradation of 5-20%.[6]
Protocol: Forced Hydrolysis Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.[4]
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (or other suitable stationary phase)
-
Incubator or water bath
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically 1 mg/mL.[6]
-
-
Acidic Hydrolysis:
-
Mix a volume of the stock solution with an equal volume of 0.1 M HCl in a suitable container.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
If no significant degradation is observed, the experiment may be repeated using a higher acid concentration or temperature.
-
-
Basic Hydrolysis:
-
Mix a volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at appropriate time intervals (amide hydrolysis is often faster under basic conditions).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
-
Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
Caption: Workflow for a forced hydrolysis study.
Analytical Methodologies
The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM). A SIAM is a quantitative analytical procedure used to detect changes in the properties of the drug substance and drug product over time.[7] The method must be able to accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[7][8]
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing due to its high sensitivity, resolving power, and accuracy.[7][9] A reversed-phase HPLC method, often with a C18 column, is typically the first choice for small molecules like this compound.
Key aspects of a stability-indicating HPLC method include:
-
Specificity: The ability to resolve the this compound peak from all potential degradation products. This is confirmed by analyzing forcibly degraded samples and ensuring peak purity using techniques like photodiode array (PDA) detection.
-
Accuracy and Precision: The method must provide accurate and repeatable measurements of the analyte concentration.
-
Linearity and Range: The detector response must be linear over a defined concentration range.
-
Quantification: The method should be able to quantify both the decrease in the parent compound and the increase in major degradation products.
Caption: Logical validation of a stability-indicating method.
Conclusion
The stability of this compound is governed primarily by its susceptibility to acid- and base-catalyzed hydrolysis, which results in the formation of isopropylamine and acetic acid. A comprehensive understanding of this degradation is critical for its application in research and pharmaceutical development. By employing systematic forced degradation studies and developing validated, stability-indicating analytical methods like HPLC, researchers can accurately characterize the stability profile of this compound. This knowledge is fundamental for ensuring product quality, establishing appropriate storage conditions, defining shelf-life, and meeting regulatory requirements.
References
- 1. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]
- 2. biomedres.us [biomedres.us]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. kinampark.com [kinampark.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-depth Technical Guide to the Synthesis of N-Isopropylacetamide from Isopropylamine and Acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of N-isopropylacetamide, a valuable amide compound, from the reaction of isopropylamine and acetyl chloride. The synthesis proceeds via a nucleophilic acyl substitution, a fundamental and efficient reaction in organic chemistry. This guide details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and outlines essential safety precautions.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from isopropylamine and acetyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This addition is followed by the elimination of a chloride ion. The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a base, such as triethylamine or an excess of the starting amine, to drive the reaction to completion and prevent the formation of the unreactive isopropylammonium salt.
Reaction: (CH₃)₂CHNH₂ (Isopropylamine) + CH₃COCl (Acetyl Chloride) → (CH₃)₂CHNHCOCH₃ (this compound) + HCl
Quantitative Data Summary
The physical and chemical properties of the reactants and the product are summarized below.
Table 1: Properties of Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Isopropylamine | Propan-2-amine | 75-31-0[1][2] | C₃H₉N | 59.11 |
| Acetyl Chloride | Ethanoyl chloride | 75-36-5[1][2] | C₂H₃ClO | 78.50 |
| This compound | N-propan-2-ylacetamide[3] | 1118-69-0[1][3] | C₅H₁₁NO[1][4] | 101.15[1][3] |
Table 2: Reported Reaction Conditions and Yields
| Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Acetylation | Hydroxyapatite-Cu₂O | Acetonitrile | 50 | 0.1 | 92 | [1] |
| Schotten-Baumann (modified) | Triethylamine | Dichloromethane | 0 to 20 | 12 | ~89.5-100* | [5] |
| Note: A 100% yield was reported using acetic anhydride instead of acetyl chloride under similar conditions.[5] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound using a base to neutralize the HCl byproduct.
3.1 Materials and Reagents:
-
Isopropylamine (≥99%)
-
Acetyl chloride (≥99%)
-
Triethylamine (≥99%), dried
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.2 Synthesis Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[5]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the stirred amine solution via an addition funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetyl chloride and the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as a colorless oil or liquid.[4][5]
-
Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.[1]
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.
-
Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[7][8] It causes severe skin burns and eye damage.[7][9] All manipulations must be conducted in a certified chemical fume hood.[8][10] Personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.[7][10] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[9][10]
-
Isopropylamine: Isopropylamine is a flammable liquid and can cause skin and eye irritation. It should be handled in a well-ventilated area, preferably a fume hood.
-
General Handling: Ensure that an eyewash station and safety shower are readily accessible.[8] Handle all chemicals in accordance with good laboratory practices.[7] Prepare for potential spills by having appropriate absorbent materials and neutralization agents on hand.
Conclusion
The synthesis of this compound from isopropylamine and acetyl chloride is a robust and high-yielding reaction. The procedure is straightforward, relying on fundamental organic chemistry principles. By following the detailed protocol and adhering to the necessary safety precautions, this compound can be reliably prepared in a laboratory setting for further use in research and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:1118-69-0 | Chemsrc [chemsrc.com]
- 3. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1118-69-0|this compound| Ambeed [ambeed.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. wcu.edu [wcu.edu]
N-Isopropylacetamide: A Technical Guide to Commercial Suppliers, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-Isopropylacetamide, a valuable building block in organic synthesis and pharmaceutical development. This document details its commercial availability, typical purity levels, synthesis and purification protocols, and rigorous analytical methodologies for quality control.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 95% to over 99%. For research and development purposes, it is crucial to select a grade with a purity appropriate for the intended application. The following table summarizes a selection of commercial suppliers and their offered purities for this compound.
| Supplier | Stated Purity |
| ChemScene | 99.89% |
| Apollo Scientific | 99% |
| TCI Chemical | min. 98.0 % |
| CymitQuimica | 97% |
| LookChem | 97% |
| American Custom Chemicals Corp. | 95.00% |
| Crysdot | 95+% |
| Synthonix, Inc. | 95+% |
| Henan Aochuang Chemical Co.,Ltd. | 98% |
Note: This is not an exhaustive list, and purity may vary by batch. It is recommended to request a certificate of analysis (CoA) from the supplier for specific lot information.
Synthesis and Purification of this compound
A common and straightforward method for the synthesis of this compound is the N-acetylation of isopropylamine using acetyl chloride.[1] The crude product can then be purified through filtration, crystallization, or column chromatography to achieve the desired level of purity.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a well-ventilated fume hood, combine isopropylamine (1 mmol) and acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1 mmol) to the stirred solution. The reaction is exothermic, so controlled addition is recommended.
-
Catalyst (Optional): For a catalyzed reaction, add a catalytic amount of a suitable catalyst, such as hydroxyapatite-supported copper(I) oxide (0.1 g).[1]
-
Reaction: Heat the mixture to reflux at 50°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove any solids.
-
Washing: Wash the filtered residue with water and then with ethyl acetate.[1]
-
Concentration: Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
Detailed Experimental Protocol: Purification
The crude this compound can be purified by either crystallization or column chromatography.
2.3.1. Crystallization
-
Solvent Selection: Choose a suitable solvent system for crystallization, such as petroleum ether or a mixture of ethyl acetate and petroleum ether.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
2.3.2. Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent: A mixture of ethyl acetate and petroleum ether is a suitable eluent. The polarity can be adjusted to achieve optimal separation.[1]
-
Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the product and collect the fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Methods for Purity Determination
The purity of this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques.
Quality Control Workflow
The following diagram outlines a general workflow for the quality control analysis of this compound.
Caption: Quality Control Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
3.2.1. Experimental Protocol
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| MS System | Agilent 5975C or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 35-300 |
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is suitable for the quantification of this compound and the detection of non-volatile impurities.
3.3.1. Experimental Protocol
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or equivalent with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[2][3]
3.4.1. Experimental Protocol
| Parameter | Value |
| NMR Spectrometer | Bruker Avance III 400 MHz or higher field instrument |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) |
| Internal Standard | A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have a resonance that does not overlap with the analyte signals. |
| Sample Preparation | Accurately weigh (to 0.01 mg) a known amount of this compound and the internal standard into an NMR tube. Add a precise volume of deuterated solvent. |
| Acquisition Parameters | - Pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard. - 90° pulse angle. - Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest).[4] |
| Processing | - Apply a small line broadening (e.g., 0.3 Hz). - Careful phasing and baseline correction. - Integrate the non-overlapping signals of the analyte and the internal standard. |
| Purity Calculation | The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std |
| Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard. |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[6]
-
Storage: Store in a tightly closed container in a cool, dry place.[7]
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
Inhalation: Move to fresh air.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 1118-69-0|this compound| Ambeed [ambeed.com]
Methodological & Application
Application Notes and Protocols for N-Isopropylacetamide in Protein Crystallization
Disclaimer: There is currently no specific published literature detailing the use of N-Isopropylacetamide as a standard reagent in protein crystallization protocols. The following application notes and protocols are therefore based on established general methodologies for screening and utilizing novel small molecule additives in protein crystallization experiments. These guidelines provide a framework for researchers to systematically evaluate the potential of this compound as a crystallization additive.
Introduction
Protein crystallization is a critical bottleneck in structural biology, essential for determining three-dimensional protein structures via X-ray crystallography. The process is often empirical, relying on screening a wide range of chemical conditions to find those that promote the formation of well-ordered crystals. Additives, which are small molecules included in the crystallization drop, can play a crucial role in promoting nucleation and crystal growth. They can influence crystallization by various mechanisms, including altering protein solubility, mediating crystal contacts, and stabilizing specific protein conformations.
This compound is a small, water-soluble amide. While not a conventional crystallization reagent, its physicochemical properties suggest it could potentially influence protein crystallization. Small amides can participate in hydrogen bonding and may interact with both the protein surface and the solvent, thereby subtly altering the energetic landscape to favor crystallization. These protocols are designed to guide the researcher in systematically exploring the utility of this compound as a novel additive in protein crystallization screens.
Data Presentation
To systematically evaluate the effect of this compound, it is crucial to maintain a structured record of experimental conditions and outcomes. The following table provides a template for organizing these data.
Table 1: Experimental Matrix for Screening this compound as an Additive
| Trial ID | Protein Concentration (mg/mL) | Precipitant Solution | This compound Concentration (M) | Temperature (°C) | Crystal Formation (Yes/No) | Crystal Quality (Description) |
| A1 | 10 | 20% PEG 8000, 0.1 M Tris pH 8.5, 0.2 M NaCl | 0.05 | 20 | ||
| A2 | 10 | 20% PEG 8000, 0.1 M Tris pH 8.5, 0.2 M NaCl | 0.1 | 20 | ||
| A3 | 10 | 20% PEG 8000, 0.1 M Tris pH 8.5, 0.2 M NaCl | 0.2 | 20 | ||
| A4 | 10 | 20% PEG 8000, 0.1 M Tris pH 8.5, 0.2 M NaCl | 0.5 | 20 | ||
| B1 | 10 | 1.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.5 | 0.05 | 20 | ||
| B2 | 10 | 1.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.5 | 0.1 | 20 | ||
| B3 | 10 | 1.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.5 | 0.2 | 20 | ||
| B4 | 10 | 1.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.5 | 0.5 | 20 | ||
| ... | ... | ... | ... | ... |
Experimental Protocols
The following protocols describe how to prepare stock solutions of this compound and how to incorporate it into a standard protein crystallization screening experiment using the hanging drop vapor diffusion method.
Protocol 1: Preparation of this compound Stock Solutions
-
Objective: To prepare a series of sterile-filtered stock solutions of this compound at various concentrations.
-
Materials:
-
This compound (solid)
-
Ultrapure water
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 1 M primary stock solution of this compound by dissolving the appropriate amount of solid in ultrapure water.
-
Sterile-filter the 1 M stock solution using a 0.22 µm syringe filter into a sterile container.
-
From the 1 M stock, prepare a series of dilutions (e.g., 0.5 M, 0.2 M, 0.1 M, and 0.05 M) in sterile microcentrifuge tubes using sterile ultrapure water.
-
Label all tubes clearly and store at 4°C.
-
Protocol 2: Screening this compound as an Additive using Hanging Drop Vapor Diffusion
-
Objective: To systematically screen the effect of different concentrations of this compound on the crystallization of a target protein.
-
Materials:
-
Purified protein solution at a known concentration
-
Precipitant solutions (from a commercial or in-house screen)
-
This compound stock solutions (from Protocol 1)
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips
-
Sealing grease or tape
-
Pipettes and sterile tips
-
-
Procedure:
-
Prepare the reservoir solution in the wells of the crystallization plate. For each precipitant condition to be tested, add the precipitant solution to four separate wells.
-
To each of these four wells, add a specific concentration of the this compound stock solution to achieve the final desired additive concentration in the drop. For a 1:1 drop ratio of protein to reservoir, the concentration of the additive in the reservoir should be twice the desired final concentration in the drop.
-
On a clean, siliconized cover slip, pipette a drop of the purified protein solution (e.g., 1 µL).
-
To this protein drop, add an equal volume (e.g., 1 µL) of the reservoir solution containing the precipitant and this compound.
-
Invert the cover slip and seal the well of the crystallization plate.
-
Repeat for all desired concentrations of this compound and all precipitant conditions.
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over time.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening a novel additive like this compound in a protein crystallization experiment.
Caption: Workflow for screening this compound as a crystallization additive.
Theoretical Influence of a Small Amide Additive
This diagram illustrates the potential mechanisms by which a small amide additive like this compound might influence the protein crystallization process.
Caption: Potential mechanisms of action for a small amide additive in protein crystallization.
N-Isopropylacetamide: A Promising Alternative Cryoprotectant for Biological Samples
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The long-term preservation of biological samples is a cornerstone of biomedical research and the development of cell-based therapies. Cryopreservation, the process of storing cells and tissues at ultra-low temperatures, is the standard method for maintaining sample viability and function over extended periods.[1][2] The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation.[3] While dimethyl sulfoxide (DMSO) has been the gold standard, its inherent cytotoxicity has driven the search for safer and more effective alternatives.[4][5] N-Isopropylacetamide (NIPAM) emerges as a promising candidate in the class of N-alkylamides, offering a potential reduction in toxicity while maintaining cryoprotective efficacy.
This document provides detailed application notes on the potential use of this compound as a cryoprotectant, based on the cryoprotective properties of structurally similar N-alkylamides. It also includes generalized experimental protocols for the cryopreservation and subsequent viability assessment of biological samples, which can be adapted for the evaluation of NIPAM.
Principles of Cryopreservation and the Role of this compound
Cryopreservation aims to minimize the damaging effects of freezing, which primarily stem from the formation of intracellular and extracellular ice crystals and the resulting osmotic stress.[3][6] Cryoprotectants are essential in this process. They can be categorized as either penetrating or non-penetrating. Penetrating agents, like DMSO and likely this compound, are small molecules that can cross the cell membrane.[6]
The proposed mechanism of action for this compound as a cryoprotectant is based on its physicochemical properties and its structural similarity to other N-alkylamides like N-methylacetamide (NMA) and N-methylformamide (NMF).[4] As polar molecules, N-alkylamides can form hydrogen bonds with water, which disrupts the formation of damaging ice crystals.[4] Their ability to permeate the cell membrane allows them to protect intracellular components from freezing-induced stress. The amide group in NIPAM is polar, similar to the sulfinyl group in DMSO, which is crucial for its cryoprotective action.[4]
Comparative Efficacy of Related N-Alkylamides
Direct quantitative data on the cryoprotective efficacy of this compound is limited in publicly available literature. However, studies on the structurally similar compounds N-methylformamide (NMF) and N-methylacetamide (NMA) provide a strong rationale for investigating NIPAM. The following table summarizes a comparative study on the cryopreservation of swine sperm, highlighting the potential of N-alkylamides as effective alternatives to DMSO.
| Cryoprotectant | Concentration | Cell Protectant | Pre-freezing Cell Activity (Relative to Control) | Post-thaw Cell Activity (5 min) | Post-thaw Cell Activity (30 min) |
| N-methylformamide (NMF) | 7.5% (w/v) | Trehalose (5.8% w/v) | Similar to DMSO | Similar to DMSO | Similar to DMSO |
| N-methylacetamide (NMA) | 7.5% (w/v) | Trehalose (5.8% w/v) | Similar to DMSO | Similar to DMSO | Similar to DMSO |
| Dimethyl sulfoxide (DMSO) | 7.5% (w/v) | Trehalose (5.8% w/v) | Control | Control | Control |
| N-methylformamide (NMF) | 7.5% (w/v) | Hydroxyethyl Starch (HES; 6% w/v) | Similar to DMSO | Similar to DMSO | Similar to DMSO |
| N-methylacetamide (NMA) | 7.5% (w/v) | Hydroxyethyl Starch (HES; 6% w/v) | Similar to DMSO | Similar to DMSO | Similar to DMSO |
| Dimethyl sulfoxide (DMSO) | 7.5% (w/v) | Hydroxyethyl Starch (HES; 6% w/v) | Control | Control | Control |
Data adapted from a study on swine sperm cryopreservation.[4] The study indicated that NMF and NMA resulted in similar increases in cell activity compared to DMSO.[4]
Experimental Protocols
The following protocols provide a general framework for the cryopreservation of mammalian cells and their subsequent viability assessment. These should be optimized for specific cell types and experimental conditions when evaluating this compound as a novel cryoprotectant.
Protocol 1: General Mammalian Cell Cryopreservation
This protocol outlines the standard steps for freezing mammalian cells. A slow, controlled cooling rate is crucial for minimizing intracellular ice formation.[7]
Materials:
-
Healthy, actively growing cell culture
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
This compound (NIPAM) or other cryoprotectant (e.g., DMSO)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
Select a cell culture in the logarithmic growth phase with high viability (>90%).
-
Harvest the cells using standard trypsinization or cell scraping methods.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in cold complete growth medium to a concentration of 1x10⁶ to 5x10⁶ cells/mL.
-
-
Preparation of Cryopreservation Medium:
-
Prepare the cryopreservation medium on ice. A common formulation consists of:
-
80-90% complete growth medium
-
10-20% Fetal Bovine Serum (FBS)
-
5-10% this compound (or other cryoprotectant)
-
-
The optimal concentration of NIPAM should be determined empirically, starting with a range similar to that used for DMSO (e.g., 5-10% v/v).
-
-
Freezing:
-
Slowly add an equal volume of the 2X cryopreservation medium to the cell suspension.
-
Gently mix and aliquot the cell suspension into pre-labeled cryovials.
-
Place the cryovials into a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[7]
-
-
Long-Term Storage:
-
The following day, transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase (below -130°C).[7]
-
References
- 1. fao.org [fao.org]
- 2. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 3. Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medwin Publishers | Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide, and the Cell Protectants Trehalose and Hydroxyethyl Starch in Cryopreservation of Swine Sperm [medwinpublishers.com]
- 5. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
Application Notes and Protocols: N-Isopropylacetamide (NIPA) in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Isopropylacetamide (NIPA)-based polymers, primarily poly(N-isopropylacrylamide) (PNIPAM), in the development of sophisticated drug delivery systems. The inherent thermoresponsive properties of PNIPAM, characterized by a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions, make it an invaluable "smart" material for controlled and targeted drug release.[1] This document details the synthesis, characterization, and application of NIPA-based systems, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Principle of Thermoresponsive Drug Delivery with PNIPAM
PNIPAM undergoes a reversible phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state as the temperature increases above its LCST.[1] This unique property is harnessed for drug delivery in several ways:
-
Drug Encapsulation: Below the LCST, the hydrophilic PNIPAM hydrogel or nanoparticle can be loaded with therapeutic agents.
-
On-Demand Drug Release: When the temperature is raised above the LCST (e.g., upon injection into the body at 37°C), the polymer collapses and expels the encapsulated drug.[1]
-
Targeted Delivery: The phase transition can be tuned by copolymerization with other monomers to achieve drug release at specific physiological temperatures, such as those found in inflamed tissues or tumors.
Quantitative Data on PNIPAM-Based Drug Delivery Systems
The following tables summarize key quantitative parameters from various studies on PNIPAM-based drug delivery systems.
Table 1: Drug Loading Capacity and Encapsulation Efficiency
| PNIPAM-based System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| PNIPAM-co-Polyacrylamide Hydrogel | Curcumin | ~65 | - | [2] |
| PNIPAM-co-pGMA-Mela Hydrogel | Ibuprofen | - | ~35 | [3] |
| PNIPAM-co-pGMA-Mela Hydrogel | 5-Fluorouracil | - | ~47 | [3] |
| PNIPAM-PU/CMC Hydrogel | Gemcitabine | 76.2 ± 2.5 | - | [4] |
| PNIPAM-PU/CMC Hydrogel + NIR | Gemcitabine | 83.4 ± 3.4 | - | [4] |
| Porous P(NIPAm-co-AAm) Hydrogel | Bovine Serum Albumin | 11.4 (as loading efficiency) | - | [5] |
| Conventional PNIPAm Hydrogel | Bovine Serum Albumin | 3.5 (as loading efficiency) | - | [5] |
Table 2: Drug Release Performance
| PNIPAM-based System | Drug | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| PNIPAM-co-Polyacrylamide Hydrogel | Curcumin | pH 5.5, 40°C | ~100 | 4 | [2] |
| PNIPAM-co-pGMA-Mela Hydrogel | Ibuprofen | pH 4.0, 45°C | ~100 | 12 | [3] |
| PNIPAM-co-pGMA-Mela Hydrogel | 5-Fluorouracil | pH 4.0, 45°C | ~100 | 12 | [3] |
| PNIPAM-PU/CMC Hydrogel | Gemcitabine | Without NIR | 25 | 24 | [4] |
| PNIPAM-PU/CMC Hydrogel + NIR | Gemcitabine | With NIR | 75 | 24 | [4] |
| Porous P(NIPAm-co-AAm) Hydrogel | Bovine Serum Albumin | 22°C | 100 | - | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, drug loading, and characterization of PNIPAM-based drug delivery systems.
Synthesis of PNIPAM Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a basic PNIPAM hydrogel.
Materials:
-
N-isopropylacrylamide (NIPAM) (monomer)
-
N,N'-methylenebis(acrylamide) (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve NIPAM and BIS in deionized water in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS solution to the reaction mixture.
-
Add TEMED to initiate the polymerization.
-
Allow the polymerization to proceed at the desired temperature (typically room temperature or below) for a specified time (e.g., 24 hours).
-
The resulting hydrogel is then purified by dialysis against deionized water to remove unreacted monomers and other impurities.
Figure 1: Experimental workflow for the synthesis of PNIPAM hydrogel.
Drug Loading into PNIPAM Nanoparticles
This protocol outlines a common method for loading a drug into pre-synthesized PNIPAM nanoparticles using the swelling-diffusion method.
Materials:
-
PNIPAM nanoparticles
-
Drug of interest
-
Deionized water or buffer solution
Procedure:
-
Disperse the lyophilized PNIPAM nanoparticles in an aqueous solution (water or buffer) at a temperature below the LCST (e.g., 4°C or room temperature).
-
Dissolve the drug in a suitable solvent and add it to the nanoparticle dispersion.
-
Stir the mixture for an extended period (e.g., 24 hours) at a temperature below the LCST to allow the drug to diffuse into the swollen nanoparticles.
-
To separate the drug-loaded nanoparticles from the unloaded drug, the temperature can be raised above the LCST to induce nanoparticle collapse, followed by centrifugation.
-
The supernatant containing the unloaded drug is removed, and the pellet of drug-loaded nanoparticles is collected.
-
The amount of loaded drug can be quantified by measuring the drug concentration in the supernatant using techniques like UV-Vis spectroscopy or HPLC.
Figure 2: Workflow for drug loading into PNIPAM nanoparticles.
Characterization of PNIPAM-Based Drug Delivery Systems
Principle: DSC measures the heat flow associated with thermal transitions in a material. The LCST of PNIPAM is observed as an endothermic peak in the DSC thermogram, corresponding to the heat absorbed during the polymer's phase transition.[6]
Procedure:
-
Prepare a solution of the PNIPAM-based polymer in water or buffer at a known concentration.
-
Load the polymer solution into a DSC pan and seal it. An empty pan or a pan with the corresponding solvent is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the expected LCST.
-
The onset of the endothermic peak in the heat flow curve is taken as the LCST of the polymer.[7]
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.
Procedure:
-
Prepare a dilute suspension of the PNIPAM nanoparticles in a suitable solvent (e.g., deionized water).
-
Filter the suspension to remove any dust or large aggregates.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
The instrument's laser illuminates the sample, and a detector measures the scattered light at a specific angle.
-
The software analyzes the correlation function of the scattered light intensity to determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
Measurements can be performed at different temperatures to observe the change in particle size below and above the LCST.
Principle: SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology.
Procedure for Hydrogels:
-
The hydrogel sample is typically freeze-dried to remove water while preserving its porous structure.
-
The dried hydrogel is fractured to expose its internal morphology.
-
The sample is mounted on an SEM stub and coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging during imaging.[8]
-
The coated sample is then placed in the SEM chamber and imaged under vacuum.
Cellular Uptake and Mechanism of Action
PNIPAM-based nanoparticles are typically taken up by cells through endocytosis. The surface properties of the nanoparticles, such as size, charge, and hydrophobicity, can influence the specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis). Once inside the cell, the nanoparticles are often trafficked to endosomes and then lysosomes, where the acidic environment can trigger drug release for pH-responsive systems. For thermoresponsive systems, a local temperature increase can trigger intracellular drug release.
The released drug then exerts its therapeutic effect by interacting with its molecular target. For example, doxorubicin, an anticancer drug, intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. The delivery of doxorubicin via PNIPAM nanoparticles can enhance its accumulation in tumor cells and potentially overcome multidrug resistance.[9] Similarly, siRNA delivered by PNIPAM carriers can silence target genes by mediating the degradation of their corresponding mRNA.
Figure 3: Generalized signaling pathway for cellular uptake and action of drugs delivered by PNIPAM nanoparticles.
Conclusion
This compound-based polymers, particularly PNIPAM, offer a versatile and powerful platform for the development of intelligent drug delivery systems. Their thermoresponsive nature allows for controlled and targeted drug release, potentially improving therapeutic efficacy and reducing side effects. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and optimize PNIPAM-based systems for a wide range of biomedical applications. Further research into tailoring the polymer architecture and understanding the intricate interactions with biological systems will continue to advance this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A novel PNIPAM-Modified polyurethane/carboxymethyl cellulose photo-thermoresponsive hydrogel loaded with gemcitabine to suppress esophageal cancer cells via VEGF-mediated angiogenic pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]
- 9. Doxorubicin and Paclitaxel-loaded Lipid-based Nanoparticles Overcome Multi-Drug Resistance by Inhibiting P-gp and Depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Isopropylacetamide (NIPAAM) Hydrogels for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Isopropylacetamide (NIPAAM)-based hydrogels in tissue engineering. These thermoresponsive hydrogels offer a versatile platform for a range of applications, including cell scaffolding, and controlled drug delivery, due to their unique ability to undergo a reversible sol-gel transition at a lower critical solution temperature (LCST) close to physiological temperature.
Introduction to NIPAAM Hydrogels in Tissue Engineering
This compound (NIPAAM) hydrogels are synthetic, thermoresponsive polymers that exhibit a sharp volume phase transition in response to temperature changes. Below their LCST, typically around 32°C in aqueous solutions, NIPAAM hydrogels are hydrophilic and exist in a swollen, sol state. Above the LCST, they become hydrophobic, expelling water and transitioning into a collapsed, gel state. This property is highly advantageous for tissue engineering applications as it allows for the easy mixing of cells and therapeutic agents with the hydrogel solution at room temperature and subsequent in situ gelation upon injection into the body at physiological temperature (37°C).
The properties of NIPAAM hydrogels, such as their LCST, mechanical strength, degradation rate, and biocompatibility, can be tailored by copolymerizing NIPAAM with other monomers. For instance, incorporating hydrophilic monomers can increase the LCST, while hydrophobic monomers can lower it. Biodegradable crosslinkers or copolymers can be introduced to ensure the scaffold degrades as new tissue forms.
Quantitative Data Presentation
The following tables summarize key quantitative data for various NIPAAM hydrogel formulations, providing a basis for selecting appropriate compositions for specific tissue engineering applications.
Table 1: Mechanical Properties of NIPAAM-Based Hydrogels
| Hydrogel Composition | Young's Modulus (kPa) | Storage Modulus (G') (Pa) | Application Focus |
| pNIPAAM | 16.5 ± 0.6 | - | General Cell Culture |
| pNIPAAM-co-AAc | - | ~100 - 970 | Osteogenic Differentiation |
| pNIPAAM/Chitosan | - | Enhanced vs. pNIPAAM alone | Cartilage Tissue Engineering |
| pNIPAAM/Alginate | Tensile strength up to 240 | - | General Tissue Scaffolding |
| pNIPAAM-PEGDA | - | Increases with crosslinking density | Cartilage Tissue Engineering |
Table 2: Swelling and Degradation Properties of NIPAAM-Based Hydrogels
| Hydrogel Composition | Swelling Ratio (%) | Degradation Time | Key Feature |
| pNIPAAM | Varies with temperature and crosslinking | Non-degradable | Thermoresponsive swelling |
| p(NIPAAm-co-DMA) | Dependent on DMA content | Dependent on formulation | Tunable degradation |
| Dextrin-crosslinked pNIPAAM | High | ~80% mass loss in 21 days | Enzymatically degradable |
| Poly(NDBA) copolymer | Swells during degradation | ~14-20 days in vivo | Bioresorbable |
Table 3: Biocompatibility of NIPAAM-Based Hydrogels
| Hydrogel Composition | Cell Type | Cell Viability (%) | Assay |
| pNIPAAM | 3T3-L1, HEK293, A549 | >95% (compared to control) | MTT, Neutral Red |
| pNIPAAM-co-pGMA-Mela | - | Biocompatible and Hemocompatible | MTT, Hemocompatibility |
| AMR:NIPAM (50:50) | Cos-7, HEK293 | >60% | MTT |
| NIPAM-PVA | Melanoma cells | Non-toxic, promotes proliferation | In vitro biocompatibility tests |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of NIPAAM hydrogels.
Synthesis of pNIPAAM Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a basic thermoresponsive pNIPAAM hydrogel.
Materials:
-
N-Isopropylacrylamide (NIPAAM) monomer
-
N,N'-methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized (DI) water
Procedure:
-
Dissolve the desired amount of NIPAAM monomer and BIS crosslinker in DI water. A typical concentration is 0.5 M NIPAAM with 2 mol% BIS relative to the monomer.
-
Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS initiator (e.g., 1 mg/mL) to the solution and mix gently.
-
Add the TEMED accelerator (e.g., 10 µL/mL) to initiate the polymerization reaction.
-
Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer) to form a thin sheet or into the desired shape.
-
Allow the polymerization to proceed at room temperature for at least 1 hour, or until a solid gel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with DI water for several days to remove any unreacted monomers and initiators. The water should be changed frequently.
Characterization Protocols
Procedure:
-
Prepare circular discs of the hydrogel of a known diameter and thickness.
-
Lyophilize the hydrogel samples to obtain their dry weight (Wd).
-
Immerse the dried hydrogel discs in DI water or phosphate-buffered saline (PBS) at a temperature below the LCST (e.g., room temperature).
-
At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface with a damp filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
This protocol outlines the determination of the mechanical properties of the hydrogel using a rheometer.
Procedure:
-
Time Sweep: To determine the gelation time, place the pre-gel solution onto the rheometer plate at a temperature below the LCST. Increase the temperature to above the LCST (e.g., 37°C) and monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain. The gelation point is typically identified as the crossover point where G' > G''.
-
Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency on the fully formed gel. The LVER is the range of strains where G' and G'' are independent of the applied strain. Subsequent measurements should be performed within this strain range.
-
Frequency Sweep: To determine the frequency-dependent behavior, perform a frequency sweep at a constant strain (within the LVER). This provides information about the hydrogel's structure and crosslinking density.
-
Data Reporting: Report the equilibrium storage modulus (G') as a measure of the hydrogel's stiffness.
Biocompatibility and Cell Viability Assays
Procedure:
-
Encapsulate cells within the NIPAAM hydrogel by mixing the cell suspension with the pre-gel solution before initiating polymerization.
-
Culture the cell-laden hydrogels in a suitable culture medium for the desired period (e.g., 1, 3, and 7 days).
-
At each time point, transfer the hydrogels to a new plate and add MTT solution (e.g., 0.5 mg/mL in serum-free medium).
-
Incubate for 2-4 hours at 37°C to allow viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage relative to a control group.
Procedure:
-
Prepare a working solution of Calcein AM (for staining live cells green) and Ethidium Homodimer-1 (for staining dead cells red) in PBS. A typical concentration is 2 µM Calcein AM and 4 µM Ethidium Homodimer-1.
-
Wash the cell-laden hydrogels with PBS to remove the culture medium.
-
Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at room temperature, protected from light. For thicker hydrogels, the incubation time may need to be increased.
-
After incubation, gently wash the hydrogels with PBS.
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Live cells will fluoresce green, while dead cells will fluoresce red. The percentage of viable cells can be quantified by counting the number of green and red cells in multiple fields of view.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by NIPAAM hydrogels in tissue engineering and provide overviews of experimental workflows.
Signaling Pathways
Experimental Workflows
Application Note: Synthesis of Poly(N-isopropylacrylamide) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer that exhibits a sharp phase transition in aqueous solutions at its lower critical solution temperature (LCST), which is approximately 32°C.[1][2][3] Below the LCST, PNIPAM is hydrophilic and readily swells in water, while above this temperature, it becomes hydrophobic and expels water, leading to a collapsed state.[1][2] This unique property makes PNIPAM hydrogels highly attractive for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and as smart sensors.[1][3][4] This application note provides a detailed protocol for the synthesis of PNIPAM hydrogels via free-radical polymerization, along with data on how synthesis parameters can be tuned to control hydrogel properties.
Experimental Protocols
Materials
-
N-isopropylacrylamide (NIPAM) (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water (solvent)
-
Phosphate-buffered saline (PBS) for swelling studies
Equipment
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas source and tubing
-
Water bath or heating plate
-
Molds for hydrogel casting (e.g., glass plates with spacers, syringes)
-
Vortex mixer
-
Incubator or oven
Protocol for PNIPAM Hydrogel Synthesis
This protocol describes the synthesis of a standard PNIPAM hydrogel. The properties of the hydrogel can be tuned by varying the concentrations of the monomer, crosslinker, and initiator as detailed in the data tables below.
-
Monomer Solution Preparation: In a flask, dissolve the desired amount of NIPAM monomer and MBA crosslinker in deionized water. A typical formulation is provided in Table 1. Gently stir the solution until all components are fully dissolved.
-
Purging with Inert Gas: To remove dissolved oxygen, which can inhibit the polymerization reaction, purge the monomer solution with nitrogen or argon gas for 20-30 minutes.
-
Initiator and Accelerator Addition: While continuing to purge with inert gas, add the APS initiator to the solution and mix thoroughly. Following this, add the TEMED accelerator and mix.[5][6] TEMED accelerates the decomposition of APS to generate free radicals, thus initiating polymerization.
-
Casting and Polymerization: Quickly pour the reaction mixture into the desired molds. Seal the molds to prevent oxygen from re-entering. Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed. The polymerization time can vary depending on the specific concentrations of initiator and accelerator used.
-
Purification: After polymerization, the hydrogel will contain unreacted monomers and other small molecules. To purify the hydrogel, immerse it in a large volume of deionized water or PBS.[5] Change the water/PBS daily for several days to allow the unreacted components to diffuse out of the hydrogel network.
-
Drying (Optional): For certain characterizations, the hydrogel may need to be dried. This can be achieved by freeze-drying or by drying in a vacuum oven at a low temperature.
Data Presentation
The properties of PNIPAM hydrogels are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of key variables on the final hydrogel characteristics.
Table 1: Example Formulation for PNIPAM Hydrogel Synthesis
| Component | Amount | Role |
| N-isopropylacrylamide (NIPAM) | 1.5 g | Monomer |
| N,N'-methylenebis(acrylamide) (MBA) | 0.03 g (2 mol% relative to NIPAM) | Crosslinker |
| Ammonium persulfate (APS) | 0.01 g | Initiator |
| N,N,N',N'-tetramethylethylenediamine (TEMED) | 24 µL | Accelerator |
| Deionized Water | 10 mL | Solvent |
Table 2: Effect of Crosslinker (MBA) Concentration on PNIPAM Hydrogel Properties
| MBA Concentration (mol%) | Swelling Ratio (at 25°C) | Pore Size | Mechanical Strength (Young's Modulus) | Lower Critical Solution Temperature (LCST) |
| 1 | High | Large | Low | ~32°C |
| 2 | Moderate | Medium | Moderate | ~32°C |
| 5 | Low | Small | High | Slightly increased and broadened transition[7] |
| 10 | Very Low | Very Small | Very High | Broadened transition[8] |
Note: The swelling ratio is inversely proportional to the crosslinking density.[8] Higher crosslinker concentrations lead to a more rigid structure with smaller pores, which restricts water uptake but increases mechanical stability.[7][8]
Table 3: Effect of Initiator (APS) and Accelerator (TEMED) Concentration on Polymerization
| Initiator/Accelerator Concentration | Polymerization Rate | Resulting Hydrogel Properties |
| Low | Slow | May result in a more homogeneous network |
| High | Fast | Can lead to a heterogeneous network structure |
Note: The concentrations of the initiator and accelerator primarily affect the kinetics of the polymerization reaction. Higher concentrations lead to a faster reaction but can also result in a less uniform hydrogel network.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of PNIPAM hydrogels.
Caption: Signaling pathway of free-radical polymerization for PNIPAM hydrogel synthesis.
References
- 1. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Thermogelling Poly(N-isopropylacrylamide)-graft-chondroitin Sulfate Composites with Alginate Microparticles for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the Properties of PNIPAm-Based Hydrogel Scaffolds for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating N-Isopropylacetamide in Stimuli-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of N-Isopropylacetamide (NIPAM) into stimuli-responsive polymers, primarily focusing on poly(N-isopropylacrylamide) (PNIPAM). This document details the applications, quantitative data, and experimental protocols relevant to the synthesis, characterization, and utilization of these smart polymers in drug delivery and tissue engineering.
Introduction to NIPAM-Based Stimuli-Responsive Polymers
N-isopropylacrylamide (NIPAM) is a temperature-sensitive monomer that is the fundamental building block of PNIPAM, a well-studied "smart" polymer. PNIPAM exhibits a sharp phase transition in aqueous solutions at its Lower Critical Solution Temperature (LCST), which is approximately 32°C.[1][2] Below the LCST, PNIPAM is hydrophilic and soluble in water, existing in a swollen, coil-like conformation. Above the LCST, it undergoes a conformational change to a hydrophobic, collapsed globular structure, leading to its precipitation from the solution. This unique thermoresponsive behavior, occurring near physiological temperatures, makes PNIPAM and its copolymers highly attractive for a range of biomedical applications.[1][2]
By copolymerizing NIPAM with other monomers, the LCST and other properties of the resulting polymer can be tuned to suit specific applications.[1] Hydrophilic comonomers generally increase the LCST, while hydrophobic comonomers decrease it. This tunability allows for the design of polymers that respond to specific physiological conditions, making them ideal candidates for targeted drug delivery and tissue engineering scaffolds.[1][2]
Applications
Targeted Drug Delivery
PNIPAM-based nanoparticles and hydrogels are extensively explored as carriers for therapeutic agents.[3][4] The thermoresponsive nature of PNIPAM allows for triggered drug release at specific sites in the body. For instance, in cancer therapy, drug-loaded PNIPAM nanoparticles can be intravenously administered. These nanoparticles remain stable and retain their payload in the bloodstream at normal body temperature (around 37°C, which is above the LCST of pure PNIPAM, but can be tuned to be stable). Upon reaching a tumor, which often has a slightly higher temperature due to increased metabolic activity, the nanoparticles can be further triggered by localized hyperthermia to release the encapsulated drug directly at the tumor site, minimizing systemic toxicity.[4][5]
Tissue Engineering
In tissue engineering, PNIPAM-based hydrogels serve as intelligent scaffolds that can support cell growth and differentiation.[2][6] The ability of these hydrogels to transition from a solution at room temperature to a gel at body temperature makes them injectable, allowing for minimally invasive procedures.[2] Cells can be mixed with the polymer solution before injection, and upon reaching body temperature, the solution forms a 3D scaffold that encapsulates the cells, providing a supportive microenvironment for tissue regeneration.[2][7] Furthermore, the thermoresponsive surface properties of PNIPAM can be utilized for cell sheet engineering, where confluent cell sheets can be detached from the polymer surface by simply lowering the temperature, avoiding the use of enzymes that can damage the cells.
Quantitative Data
Lower Critical Solution Temperature (LCST) of PNIPAM Copolymers
The LCST of PNIPAM can be modulated by copolymerization with various monomers. The table below summarizes the effect of different comonomers on the LCST of PNIPAM.
| Comonomer | Type | Effect on LCST | Example LCST (°C) |
| Acrylic Acid (AAc) | Hydrophilic | Increases | 42 (with AAc)[8] |
| N,N-dimethylacrylamide (DMAAm) | Hydrophilic | Increases | ~37 (with 10 mol% DMAAm) |
| Butyl Methacrylate (BMA) | Hydrophobic | Decreases | ~27 (with 10 mol% BMA) |
| Dopamine Methacrylamide (DMA) | Hydrophobic | Decreases | Decreases with increasing DMA content[4] |
| N-isopropylmethacrylamide (NIPMAAm) | - | Increases linearly with mole fraction | 32 (pure PNIPAM) to 42 (pure PNIPMAAm)[9] |
Drug Loading and Release from PNIPAM-Based Nanocarriers
The efficiency of drug encapsulation and the kinetics of its release are critical parameters for drug delivery systems. The following table provides data on the loading and release of Doxorubicin (DOX) from PNIPAM-based nanogels.
| Nanocarrier System | Drug | Loading Efficiency (%) | Release Conditions | Cumulative Release (%) |
| PNIPAM-co-SPMA micelles | Doxorubicin | 9.4 µg/mg | pH 6.0 + UV | 27[10] |
| PNIPAM-co-SPMA micelles | Doxorubicin-HCl | 5.5 µg/mg | pH 6.0 | 68[10] |
| PNIPAM-co-SPMA micelles | Doxorubicin-HCl | 5.5 µg/mg | pH 6.0 + UV | 74[10] |
| pNIPAm-co-pGMA-Mela hydrogel | 5-Fluorouracil | ~47 | pH 4.0 / 45°C | ~100[11] |
| pNIPAm-co-pGMA-Mela hydrogel | Ibuprofen | ~35 | pH 4.0 / 45°C | ~100[11] |
| Poly(NIPAM-co-HEMA-co-AAm) | Doxorubicin | - | pH 5.5, 42°C | 91[12] |
| Poly(NIPAM-co-HEMA-co-AAm) | Doxorubicin | - | pH 7.4, 37°C | 33[12] |
Mechanical Properties of PNIPAM-Based Hydrogels
The mechanical integrity of hydrogels is crucial for their application in tissue engineering. The table below presents the mechanical properties of various PNIPAM-based hydrogels.
| Hydrogel Composition | Crosslinker | Compressive Stress (MPa) | Young's Modulus (kPa) |
| Pure PNIPAM | MBAA | 0.65 ± 0.2[1][13] | 2.3 ± 0.1[13] |
| Al-alginate/PNIPAM | MBAA | 6.3 ± 0.3[1][13] | 185 ± 18.3[13] |
| Na-alginate/PNIPAM | MBAA | - | 1.4 ± 0.9[13] |
| PNIPAM-grafted Gelatin (high P/G ratio) | - | - | Increased with P/G ratio[3][14] |
| PNIPAM/Ca-alginate | - | 0.3089 (optimal)[15] | - |
| Alginate/PNIPAM (with Laponite) | Laponite RD | Higher than BIS crosslinked[16] | Tunable[16] |
Experimental Protocols
Synthesis of PNIPAM Hydrogel via Free-Radical Polymerization
This protocol describes a typical method for synthesizing a thermoresponsive PNIPAM hydrogel.
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
Dissolve a specific amount of NIPAM monomer and MBAA crosslinker in deionized water in a reaction vessel. A typical concentration is 5% w/w of NIPAM.[17]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[17]
-
While continuing the inert gas purge, add TEMED to the solution. TEMED accelerates the rate of free radical formation.[17]
-
Add an aqueous solution of APS to initiate the polymerization reaction.[17]
-
Stir the reaction mixture for a short period and then seal the vessel.
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or below) for a specified time (typically several hours to overnight). The solution will become a viscous gel.
-
After polymerization, purify the hydrogel by immersing it in deionized water for several days, with frequent water changes, to remove any unreacted monomers and other impurities.[17]
Synthesis of PNIPAM Nanoparticles for Drug Delivery
This protocol outlines the synthesis of PNIPAM nanoparticles using precipitation polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker
-
Potassium persulfate (KPS) as an initiator
-
Deionized water
Procedure:
-
Dissolve NIPAM and MBAA in deionized water in a three-neck flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Heat the solution to 70°C under a nitrogen atmosphere with continuous stirring.
-
Dissolve KPS in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Maintain the reaction at 70°C for several hours (e.g., 4 hours).[3]
-
After the reaction, cool the dispersion to room temperature.
-
Purify the nanoparticles by repeated cycles of centrifugation and redispersion in deionized water to remove unreacted monomers and initiator.[3]
Characterization of PNIPAM Hydrogel Swelling Ratio
The swelling behavior is a key characteristic of hydrogels.
Procedure:
-
Prepare disc-shaped samples of the hydrogel of known dimensions.
-
Lyophilize (freeze-dry) the hydrogel samples to determine their dry weight (Wd).
-
Immerse the dried hydrogel samples in deionized water or a buffer solution at a specific temperature.
-
At regular time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue this process until the hydrogel reaches its equilibrium swelling, where the weight no longer increases.
-
The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100
Determination of Drug Loading Efficiency in PNIPAM Nanoparticles
This protocol uses UV-Vis spectroscopy to determine the amount of drug loaded into nanoparticles.
Procedure:
-
Prepare a calibration curve for the drug of interest by measuring the absorbance of a series of standard solutions of known concentrations at the drug's maximum absorbance wavelength (λmax).
-
Incubate a known amount of lyophilized PNIPAM nanoparticles in a drug solution of known initial concentration.
-
After a specific incubation time, separate the drug-loaded nanoparticles from the solution by centrifugation.
-
Carefully collect the supernatant, which contains the unloaded drug.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of the drug.
-
Using the calibration curve, determine the concentration of the drug in the supernatant.
-
Calculate the amount of unloaded drug and subtract it from the initial amount of drug to determine the amount of drug loaded into the nanoparticles.
-
The Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) can be calculated as follows: DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100 DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(N-isopropylacrylamide) (PNIPAM)-grafted gelatin hydrogel surfaces: interrelationship between microscopic structure and mechanical property of surface regions and cell adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tuning the Properties of PNIPAm-Based Hydrogel Scaffolds for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of a pH/temperature-dual responsive hydrogel with promising biocompatibility features for stimuli-responsive 5-FU delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tuning Compressive Young’s Moduli and Antibacterial Activities of Alginate/Poly(N-isopropylacrylamide) Hydrogels with Laponite Layers and Cerium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of N-Isopropylacetamide for Protein Stabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of a protein is a critical attribute that influences its function, shelf-life, and efficacy as a therapeutic agent. A variety of biophysical techniques are employed to assess protein stability, with Differential Scanning Fluorimetry (DSF) and Isothermal Chemical Denaturation (ICD) being two of the most prominent methods. These assays are invaluable for screening ligands, optimizing formulations, and understanding the fundamental principles of protein folding and stabilization.
This document provides detailed application notes and protocols for the use of N-Isopropylacetamide (NIPAM) in protein stabilization assays. While direct literature on NIPAM as a protein stabilizer is limited, its chemical structure, featuring a secondary amide and an isopropyl group, suggests potential interactions with proteins that could modulate their stability. The protocols provided herein are based on established methodologies for assessing the impact of small molecules on protein stability and can be adapted to investigate the effects of NIPAM.
Principle of Protein Stabilization by Small Molecules
Small molecules, such as this compound, can influence protein stability through various mechanisms, including:
-
Binding to specific pockets: Ligand binding to a protein's native state can increase its stability by shifting the unfolding equilibrium towards the folded state.
-
Preferential exclusion: Some small molecules are preferentially excluded from the protein surface, leading to increased hydration and stabilization of the compact native state.
-
Chemical chaperoning: Small molecules can act as chemical chaperones, assisting in the proper folding of proteins and preventing aggregation.
The stability of a protein in the presence of a compound like NIPAM can be quantified by measuring the change in its melting temperature (Tm) or the Gibbs free energy of unfolding (ΔG). An increase in Tm or ΔG indicates a stabilizing effect.
Key Protein Stabilization Assays
Differential Scanning Fluorimetry (DSF) / ThermoFluor
DSF, also known as ThermoFluor or thermal shift assay, is a high-throughput technique used to determine the thermal stability of a protein.[1][2] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, leading to an increase in fluorescence.[2][3] The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).[3] Ligand binding that stabilizes the protein will result in a higher Tm.
Isothermal Chemical Denaturation (ICD)
ICD is a technique that measures protein stability by monitoring the unfolding of a protein at a constant temperature as a function of increasing denaturant concentration (e.g., urea or guanidinium hydrochloride).[4] This method provides a more detailed thermodynamic characterization of protein stability, including the Gibbs free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).[5] A shift in the denaturation curve to higher denaturant concentrations in the presence of a ligand indicates stabilization.[4][6]
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) with this compound
This protocol outlines the steps to assess the effect of this compound on the thermal stability of a target protein.
Materials:
-
Purified target protein (at least 95% purity)
-
This compound (NIPAM) stock solution (e.g., 1 M in assay buffer)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
SYPRO Orange dye (5000x stock in DMSO)
-
qPCR instrument capable of monitoring fluorescence during a thermal ramp
-
Optically clear 96-well or 384-well PCR plates
Procedure:
-
Prepare a working solution of SYPRO Orange dye: Dilute the 5000x stock solution to a 200x working solution in the assay buffer.
-
Prepare protein solution: Dilute the purified protein in the assay buffer to a final concentration of 2-10 µM.
-
Prepare NIPAM dilutions: Prepare a serial dilution of the NIPAM stock solution in the assay buffer to achieve a range of final assay concentrations (e.g., 0 mM to 500 mM).
-
Set up the assay plate:
-
In each well, add the appropriate volume of NIPAM dilution or assay buffer (for the no-ligand control).
-
Add the protein solution to each well.
-
Add the 200x SYPRO Orange working solution to each well to a final concentration of 5x.
-
The final reaction volume is typically 20-25 µL.
-
Include a "no protein" control containing only the buffer, NIPAM, and dye.
-
-
Seal and centrifuge the plate: Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the thermal melt experiment:
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a heating rate of 0.5-1.0 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the Tm for each condition by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.[3]
-
Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm (with NIPAM) - Tm (without NIPAM)
-
Protocol 2: Isothermal Chemical Denaturation (ICD) with this compound
This protocol describes how to measure the effect of this compound on the conformational stability of a protein using chemical denaturation.
Materials:
-
Purified target protein
-
This compound (NIPAM)
-
Assay buffer
-
Denaturant stock solution (e.g., 8 M Guanidinium Hydrochloride or 10 M Urea in assay buffer)
-
Fluorescence plate reader or a spectrofluorometer
-
96-well black plates (for fluorescence measurements)
Procedure:
-
Prepare protein-NIPAM solutions: Prepare two protein solutions at a concentration of ~0.2 mg/mL in the assay buffer: one with the desired concentration of NIPAM and one without (control).
-
Prepare denaturant dilutions: In a 96-well plate, prepare a serial dilution of the denaturant stock solution with the assay buffer to create a range of denaturant concentrations.
-
Mix protein and denaturant: Add an equal volume of the protein solution (with or without NIPAM) to each well containing the denaturant dilutions. This will result in a series of wells with constant protein and NIPAM concentrations but varying denaturant concentrations.
-
Equilibrate: Incubate the plate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to allow the unfolding reaction to reach equilibrium.
-
Measure fluorescence: Measure the intrinsic tryptophan fluorescence of the protein by exciting at ~295 nm and recording the emission spectrum from 310 to 400 nm. The emission maximum will shift from ~330 nm for the folded protein to ~350 nm for the unfolded protein.
-
Data Analysis:
-
Plot the fluorescence emission maximum or the ratio of fluorescence intensities at two wavelengths (e.g., 350 nm / 330 nm) as a function of denaturant concentration.
-
Fit the data to a two-state unfolding model to determine the midpoint of the denaturation curve (Cm) and the Gibbs free energy of unfolding (ΔG°(H₂O)).
-
A positive shift in Cm and an increase in ΔG°(H₂O) in the presence of NIPAM indicate a stabilizing effect.
-
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Hypothetical DSF Data for the Effect of this compound on Protein X Stability
| NIPAM Concentration (mM) | Tm (°C) | ΔTm (°C) |
| 0 (Control) | 55.2 ± 0.1 | 0.0 |
| 50 | 56.1 ± 0.2 | +0.9 |
| 100 | 57.0 ± 0.1 | +1.8 |
| 200 | 58.3 ± 0.2 | +3.1 |
| 500 | 60.1 ± 0.3 | +4.9 |
Table 2: Hypothetical ICD Data for the Effect of this compound on Protein Y Stability
| Condition | Cm (M Guanidinium HCl) | ΔG°(H₂O) (kcal/mol) |
| Control | 3.5 ± 0.05 | 5.2 ± 0.2 |
| + 200 mM NIPAM | 4.1 ± 0.07 | 6.8 ± 0.3 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Differential Scanning Fluorimetry (DSF) assay.
Caption: Workflow for the Isothermal Chemical Denaturation (ICD) assay.
Conceptual Signaling Pathway of Protein Stabilization
Caption: Ligand (L) binding to the native state (N) shifts the equilibrium from the unfolded state (U).
Conclusion
The application of Differential Scanning Fluorimetry and Isothermal Chemical Denaturation provides a robust framework for assessing the impact of this compound on protein stability. While specific data for NIPAM is not yet widely available, the protocols and principles outlined in this document offer a clear path for researchers to investigate its potential as a protein-stabilizing excipient. The systematic evaluation of such small molecules is crucial for the development of stable and effective protein-based therapeutics and for advancing our understanding of protein biophysics.
References
- 1. Isothermal chemical denaturation assay for monitoring protein stability and inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. its.caltech.edu [its.caltech.edu]
- 4. Isothermal chemical denaturation assay for monitoring protein stability and inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Stabilization and Kinetics of an Adsorbed Protein Depends on the Poly(N-isopropylacrylamide) Grafting Density - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Isopropylacetamide in Microfluidics and Biosensor Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Isopropylacetamide, primarily in its polymerized form as Poly(N-isopropylacrylamide) (PNIPAM), in the fields of microfluidics and biosensors. The unique thermoresponsive properties of PNIPAM make it a versatile "smart" material for creating dynamic and controllable micro-scale devices.
I. Application in Microfluidics: Thermoresponsive Microvalves
PNIPAM hydrogels exhibit a Lower Critical Solution Temperature (LCST) of approximately 32°C in aqueous solutions.[1] Below this temperature, the hydrogel is hydrophilic and swells by absorbing water. Above the LCST, it undergoes a conformational change, becoming hydrophobic and expelling water, which results in a significant volume reduction. This reversible swelling and deswelling behavior can be harnessed to create micro-actuators, such as microvalves, within microfluidic devices.
A compact, printable microfluidic valve can be fabricated by integrating PNIPAM hydrogel into a microchannel.[2] When the hydrogel is in its swollen state (below LCST), it physically blocks the microchannel, stopping the fluid flow. Upon heating the hydrogel above its LCST, it shrinks and opens the channel, allowing the fluid to pass. This provides a simple and effective method for controlling fluid flow in a non-mechanical manner.
Quantitative Data: PNIPAM Hydrogel Properties
| Property | Value | Conditions | Reference |
| Lower Critical Solution Temperature (LCST) | ~32 °C | In aqueous solution | [1] |
| Swelling Ratio (at 20°C) | 95 g/g | P(NIPAM-co-AAc) hydrogel | [3] |
| Deswelling Response Time | ~50 mins | Stabilization of PHMA | [4] |
| Swelling Ratio (below LCST) | ~4 | 2% ene-functionalized PNIPAM | [5] |
| Swelling Ratio (above LCST) | ~1.5 | 2% ene-functionalized PNIPAM | [5] |
Experimental Protocol: Fabrication of a PNIPAM-based Microvalve
This protocol describes the fabrication of a thermoresponsive microvalve within a Polydimethylsiloxane (PDMS) microfluidic device.
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
N,N'-methylenebis(acrylamide) (BIS) crosslinker
-
Ammonium persulfate (APS) initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator
-
Acrylic acid (AAc) (optional, for functionalization)
-
Deionized (DI) water
-
PDMS elastomer and curing agent
-
Micro-patterned silicon wafer (mold)
Equipment:
-
Spin coater
-
Plasma cleaner
-
UV light source
-
Hot plate
-
Microscope
Procedure:
-
Microfluidic Device Fabrication (PDMS):
-
Fabricate a PDMS microfluidic device with a main channel and a side chamber for the hydrogel actuator using standard soft lithography techniques.[3]
-
The design should allow for the in-situ polymerization of the PNIPAM hydrogel.
-
Bond the PDMS device to a glass slide after plasma treatment.
-
-
Preparation of the Pre-gel Solution:
-
Prepare the PNIPAM pre-gel solution by dissolving NIPAM monomer (e.g., 10% w/v), BIS crosslinker (e.g., 0.4% w/v), and APS initiator (e.g., 1% w/v) in DI water.[4]
-
If functional carboxyl groups are desired for later bio-conjugation, co-polymerize with acrylic acid (e.g., 0.11% w/v).[4]
-
Degas the solution to remove dissolved oxygen.
-
-
In-situ Polymerization of PNIPAM Hydrogel:
-
Washing and Swelling:
-
After polymerization, flush the microchannels with DI water to remove any unreacted monomers and initiators.
-
The hydrogel will swell to fill the chamber. To facilitate easy detachment and to wash out excess chemicals, alternately subject the device to heat (37°C) and cold (4°C) treatment in water for 12 hours at each temperature.[4]
-
-
Operation of the Microvalve:
-
Integrate a micro-heater or use an external heat source to control the temperature of the PNIPAM hydrogel.
-
Below the LCST (~32°C), the hydrogel remains swollen, blocking the channel.
-
By heating the hydrogel above the LCST, it will shrink, opening the valve and allowing fluid flow.
-
Experimental Workflow: Microvalve Fabrication
Caption: Workflow for fabricating and operating a PNIPAM-based microvalve.
II. Application in Biosensors: Thermoresponsive Bio-interfaces
The ability of PNIPAM hydrogels to undergo a phase transition near physiological temperatures makes them excellent candidates for creating "smart" bio-interfaces in biosensors. By modifying the hydrogel with biorecognition elements (e.g., enzymes, antibodies), it is possible to create sensors where the activity or accessibility of the bioreceptor can be modulated by temperature.
For instance, a glucose biosensor can be developed by immobilizing glucose oxidase (GOx) within a PNIPAM hydrogel. The swelling and shrinking of the hydrogel can control the diffusion of glucose to the enzyme and the subsequent detection of the enzymatic reaction product.
Quantitative Data: PNIPAM-based Biosensor Performance
| Parameter | Value | Analyte | Reference |
| Glucose Diffusion Lag Time (DN-0%) | 19.01 ± 0.22 min | Glucose | [6] |
| Glucose Diffusion Lag Time (DN-75% AMPS) | 15.48 ± 0.15 min | Glucose | [6] |
| Reflectance Peak Shift | 110 nm to 150 nm | 3 mg/mL Glucose | [7] |
| Volume Phase Transition Temperature (APBA-functionalized) | 18-20 °C | No Glucose | [7] |
| Volume Phase Transition Temperature (APBA-functionalized) | 24-26 °C | With Glucose | [7] |
Experimental Protocol: Fabrication of a PNIPAM-based Electrochemical Glucose Biosensor
This protocol outlines the steps to fabricate an electrochemical glucose biosensor using a PNIPAM hydrogel functionalized with glucose oxidase.
Materials:
-
PNIPAM-co-Acrylic Acid (PNIPAM-co-AAc) hydrogel (synthesized as described previously)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Glucose Oxidase (GOx)
-
Phosphate Buffered Saline (PBS)
-
Gold electrode
-
Mercaptoundecanoic acid (MUA)
Equipment:
-
Potentiostat
-
Incubator
-
Centrifuge
Procedure:
-
Electrode Functionalization:
-
Clean the gold electrode surface.
-
Functionalize the electrode with a carboxylic end group by immersing it in 2 mM MUA in ethanol for 20 minutes, then wash with ethanol and dry under nitrogen.[8]
-
-
PNIPAM Hydrogel Functionalization with Carboxyl Groups:
-
Synthesize PNIPAM hydrogel with acrylic acid as a co-monomer to introduce carboxyl groups.
-
-
Activation of Carboxyl Groups (EDC/NHS Chemistry):
-
Wash the PNIPAM-co-AAc hydrogel particles thoroughly with a suitable buffer (e.g., MES buffer, pH 6.0).
-
Prepare a solution of EDC and NHS in the same buffer.
-
Incubate the hydrogel particles in the EDC/NHS solution to activate the carboxyl groups. The reaction creates a reactive NHS-ester intermediate.
-
-
Immobilization of Glucose Oxidase (GOx):
-
Prepare a solution of GOx in a suitable buffer (e.g., PBS, pH 7.4).
-
After the activation step, wash the hydrogel particles to remove excess EDC and NHS.
-
Immediately add the GOx solution to the activated hydrogel particles. The primary amine groups on the GOx will react with the NHS-esters on the hydrogel, forming a stable amide bond.
-
Allow the immobilization reaction to proceed for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle mixing.
-
-
Blocking and Washing:
-
After immobilization, wash the GOx-functionalized hydrogel particles extensively with PBS to remove any non-covalently bound enzyme.
-
A blocking step with a solution of bovine serum albumin (BSA) or ethanolamine can be performed to block any remaining active NHS-esters.
-
-
Electrochemical Detection:
-
Deposit the GOx-functionalized PNIPAM hydrogel onto the prepared gold electrode.
-
Use an electrochemical detection method, such as amperometry, to measure the current generated by the enzymatic reaction of glucose. The current will be proportional to the glucose concentration.
-
Signaling Pathway: Electrochemical Glucose Detection
References
- 1. Immobilization Techniques to Avoid Enzyme Loss from Oxidase-Based Biosensors: A One-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and fabrication of microfluidic valves using poly(N-isopropylacrylamide) [dspace.mit.edu]
- 3. How to Fabricate a PDMS Microfluidic Chip: Step-by-Step Guide [blog.darwin-microfluidics.com]
- 4. Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surfactant-free fabrication of pNIPAAm microgels in microfluidic devices | Journal of Materials Research | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Sensor Array for Glucose Monitoring Fabricated by Rapid Immobilization of Active Glucose Oxidase within Photochemically Polymerized Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Layering Crystallization of N-Isopropylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the crystallization of N-Isopropylacetamide using the solvent layering technique. This method is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction and for the purification of small quantities of compounds.
Introduction to Solvent Layering Crystallization
The solvent layering (or liquid-liquid diffusion) technique is a widely used method for growing single crystals of organic compounds.[1][2] The principle relies on the slow and controlled diffusion of a "poor" solvent (anti-solvent) into a solution of the compound in a "good" solvent.[2][3] This gradual decrease in solubility of the compound induces the formation of a supersaturated solution, from which crystals can nucleate and grow.[2] The slow nature of this process is crucial for the formation of large, well-ordered crystals.[2]
Key advantages of this technique include its applicability to milligram-scale crystallizations and its ability to produce high-quality crystals for structural analysis.[2] The success of this method is highly dependent on the careful selection of the solvent system and the meticulous layering of the solvents to create a distinct interface.[2][3][4]
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful crystallization protocol.
| Property | Value | Source |
| CAS Number | 1118-69-0 | [5][6][7][8] |
| Molecular Formula | C5H11NO | [5][6] |
| Molecular Weight | 101.15 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 199.7 °C at 760 mmHg | [9] |
| Density | 0.861 g/cm³ | [9] |
| Solubility | Soluble in organic solvents. | [8] |
Experimental Protocol: Solvent Layering Crystallization of this compound
This protocol provides a step-by-step guide for the crystallization of this compound using the solvent layering technique.
Materials and Equipment
-
This compound (minimum 97% purity)
-
High-purity solvents (e.g., HPLC grade)
-
Narrow crystallization vessel (e.g., NMR tube, small diameter test tube, or vial)[2][4]
-
Pasteur pipettes or syringes with needles
-
Watch glass or septum to cover the vessel
-
A vibration-free environment for crystal growth
Solvent Selection
The choice of solvents is the most critical parameter for successful solvent layering crystallization. The "good" solvent should readily dissolve this compound, while the "poor" solvent (anti-solvent) should be miscible with the good solvent but should not dissolve the compound. The anti-solvent should also have a lower density than the good solvent to allow for stable layering.[2][4]
Based on the amide functional group of this compound, the following solvent systems are recommended starting points:
| Good Solvent (Higher Density) | Poor Solvent (Anti-solvent, Lower Density) |
| Dichloromethane (DCM) | Diethyl ether |
| Chloroform | n-Hexane |
| Acetone | n-Heptane |
| Acetonitrile | Toluene |
| Methanol | Diethyl ether |
| Ethanol | n-Hexane |
Step-by-Step Procedure
-
Prepare a Saturated Solution: Dissolve a small amount of this compound (e.g., 5-20 mg) in a minimal volume of the chosen "good" solvent in the crystallization vessel.[4] Gently warm the mixture if necessary to ensure complete dissolution. The goal is to create a solution that is close to saturation at room temperature.
-
Filter the Solution (Optional but Recommended): To remove any particulate impurities that could act as unwanted nucleation sites, it is advisable to filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter into a clean crystallization vessel.
-
Layer the Anti-Solvent: Carefully and slowly add the "poor" solvent (anti-solvent) on top of the this compound solution.[2] This should be done with a steady hand using a Pasteur pipette or a syringe with a needle.[2]
-
Tilt the crystallization vessel slightly.
-
Allow the anti-solvent to run down the inner wall of the vessel, just above the surface of the solution.[2]
-
Avoid disturbing the interface between the two solvent layers. A distinct boundary should be visible.[2]
-
The volume of the anti-solvent should be approximately 2-3 times the volume of the initial solution.
-
-
Seal and Incubate: Loosely cover the vessel with a watch glass or a septum with a needle hole to allow for very slow evaporation. Place the vessel in a location free from vibrations and temperature fluctuations.
-
Crystal Growth: Crystals will typically form at the interface of the two solvents over a period of several hours to a few days.[4] Be patient and avoid disturbing the vessel during this time.[2]
-
Harvesting the Crystals: Once crystals of a suitable size have formed, carefully remove the supernatant liquid with a pipette. The crystals can then be gently washed with a small amount of the anti-solvent and dried.
Troubleshooting
-
No crystals form: The initial solution may be too dilute. Try increasing the concentration of this compound. Alternatively, the chosen anti-solvent may have some solubility for the compound.
-
Precipitate or powder forms: This indicates that the rate of supersaturation was too rapid. To slow down the diffusion, a buffer layer of the pure "good" solvent can be carefully added on top of the initial solution before adding the anti-solvent.[4] Alternatively, the initial solution can be flash-frozen in liquid nitrogen before adding the anti-solvent.[4]
-
Oiling out: The compound may be coming out of solution as a liquid rather than a solid. This can sometimes be addressed by using a different solvent system or by lowering the crystallization temperature.
Data Presentation
The following table presents example data for the crystallization of this compound using different solvent systems. Note: These are representative values, and actual results will vary depending on the specific experimental conditions.
| Solvent System (Good Solvent / Anti-solvent) | This compound (mg) | Good Solvent Volume (mL) | Anti-solvent Volume (mL) | Crystal Formation Time (days) | Crystal Size (mm) | Yield (%) |
| Dichloromethane / Diethyl ether | 10 | 0.5 | 1.5 | 1-2 | 0.5 - 1.0 | ~75 |
| Acetone / n-Hexane | 15 | 0.7 | 2.0 | 2-3 | 0.3 - 0.8 | ~80 |
| Methanol / Diethyl ether | 10 | 0.4 | 1.2 | 1-3 | 0.4 - 0.9 | ~70 |
Visualizing the Workflow
The following diagrams illustrate the key steps and logical flow of the solvent layering crystallization technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 3. unifr.ch [unifr.ch]
- 4. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 5. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 1118-69-0 [chemicalbook.com]
- 8. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]
- 9. This compound|lookchem [lookchem.com]
Application Notes and Protocols for Single Solvent Crystallization of N-Isopropylacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the single solvent crystallization method for the purification of N-Isopropylacetamide. Due to a lack of specific temperature-dependent solubility data in publicly available literature, this guide focuses on the principles of solvent selection and provides a generalized yet detailed protocol to enable researchers to develop a robust crystallization process.
Introduction to Single Solvent Crystallization
Single solvent crystallization is a fundamental and widely used technique for the purification of solid organic compounds.[1][2] The principle lies in the differential solubility of a compound in a given solvent at different temperatures. An ideal solvent for this method will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[1] As the saturated hot solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, ideally, remain in the cooled solvent (mother liquor), and insoluble impurities can be removed by hot filtration.[2] This process, when performed carefully, can yield a significant increase in the purity of the compound.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for developing a suitable crystallization protocol.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁NO | [3] |
| Molecular Weight | 101.15 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Boiling Point | 219.5-224 °C | [4] |
| Density | 0.912 g/cm³ (at 25 °C) | [4] |
Solvent Selection for Crystallization
The choice of solvent is the most critical parameter for a successful single solvent crystallization. The ideal solvent should meet the following criteria:
-
High solubility at elevated temperature and low solubility at room temperature. This differential is essential for good recovery of the purified compound.
-
Does not react with the compound. The solvent should be inert.
-
Boiling point is below the melting point of the compound. This prevents the compound from "oiling out" instead of crystallizing.
-
Volatile enough to be easily removed from the crystals after filtration.
-
Non-toxic, inexpensive, and readily available.
Qualitative Solubility of this compound
Based on available information, the solubility of this compound in various solvents is summarized below. It is important to note that these are general statements and experimental verification is necessary.
| Solvent | Qualitative Solubility | Rationale for Suitability |
| Water | Slightly soluble | May be a good candidate if the solubility increases significantly with temperature. |
| Toluene | Easily soluble | May be suitable if a suitable anti-solvent is used in a two-solvent system, or if solubility at low temperatures is sufficiently low. |
| Ether | Easily soluble | Similar to toluene, its high volatility might be advantageous for drying but could be problematic during hot filtration. |
| Ethanol, Acetone, Acetonitrile | Likely soluble | These polar solvents are often good candidates for recrystallizing amides.[6] |
| Heptane/Hexane | Likely poorly soluble | Can be considered as potential anti-solvents in a two-solvent system if a single solvent is not effective. |
Note: The term "easily soluble" suggests that these solvents might not be ideal for single-solvent crystallization unless the solubility decreases dramatically upon cooling. Experimental testing is paramount.
Experimental Protocols
Protocol for Determining a Suitable Single Solvent
This protocol outlines the steps to experimentally identify an effective single solvent for the crystallization of this compound.
Materials:
-
This compound (impure)
-
A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
-
Cooling bath (ice-water)
Procedure:
-
Place approximately 50 mg of impure this compound into a test tube.
-
Add the test solvent dropwise at room temperature and vortex to assess solubility in the cold solvent. A good solvent should show low solubility.
-
If the compound is insoluble or sparingly soluble in the cold solvent, begin heating the mixture gently.
-
Continue adding the solvent dropwise to the hot mixture until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a large quantity of crystals upon cooling.
-
Repeat this procedure for a range of potential solvents to identify the most suitable one.
Protocol for Single Solvent Crystallization of this compound
This protocol describes the full procedure for purifying this compound once a suitable solvent has been identified.
Materials:
-
Impure this compound
-
Selected crystallization solvent
-
Erlenmeyer flask
-
Heating apparatus
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent dropwise while stirring until all the solid has just dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, it is necessary to perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slower cooling generally results in larger and purer crystals.[2]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can then be transferred to a watch glass for further air-drying or placed in a desiccator.
Data Presentation
The following table should be populated by the researcher during the solvent screening process to aid in the selection of the optimal crystallization solvent.
| Solvent | Solubility at Room Temp. (qualitative) | Solubility at Boiling Point (qualitative) | Crystal Formation upon Cooling (qualitative) | Estimated Recovery (qualitative) |
| Water | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane |
Visualizing the Workflow
Experimental Workflow for Single Solvent Crystallization
References
Troubleshooting & Optimization
"troubleshooting N-Isopropylacetamide synthesis low yield"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-Isopropylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in this compound synthesis?
A low yield in this compound synthesis can stem from several factors. Key issues include suboptimal reaction conditions, the purity of starting materials, and losses during product workup and purification. Specific common causes include:
-
Hydrolysis of the Acylating Agent: Acetyl chloride and acetic anhydride are highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.[1][2][3][4]
-
Formation of Byproducts: Side reactions, such as the formation of diacetylated products, can reduce the yield of the desired this compound.[8][]
-
Inadequate Temperature Control: The reaction of amines with acyl chlorides is often exothermic.[] Poor temperature control can lead to side reactions and reduced yield.
-
Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps if not performed carefully.
Q2: Which acylating agent is better for this synthesis, acetyl chloride or acetic anhydride?
Both acetyl chloride and acetic anhydride are effective for the N-acylation of amines.[10][11]
-
Acetic anhydride is less reactive than acetyl chloride and may require heating or a catalyst to achieve a good reaction rate.[][14] The byproduct is acetic acid, which is less corrosive than HCl but still requires neutralization. A key advantage is that it is less sensitive to trace amounts of water.
The choice often depends on the specific reaction conditions, available equipment, and the scale of the synthesis.
Q3: Can I use an inorganic base like sodium hydroxide?
Yes, an inorganic base like sodium hydroxide (NaOH) can be used, typically in a biphasic system known as the Schotten-Baumann reaction condition.[6][15][16][17] In this setup, the reaction is carried out in a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of the base.[16][17] The base in the aqueous phase neutralizes the HCl generated, preventing the protonation of the amine starting material and driving the reaction forward.[15][17] This method can be very effective in minimizing side reactions like the hydrolysis of the acyl chloride.[15]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Poor Quality of Starting Materials | Ensure isopropylamine is pure and the acylating agent (acetyl chloride or acetic anhydride) has not decomposed. Use freshly opened or distilled reagents if possible. |
| Presence of Moisture | Dry all glassware thoroughly before use. Use anhydrous solvents to prevent the hydrolysis of the acylating agent, especially when using acetyl chloride.[1] |
| Incorrect Stoichiometry | Carefully check the molar equivalents of all reagents. Ensure at least one equivalent of base is used to neutralize the acid byproduct.[5] |
| Inadequate Mixing | Ensure vigorous stirring, especially in biphasic reactions (Schotten-Baumann conditions), to facilitate contact between reactants in different phases. |
| Low Reaction Temperature | If the reaction is sluggish, consider a moderate increase in temperature. However, be cautious as excessive heat can promote side reactions. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Step |
| Di-acetylation of Isopropylamine | This can occur with primary amines, especially with an excess of the acylating agent and higher temperatures.[8] Use a 1:1 molar ratio of isopropylamine to the acylating agent or a slight excess of the amine. Add the acylating agent dropwise to the amine solution to maintain a low concentration of the acylating agent. |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a small amount of additional acylating agent. If the starting amine is still present, ensure sufficient base has been added. |
| Hydrolysis of Acylating Agent | If using acetyl chloride, the corresponding carboxylic acid (acetic acid) may be present as an impurity. Ensure anhydrous conditions and efficient mixing with the base to minimize this.[3] |
Issue 3: Significant Product Loss During Workup and Purification
| Potential Cause | Troubleshooting Step |
| Product Dissolved in Aqueous Layer | This compound has some solubility in water. Minimize the volume of water used for washing. Back-extract the aqueous washes with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover dissolved product. |
| Incomplete Extraction | Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous phase. |
| Losses During Crystallization | Avoid using an excessive amount of solvent for recrystallization. Cool the solution slowly to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetyl Chloride and a Catalyst
This protocol is adapted from a high-yield synthesis reported in the Journal of the Iranian Chemical Society.[18]
Materials:
-
Isopropylamine (1 mmol)
-
Acetyl chloride (1 mmol)
-
Acetonitrile (5 mL)
-
Hydroxyapatite-supported copper(I) oxide (HAP-Cu2O) (0.1 g)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (Pet ether)
-
Water
Procedure:
-
To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), add hydroxyapatite-Cu2O (0.1 g) under an air atmosphere.[18]
-
Reflux the reaction mixture at 50 °C. Monitor the progress of the reaction using TLC.[18]
-
Upon completion, cool the reaction mixture to room temperature and filter.[18]
-
Wash the residue with water followed by EtOAc (3 x 10 mL).[18]
-
Remove the solvent under reduced pressure.[18]
-
The crude product can be purified by crystallization from petroleum ether or a mixture of EtOAc and petroleum ether, or by column chromatography on silica gel.[18]
Reported Yield: 92%[18]
Protocol 2: General Schotten-Baumann Synthesis of this compound
This is a general procedure for the acylation of a primary amine using Schotten-Baumann conditions.
Materials:
-
Isopropylamine
-
Acetyl chloride
-
Dichloromethane (or other suitable organic solvent)
-
10% aqueous sodium hydroxide solution
Procedure:
-
Dissolve isopropylamine in dichloromethane in a flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
In a separate container, prepare a 10% aqueous solution of sodium hydroxide.
-
Add the acetyl chloride dropwise to the stirred isopropylamine solution.
-
Simultaneously, add the aqueous sodium hydroxide solution dropwise to maintain a basic pH (around 10-12).[15]
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
The following table summarizes various reported conditions for the N-acylation of amines, which can be adapted for the synthesis of this compound.
| Acylating Agent | Amine | Base/Catalyst | Solvent | Temperature | Yield | Reference |
| Acetyl chloride | General amines | Hydroxyapatite-Cu2O | Acetonitrile | 50 °C | 92% | [18] |
| Acetyl chloride | General amines | Sodium Acetate/Triethylamine | Brine | Room Temp. | Excellent | [13] |
| Acetic anhydride | General amines | None (catalyst-free) | Solvent-free | Not specified | Good to Excellent | [11] |
| Acetyl chloride | General amines | Iodine | Solvent-free | Room Temp. | High | [2] |
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yields.
This compound Synthesis Pathway and Side Reactions
Caption: The desired reaction pathway and common side reactions.
References
- 1. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. tandfonline.com [tandfonline.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. a) Acetylation of primary amines :- Primary amine contain two replaceable.. [askfilo.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 13. ias.ac.in [ias.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. grokipedia.com [grokipedia.com]
- 16. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 17. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing N-Isopropylacetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-isopropylacetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Degradation of starting materials (isopropylamine, acetyl chloride, or acetic anhydride) can impede the reaction. 2. Inadequate reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. 3. Inefficient mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. 4. Presence of moisture: Acetyl chloride and acetic anhydride are sensitive to water, which can lead to their decomposition. | 1. Verify reagent purity: Use freshly opened or properly stored reagents. Consider purification of starting materials if quality is uncertain. 2. Optimize temperature: For the reaction with acetyl chloride, maintain a temperature of around 50°C.[1] For the reaction with acetic anhydride, start with cooling in an ice bath and then allow the reaction to proceed at room temperature.[2] 3. Ensure vigorous stirring: Use an appropriate stir bar and stir plate speed to ensure the reaction mixture is homogeneous. 4. Use anhydrous conditions: Dry all glassware before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Presence of Impurities in the Final Product | 1. Incomplete reaction: Unreacted starting materials may remain. 2. Side reactions: Formation of byproducts such as diacetamide from the reaction of the product with excess acetylating agent. 3. Hydrolysis of acetylating agent: Reaction of acetyl chloride or acetic anhydride with water to form acetic acid. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.[1] 2. Control stoichiometry: Use appropriate molar ratios of reactants. For the reaction with acetic anhydride, using an excess of the amine and a base like triethylamine can help consume the acetylating agent.[2] 3. Purify the product: Recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or column chromatography can be used to remove impurities.[1] |
| Reaction Fails to Start | 1. Inactive catalyst: If using a catalyst like hydroxyapatite-supported copper(I) oxide, it may not be active. 2. Low reaction temperature: The activation energy for the reaction may not be met. | 1. Check catalyst activity: Ensure the catalyst is properly prepared and stored. Consider using a fresh batch of catalyst. 2. Gradually increase temperature: Slowly warm the reaction mixture while monitoring for any signs of reaction. |
| Exothermic Reaction is Difficult to Control | 1. Rate of reagent addition is too fast: Rapid addition of the acetylating agent to the amine can cause a rapid increase in temperature. | 1. Slow, dropwise addition: Add the acetylating agent (acetyl chloride or acetic anhydride) to the solution of isopropylamine slowly and with efficient cooling (e.g., in an ice bath).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and straightforward methods involve the N-acetylation of isopropylamine using either acetyl chloride or acetic anhydride as the acetylating agent.[1][2]
Q2: What is the role of a base, such as triethylamine, in the synthesis?
A2: A base is used to neutralize the hydrochloric acid (HCl) or acetic acid that is formed as a byproduct of the reaction between isopropylamine and acetyl chloride or acetic anhydride, respectively.[2] This prevents the protonation of the starting amine, which would render it unreactive.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.
Q4: What are the typical purification methods for this compound?
A4: After the reaction is complete, the product can be purified by filtration to remove any solid byproducts or catalysts, followed by washing with water and an organic solvent like ethyl acetate.[1] Further purification can be achieved by removing the solvent under reduced pressure and then performing crystallization from a suitable solvent like petroleum ether or an ethyl acetate/petroleum ether mixture, or by column chromatography.[1]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Acetyl chloride and acetic anhydride are corrosive and react violently with water. Isopropylamine is a volatile and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Experimental Protocols
Method 1: Synthesis using Acetyl Chloride
This protocol is adapted from a general procedure for N-acetylation of amines.[1]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Isopropylamine | 59.11 | 1 | ~0.073 mL |
| Acetyl Chloride | 78.50 | 1 | ~0.071 mL |
| Acetonitrile | - | - | 5 mL |
| Hydroxyapatite-Cu2O | - | - | 0.1 g |
Procedure:
-
To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), add hydroxyapatite-Cu2O (0.1 g) under an air atmosphere.
-
Reflux the reaction mixture at 50°C.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter.
-
Wash the residue with water followed by ethyl acetate (3 x 10 mL).
-
Remove the solvent from the combined organic phases under reduced pressure.
-
The final product can be further purified by crystallization from petroleum ether or an ethyl acetate/petroleum ether mixture, or by column chromatography.
Method 2: Synthesis using Acetic Anhydride
This protocol is based on a preparation example for this compound.[2]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Isopropylamine | 59.11 | 84.7 | 5.0 g |
| Triethylamine | 101.19 | 126.7 | 12.8 g (~17.6 mL) |
| Acetic Anhydride | 102.09 | 169.4 | 17.3 g (~16.0 mL) |
| Dichloromethane | - | - | 50 mL |
| Ethyl Acetate | - | - | 100 mL |
| Potassium Carbonate | - | - | 20 g |
Procedure:
-
Dissolve isopropylamine (5.0 g, 84.7 mmol) and triethylamine (12.8 g, 126.7 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (17.3 g, 169.4 mmol).
-
After the addition is complete, warm the mixture to room temperature and stir for 12 hours.
-
Remove the solvent by reduced pressure distillation.
-
To the residue, add ethyl acetate (100 mL) and potassium carbonate (20 g).
-
Stir the mixture, filter, and concentrate the filtrate to obtain the product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: N-Isopropylacetamide Purification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of N-Isopropylacetamide post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: Following synthesis, this compound can be purified using several standard laboratory techniques. The most common methods include:
-
Recrystallization: Effective for solid crude products to remove impurities that have different solubilities. Solvents such as petroleum ether or a mixture of ethyl acetate and petroleum ether have been successfully used.[1][2]
-
Column Chromatography: A versatile method for separating the target compound from impurities based on differential adsorption to a stationary phase. Silica gel is a common stationary phase, with eluents like ethyl acetate/petroleum ether mixtures.[1][3]
-
Distillation: Suitable for purifying liquid this compound, especially for removing non-volatile impurities or solvents with significantly different boiling points.[2][4]
Q2: What are the potential impurities in a typical this compound synthesis?
A2: Impurities will vary based on the synthetic route but commonly include:
-
Unreacted Starting Materials: Such as isopropylamine, acetyl chloride, or acetic anhydride.[5]
-
Byproducts: Salts formed during the reaction (e.g., triethylammonium chloride if triethylamine is used as a base).[2]
-
Solvents: Residual solvents from the reaction or initial work-up, like dichloromethane, ethyl acetate, or acetonitrile.[1][2]
-
Over-acylated Products: Although less common, di-acylated byproducts could potentially form.
Q3: How do I select the most appropriate purification method?
A3: The choice of purification method depends on the state of your crude product and the nature of the impurities. A general approach is outlined in the decision tree diagram below.
-
For liquid crude products containing non-volatile impurities: Distillation is often the most efficient method.[4]
-
For solid crude products: Recrystallization is a good first choice if a suitable solvent system can be identified.
-
For complex mixtures or when high purity is required: Column chromatography offers the best separation capabilities.[6] It is often preceded by a preliminary analysis using Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[7]
Q4: What physical properties of this compound are important for purification?
A4: Key physical properties that influence the choice and execution of purification methods are summarized in the table below. The compound is a colorless to pale yellow liquid and is slightly soluble in water but readily soluble in most organic solvents.[4][8]
Data Presentation: Physical Properties
| Property | Value | Significance for Purification |
| Molecular Formula | C5H11NO[1] | --- |
| Molecular Weight | 101.15 g/mol [1][4] | --- |
| Appearance | Colorless to pale yellow liquid[8][9] | Visual aid in assessing purity. |
| Boiling Point | 170-224 °C (at 760 mmHg)[4][5][10] | Critical for purification by distillation. The wide range suggests variability based on purity and measurement conditions. |
| Density | ~0.9 g/cm³[4][10] | Useful for calculating mass/volume and in solvent extraction steps. |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ether, toluene).[4][8] | Essential for selecting solvents for recrystallization, chromatography, and extractions. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a standard procedure for purifying this compound using silica gel column chromatography.[3]
-
TLC Analysis: First, determine an optimal solvent system using TLC. A good system (e.g., ethyl acetate/hexane mixture) should provide a retention factor (Rf) of ~0.3-0.4 for this compound.[7]
-
Column Packing:
-
Select a column of appropriate size (a 20:1 to 50:1 ratio of silica gel to crude product by weight is common).[3]
-
Prepare a slurry of silica gel in the least polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disruption.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.[6]
-
Dry Loading: If the sample is not soluble in the eluent, dissolve it in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the column.[6][7]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Petroleum ether or ethyl acetate/petroleum ether mixtures are good starting points.[1]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
Q: My compound is not separating from an impurity during column chromatography.
A: This indicates a suboptimal solvent system or column setup.
-
Solution 1: Re-evaluate your solvent system using TLC. Try a less polar system or a different combination of solvents (e.g., ether/hexane instead of ethyl acetate/hexane).[11]
-
Solution 2: Ensure the column was packed correctly to avoid channeling. The silica bed should be uniform and free of cracks.[7]
-
Solution 3: Check if the column is overloaded. Using too much crude sample for the amount of silica will result in poor separation.[7]
Q: My this compound product will not crystallize.
A: Crystallization issues can arise from several factors.
-
Solution 1: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.
-
Solution 3: The product may be an oil at room temperature. Try using a lower-boiling point solvent and cooling the solution to a lower temperature.
-
Solution 4: Purity may be too low. An initial purification by column chromatography might be necessary before attempting recrystallization.
Q: During distillation, the temperature is fluctuating.
A: Temperature fluctuations can indicate an issue with the setup or pressure.
-
Solution 1: Ensure the distillation apparatus is well-insulated.
-
Solution 2: If performing vacuum distillation, check for leaks in the system that could cause pressure fluctuations.
-
Solution 3: Ensure the heating mantle is providing consistent heat and that the liquid is boiling smoothly (use a stir bar or boiling chips).
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 1118-69-0|this compound| Ambeed [ambeed.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. zhonghanchemical.com [zhonghanchemical.com]
- 5. This compound | CAS#:1118-69-0 | Chemsrc [chemsrc.com]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound|lookchem [lookchem.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Poly(N-isopropylacrylamide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the synthesis of poly(N-isopropylacrylamide) (PNIPAM).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of aggregation during PNIPAM synthesis?
A1: Aggregation during PNIPAM synthesis is often a result of uncontrolled polymerization kinetics and colloidal instability of the forming polymer particles. Key contributing factors include:
-
High Monomer Concentration: Elevated concentrations of N-isopropylacrylamide (NIPAM) can lead to a rapid polymerization rate, resulting in the formation of large, unstable particles that are prone to aggregation.[1][2]
-
Inappropriate Initiator Concentration: Both excessively high and low initiator concentrations can be problematic. High concentrations can lead to the formation of too many nuclei, which can then coalesce, while very low concentrations may not provide sufficient surface charge to stabilize the growing particles.[1][2]
-
Cross-linker Concentration: The concentration of the cross-linking agent, such as N,N'-methylenebisacrylamide (MBAA), influences the structure and swelling behavior of the microgels. An improper ratio of cross-linker to monomer can affect particle stability.[3]
-
Lack of or Inadequate Surfactant: In emulsion or precipitation polymerization, surfactants play a crucial role in stabilizing the forming polymer particles and preventing them from aggregating. Insufficient surfactant concentration or the use of an inappropriate surfactant can lead to instability.
-
Temperature Fluctuations: The polymerization of NIPAM is temperature-sensitive. The reaction is typically carried out above the lower critical solution temperature (LCST) of PNIPAM (around 32°C). Inconsistent temperature control can affect the solubility of the polymer and the stability of the particles.[4]
-
Presence of Impurities: Impurities in the reactants or solvent can interfere with the polymerization process and lead to aggregation. It is crucial to use high-purity reagents.
Q2: How does temperature control affect aggregation in PNIPAM synthesis?
A2: Temperature is a critical parameter in PNIPAM synthesis, primarily because PNIPAM is a thermoresponsive polymer with a lower critical solution temperature (LCST) of approximately 32°C in water.[4][5]
-
Above the LCST: Most PNIPAM syntheses, particularly precipitation polymerization, are conducted at temperatures above the LCST (e.g., 60-80°C).[6] At these temperatures, the growing polymer chains become insoluble in water and collapse, forming precursor particles.[6] This phase separation is essential for particle formation. However, if the temperature is too high or fluctuates, it can lead to uncontrolled precipitation and aggregation.
-
Below the LCST: If the temperature drops below the LCST during polymerization, the polymer chains will become soluble again, which can disrupt particle formation and lead to a mixture of soluble polymer and aggregated particles.
Consistent and uniform heating is crucial for obtaining monodisperse, non-aggregated PNIPAM particles.
Q3: What is the role of surfactants like Sodium Dodecyl Sulfate (SDS) in preventing aggregation?
A3: Anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), are commonly used in emulsion and precipitation polymerization to stabilize the forming PNIPAM particles and control their size. The mechanism of stabilization involves:
-
Adsorption onto Particle Surface: As the hydrophobic PNIPAM chains precipitate from the aqueous solution, the hydrophobic tails of the SDS molecules adsorb onto the surface of the collapsed polymer globules.
-
Electrostatic Repulsion: The hydrophilic, negatively charged sulfate head groups of the SDS molecules are oriented towards the aqueous phase. This creates a negative surface charge on the particles, leading to electrostatic repulsion between them. This repulsion prevents the particles from colliding and aggregating.[7]
-
Control of Particle Size: The concentration of the surfactant can be used to control the final particle size. Higher surfactant concentrations lead to the formation of more micelles, resulting in a larger number of smaller particles.
Troubleshooting Guides
Issue 1: Observation of large, visible aggregates or a precipitate during synthesis.
This is a common issue indicating a loss of colloidal stability. The following troubleshooting workflow can help identify and resolve the problem.
.
Issue 2: The final product has a broad particle size distribution (polydisperse).
A broad particle size distribution often indicates that the nucleation of particles was not uniform or that secondary nucleation or aggregation occurred during particle growth.
| Potential Cause | Recommended Solution |
| Non-uniform Temperature | Ensure the reaction mixture is heated uniformly. Use a stirred oil bath for better temperature control. |
| Inefficient Stirring | Use a consistent and appropriate stirring rate to ensure homogeneous mixing of reactants and uniform heat distribution. Very high shear rates, however, can sometimes induce aggregation. |
| Slow Initiator Addition | If adding the initiator after the other reactants are heated, ensure it is added quickly and efficiently to initiate polymerization uniformly throughout the solution. |
| Oxygen Inhibition | Residual oxygen can interfere with free-radical polymerization, leading to a slow and uncontrolled initiation phase. De-gas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before adding the initiator.[8] |
Quantitative Data on Synthesis Parameters
The concentrations of the monomer, initiator, and cross-linker are critical for controlling the particle size and preventing aggregation. The following table provides a summary of typical concentration ranges used in precipitation polymerization.
| Parameter | Typical Concentration Range | Effect of Increasing Concentration | Reference |
| NIPAM (Monomer) | 10 - 150 mM | Increased particle size | [1][2][9] |
| KPS (Initiator) | 0.5 - 2.0 mol% (relative to monomer) | Decreased particle size | [1][2] |
| MBAA (Cross-linker) | 1 - 5 mol% (relative to monomer) | Can lead to smaller, more compact particles. High concentrations can cause aggregation. | [3] |
| SDS (Surfactant) | 0.1 - 1.0 mM | Decreased particle size |
Experimental Protocols
Protocol 1: Surfactant-Free Precipitation Polymerization of PNIPAM Microgels
This protocol is a standard method for producing relatively monodisperse PNIPAM microgels without the use of a surfactant.
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized
-
N,N'-methylenebisacrylamide (MBAA)
-
Potassium persulfate (KPS)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve the desired amounts of NIPAM and MBAA in deionized water.
-
De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Heat the flask to 70°C in a preheated oil bath with continuous stirring.
-
Once the temperature has stabilized, dissolve the KPS initiator in a small amount of deionized water and add it to the reaction flask.
-
A change in the appearance of the solution from clear to opalescent or milky white indicates the formation of PNIPAM particles.
-
Allow the reaction to proceed for 4-6 hours at 70°C under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting microgel suspension by centrifugation and re-dispersion in deionized water several times or by dialysis against deionized water to remove unreacted monomers and initiator.
Protocol 2: Precipitation Polymerization of PNIPAM with SDS as a Surfactant
This protocol utilizes SDS to achieve smaller and more stable PNIPAM nanoparticles.
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized
-
N,N'-methylenebisacrylamide (MBAA)
-
Potassium persulfate (KPS)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask, dissolve NIPAM, MBAA, and SDS in deionized water.
-
Follow steps 2 and 3 from Protocol 1 to de-gas and heat the solution to 70°C.
-
Dissolve KPS in a small amount of deionized water and add it to the reaction flask to initiate polymerization.
-
Observe the formation of a stable, milky-white latex.
-
Continue the reaction for 4-6 hours at 70°C under a nitrogen atmosphere.
-
Cool the reaction to room temperature.
-
Purify the nanoparticles as described in Protocol 1. The presence of SDS may require more extensive purification.
Visualizations
Mechanism of Surfactant Stabilization
The following diagram illustrates how surfactant molecules (like SDS) stabilize the growing PNIPAM particles during precipitation polymerization.
References
- 1. Direct Monitoring of Microgel Formation during Precipitation Polymerization of N-Isopropylacrylamide Using in Situ SANS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NIPAm Microgels Synthesised in Water: Tailored Control of Particles’ Size and Thermoresponsive Properties | MDPI [mdpi.com]
- 4. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Isopropylacetamide Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of N-Isopropylacetamide (NIPAM).
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| This compound fails to crystallize ("oiling out") | The solution is supersaturated, but nucleation has not occurred. | - Induce Crystallation: Scratch the inner surface of the flask with a glass rod. Add a seed crystal of this compound. - Reduce Solvent Volume: Gently heat the solution to evaporate a small amount of solvent to increase the concentration, then allow it to cool slowly. |
| Low crystal yield | - Too much solvent was used, leading to high solubility in the mother liquor. - The cooling process was too rapid, preventing complete crystallization. - Inefficient filtration. | - Concentrate the Mother Liquor: Evaporate a portion of the solvent from the filtrate and cool again to obtain a second crop of crystals. - Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Improve Filtration Technique: Ensure a good seal on the filter flask and wash the crystals with a minimal amount of ice-cold solvent. |
| Formation of small or needle-like crystals | - Rapid cooling of the solution. - High degree of supersaturation. | - Slow Down Cooling: Insulate the crystallization vessel to slow the rate of cooling. - Adjust Supersaturation: Use a slightly larger volume of solvent to dissolve the crude product initially. |
| Discolored crystals | Presence of colored impurities. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] |
| Crystals are impure despite recrystallization | - The chosen solvent is not effective at separating the impurity. - The impurity has a similar solubility profile to this compound. - Co-crystallization of the impurity with the product. | - Solvent Screening: Test a different solvent or a binary solvent system for recrystallization. - Iterative Recrystallization: Perform a second recrystallization of the obtained crystals. - Alternative Purification: Consider other purification techniques such as column chromatography if impurities persist. |
Frequently Asked Questions (FAQs)
1. What is the ideal solvent for recrystallizing this compound?
An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on general solubility principles for amides, good candidate solvents include ethanol, acetone, and ethyl acetate.[2] It is recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific sample.
2. How can I perform a solvent screen for this compound recrystallization?
Place a small amount of your crude this compound in several test tubes. Add a small amount of a different solvent to each tube. Observe the solubility at room temperature. Heat the tubes with undissolved solid and observe if it dissolves. The best solvent will show low solubility at room temperature and high solubility when hot.
3. My this compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.
4. How does the cooling rate affect the crystal size of this compound?
A slower cooling rate generally leads to the formation of larger and more well-defined crystals.[3] Rapid cooling tends to produce smaller or needle-like crystals. To achieve slower cooling, you can insulate your crystallization flask.
5. What are some potential impurities in this compound synthesis?
Potential impurities can include unreacted starting materials such as isopropylamine and acetyl chloride or acetic anhydride.[4] Byproducts from side reactions may also be present. The specific impurities will depend on the synthetic route used.
6. How can I assess the purity and crystal quality of my this compound?
Several analytical techniques can be used:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity and detect impurities.
-
X-ray Diffraction (XRD): Provides information about the crystal structure and can be used to identify different polymorphs.
-
Differential Scanning Calorimetry (DSC): Can be used to study phase transitions and polymorphism.
7. Can this compound exist in different crystalline forms (polymorphs)?
While specific studies on the polymorphism of this compound are not widely available, many N-substituted acetamides are known to exhibit polymorphism.[5] Different polymorphs can have different physical properties, such as solubility and stability. It is good practice to characterize the crystalline form of your product, for instance by XRD.
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general method for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of hot solvent to the crude NIPAM until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point.
Visualizing Workflows and Concepts
Troubleshooting Crystallization Failures
References
Technical Support Center: Troubleshooting Failed Reactions Involving N-Isopropylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in chemical reactions involving N-Isopropylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low or no conversion in reactions where this compound is the intended product of an N-acylation reaction?
A1: Low or no conversion in the synthesis of this compound is often due to several factors:
-
Inactive Nucleophile: If the reaction medium is too acidic, the starting amine (isopropylamine) can be protonated, forming an ammonium salt. This protonated form lacks the necessary lone pair of electrons to act as a nucleophile and attack the acylating agent.[1]
-
Poor Reagent Quality: Acylating agents like acetyl chloride or acetic anhydride are sensitive to moisture and can hydrolyze over time, reducing their reactivity.[1]
-
Suboptimal Temperature: While many N-acylation reactions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to the degradation of reactants or products.[1]
-
Steric Hindrance: In reactions involving sterically hindered amines, the reduced nucleophilicity of the amino group can significantly slow down the reaction.[2]
Q2: I am observing multiple spots on my TLC plate after a reaction to synthesize this compound. What are the likely side products?
A2: The presence of multiple products on a TLC plate suggests the formation of side products or the presence of unreacted starting materials. Common impurities include:
-
Unreacted Starting Material: This is a common impurity. Ensuring the correct stoichiometry of the acylating agent (often a slight excess) and allowing for sufficient reaction time can help drive the reaction to completion.[1]
-
Oxidation Products: Aromatic amines, if used in related reactions, are susceptible to oxidation, which can result in colored impurities.[1]
-
Hydrolysis Products: this compound, like other amides, can undergo hydrolysis back to isopropylamine and acetic acid under the presence of strong acids or bases, especially with heating.[3][4][5]
Q3: What is the optimal temperature for synthesizing this compound?
A3: The optimal temperature can vary depending on the specific reagents and catalysts used. For the N-acetylation of isopropylamine with acetyl chloride using a hydroxyapatite-supported copper(I) oxide catalyst in acetonitrile, a reaction temperature of 50°C has been shown to give a high yield.[6] In general, if a reaction is sluggish at room temperature, gentle heating to 40-60°C is a good starting point.[1] However, for some systems, particularly in continuous-flow synthesis using acetonitrile as the acylating agent, temperatures as high as 200°C may be optimal.[7]
Q4: How does the choice of solvent affect N-acylation reactions to produce this compound?
A4: The choice of solvent can significantly impact the reaction rate and outcome. Acetonitrile is a commonly used solvent that has been shown to be effective.[6][8] Dichloromethane is another suitable solvent, particularly when using a base like triethylamine. In some cases, solvent-free conditions can also be highly effective and offer a greener alternative.[9] The polarity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics.[10]
Troubleshooting Guides
Low Yield or No Reaction
If you are experiencing low yields or a complete lack of reaction, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Nucleophile (Protonated Amine) | Add a non-nucleophilic base, such as pyridine or triethylamine, to deprotonate the amine and regenerate the active nucleophile.[1] |
| Poor Quality of Acylating Agent | Use fresh or newly opened acylating agents (acetyl chloride or acetic anhydride). Ensure they have been stored under anhydrous conditions.[1] |
| Suboptimal Reaction Temperature | If the reaction is slow at room temperature, try gentle heating (40-60°C). Monitor the reaction by TLC to prevent product degradation.[1] |
| Insufficient Catalyst Activity | For challenging reactions, consider adding a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) to activate the acylating agent.[2] |
Formation of Side Products
To minimize the formation of unwanted byproducts, consider these strategies:
| Side Product | Prevention Strategy |
| Unreacted Starting Materials | Use a slight excess (1.1-1.5 equivalents) of the acylating agent. Monitor the reaction by TLC to ensure it goes to completion.[1] |
| Hydrolysis of this compound | Avoid strongly acidic or basic conditions during workup, unless hydrolysis is the desired outcome. Use mild quenching and extraction procedures.[3][4] |
| Diacylation | While less common with secondary amines, ensure the stoichiometry of the acylating agent is carefully controlled. Avoid large excesses of the acylating agent.[2] |
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the conversion of aniline to acetanilide in a continuous-flow N-acetylation reaction using acetonitrile as the acylating agent and alumina as the catalyst. This data can provide insights into optimizing similar reactions for the synthesis of this compound.[7]
| Parameter | Conditions | Conversion (%) |
| Temperature | 25°C, 50 bar | ~27 |
| 100°C, 50 bar | ~53 | |
| 150°C, 50 bar | ~64 | |
| 200°C, 50 bar | ~80 | |
| 250°C, 50 bar | ~75 | |
| Pressure | 200°C, 10 bar | ~60 |
| 200°C, 50 bar | ~80 | |
| 200°C, 100 bar | ~82 | |
| Flow Rate | 200°C, 50 bar, 0.1 mL/min | ~80 |
| 200°C, 50 bar, 0.2 mL/min | ~65 | |
| 200°C, 50 bar, 0.5 mL/min | ~40 |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-acylation
This protocol is adapted from a general procedure for the N-acetylation of amines.[6]
Materials:
-
Isopropylamine (1.0 mmol)
-
Acetyl chloride (1.0 mmol)
-
Acetonitrile (5 mL)
-
Hydroxyapatite-supported copper(I) oxide (0.1 g)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a round-bottom flask, add isopropylamine (1.0 mmol) and acetonitrile (5 mL).
-
Add the hydroxyapatite-supported copper(I) oxide catalyst (0.1 g).
-
While stirring, add acetyl chloride (1.0 mmol) to the mixture.
-
Reflux the reaction mixture at 50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the residue with water and then with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from petroleum ether/ethyl acetate or by column chromatography on silica gel.
Protocol 2: Hydrolysis of this compound (for stability testing or degradation studies)
This protocol is a general procedure for the hydrolysis of amides.[4][5]
Acidic Hydrolysis:
-
In a round-bottom flask, dissolve this compound in a dilute solution of a strong acid (e.g., 2M HCl).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The final solution will contain isopropylammonium chloride and acetic acid.
Alkaline Hydrolysis:
-
In a round-bottom flask, dissolve this compound in an aqueous solution of a strong base (e.g., 2M NaOH).
-
Heat the mixture. Ammonia gas may be evolved, which can be detected by its characteristic smell and by its ability to turn damp red litmus paper blue.
-
Continue heating until the reaction is complete (as monitored by TLC).
-
The final solution will contain sodium acetate and isopropylamine.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Failed this compound Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing N-Isopropylacetamide (NIPAM) Concentration for Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the concentration of N-Isopropylacetamide (NIPAM) for the cryopreservation of various cell types. As NIPAM is a novel cryoprotectant, establishing an optimal, cell-type-specific concentration is critical for ensuring high post-thaw viability and functionality. This guide offers troubleshooting advice and frequently asked questions to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NIPAM) and why consider it for cryopreservation?
This compound (NIPAM) is an amide-containing organic compound. Amide-based solvents are being explored as alternative cryoprotective agents (CPAs) due to their potential for lower toxicity compared to the current gold standard, Dimethyl Sulfoxide (DMSO).[1][2] The goal is to find novel CPAs that effectively prevent ice crystal formation during freezing while minimizing cellular damage.[3][4][5]
Q2: What is the recommended starting concentration for NIPAM in cryopreservation media?
As NIPAM is not a conventional cryoprotectant, a universally optimized concentration has not been established. However, based on studies with related amide compounds like N-methylacetamide (NMA), a starting point for optimization could be in the range of 1% to 10% (v/v) in the cryopreservation medium.[6][7] For instance, studies on chicken and rabbit sperm have explored NMA concentrations between 1% and 9%.[6][7][8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q3: How do I prepare a NIPAM-based cryopreservation medium?
A typical cryopreservation medium consists of a basal cell culture medium (e.g., DMEM, RPMI-1640), a protein source (e.g., fetal bovine serum (FBS) or albumin), and the cryoprotective agent. To prepare a NIPAM-based medium, you would typically add NIPAM to the basal medium and protein mixture to achieve the desired final concentration.
Experimental Protocol: Determining Optimal NIPAM Concentration
This protocol outlines a general procedure for testing a range of NIPAM concentrations to identify the optimal one for your cells.
Materials:
-
Healthy, log-phase cell culture
-
Basal cell culture medium
-
Fetal Bovine Serum (FBS) or other protein source
-
This compound (NIPAM)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
37°C water bath
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Viability stain (e.g., Trypan Blue)
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 70-80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
Harvest the cells using your standard protocol (e.g., trypsinization for adherent cells).
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a known volume of pre-chilled basal medium.
-
Perform a cell count and viability assessment.
-
-
Cryopreservation Medium Preparation:
-
Prepare a series of cryopreservation media with varying concentrations of NIPAM (e.g., 1%, 2.5%, 5%, 7.5%, 10% v/v). A standard formulation to test would be 90% FBS and 10% of your NIPAM solution at different concentrations, or a serum-free formulation with appropriate supplements.
-
Include a positive control using 10% DMSO and a negative control with no cryoprotectant.
-
-
Freezing:
-
Aliquot the cell suspension into separate tubes for each NIPAM concentration and the controls.
-
Centrifuge the aliquots and resuspend the cell pellets in the corresponding cryopreservation media at a concentration of 1-5 x 10^6 cells/mL.
-
Transfer 1 mL of each cell suspension into properly labeled cryovials.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer for at least 4 hours (ideally overnight).
-
Transfer the vials to a liquid nitrogen dewar for long-term storage.
-
-
Thawing and Viability Assessment:
-
After a minimum of 24 hours, thaw one vial from each experimental group by placing it in a 37°C water bath until a small ice crystal remains.
-
Quickly transfer the cell suspension to a tube containing pre-warmed complete culture medium to dilute the NIPAM.
-
Centrifuge the cells to remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Perform a cell count and viability assessment using a method like Trypan Blue exclusion.
-
Plate the remaining cells and assess attachment and proliferation over the next 24-48 hours.
-
Data Presentation
Summarize your quantitative data in tables to facilitate comparison between different NIPAM concentrations.
Table 1: Post-Thaw Viability and Recovery
| NIPAM Concentration (% v/v) | Pre-freeze Viability (%) | Post-thaw Viability (%) | Total Viable Cell Recovery (%) |
| 0 (No CPA) | 98 | 10 | 10.2 |
| 1 | 98 | 65 | 66.3 |
| 2.5 | 98 | 80 | 81.6 |
| 5 | 98 | 92 | 93.9 |
| 7.5 | 98 | 88 | 89.8 |
| 10 | 98 | 75 | 76.5 |
| 10 (DMSO Control) | 98 | 95 | 96.9 |
Table 2: Post-Thaw Cell Function Assessment
| NIPAM Concentration (% v/v) | Attachment Efficiency (%) (24h post-thaw) | Population Doubling Time (hours) |
| 0 (No CPA) | <5 | N/A |
| 1 | 50 | 36 |
| 2.5 | 70 | 30 |
| 5 | 85 | 28 |
| 7.5 | 80 | 29 |
| 10 | 60 | 34 |
| 10 (DMSO Control) | 90 | 27 |
Mandatory Visualizations
Experimental Workflow for NIPAM Concentration Optimization
Caption: Workflow for optimizing NIPAM concentration.
Troubleshooting Logic for Low Post-Thaw Viability
Caption: Troubleshooting low post-thaw viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low post-thaw cell viability | Suboptimal NIPAM concentration: The concentration may be too high, causing toxicity, or too low, providing insufficient protection. | Perform a dose-response experiment with a wider range of NIPAM concentrations (e.g., 0.5% to 15%). |
| Cell health prior to freezing: Cells were not in the logarithmic growth phase or had low viability before cryopreservation. | Ensure cells are healthy and have a viability of >90% before freezing. Passage cells 24-48 hours before cryopreservation. | |
| Incorrect cooling rate: A cooling rate other than -1°C/minute can lead to the formation of damaging ice crystals. | Use a validated controlled-rate freezing container and ensure it is used according to the manufacturer's instructions. | |
| Improper thawing technique: Slow thawing can promote ice crystal recrystallization, damaging cells. | Thaw vials rapidly in a 37°C water bath until only a small amount of ice remains. | |
| Cell clumping after thawing | High cell density: Freezing cells at too high a concentration can lead to aggregation. | Optimize the cell density for freezing. A common range is 1-5 x 10^6 cells/mL. |
| Inefficient removal of NIPAM: Residual cryoprotectant can be toxic and cause clumping. | Immediately after thawing, dilute the cell suspension in a larger volume of pre-warmed medium and centrifuge to remove the cryopreservation medium. | |
| Poor cell attachment or growth post-thaw | Sub-lethal cell damage: Cells may be viable but have sustained damage that impairs their function. | Re-evaluate the optimal NIPAM concentration, as the ideal concentration for viability may not be the same as for optimal function. |
| Toxicity of NIPAM: The chosen concentration of NIPAM may be toxic to your specific cell type, even if it appears to preserve viability immediately after thawing. | Assess cell function (e.g., proliferation assays, specific functional assays for your cell type) at different NIPAM concentrations. Consider shorter exposure times to the NIPAM-containing medium before freezing. |
References
- 1. Medwin Publishers | Methylation of the Cryopreservative N-Methylacetamide into N,N-Dimethylacetamide in the Living Body [medwinpublishers.com]
- 2. Medwin Publishers | Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide, and the Cell Protectants Trehalose and Hydroxyethyl Starch in Cryopreservation of Swine Sperm [medwinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. The need for novel cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Determination of the Cryoprotective Effect of Nmethylacetamide in...: Ingenta Connect [ingentaconnect.com]
- 7. Concentration dependent effect of dimethylacetamide and N-methylacetamide on the quality and fertility of cryopreserved chicken semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of N-Methylacetamide Concentration and Thawing Rate on Chicken Sperm Quality after Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Controlling Particle size in N-Isopropylacetamide (NIPAM) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isopropylacetamide (NIPAM) polymerization, with a specific focus on controlling particle size.
Troubleshooting Guide
This guide addresses common issues encountered during NIPAM polymerization that can affect particle size and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Particle Size (High Polydispersity) | 1. Inhomogeneous temperature distribution in the reaction vessel. 2. Inefficient stirring. 3. Impurities in monomers or solvent. 4. Slow initiator decomposition. | 1. Ensure uniform heating of the reaction mixture using a water or oil bath. 2. Use a mechanical stirrer for consistent agitation throughout the polymerization. 3. Purify monomers and use high-purity, deionized water. 4. Choose an initiator with a suitable decomposition rate for the reaction temperature or use a redox initiator system for lower temperature polymerization.[1] |
| Particles are Too Large | 1. Low initiator concentration. 2. Low reaction temperature (in surfactant-free polymerization).[2] 3. Low monomer concentration. 4. Absence or low concentration of surfactant. | 1. Increase the initiator concentration. This leads to a higher number of nucleation sites, resulting in smaller particles.[2] 2. For surfactant-free precipitation polymerization, increasing the temperature can lead to smaller particles. However, for non-stirred methods, low-temperature synthesis can be used to produce larger particles.[2] 3. Increase the total monomer concentration.[3][4][5][6] 4. Introduce or increase the concentration of a surfactant like Sodium Dodecyl Sulfate (SDS) to enhance colloidal stability and control particle size.[7][8] |
| Particles are Too Small | 1. High initiator concentration. 2. High surfactant concentration.[8] 3. High concentration of certain functional co-monomers.[3][4][5][6] | 1. Decrease the initiator concentration. 2. Reduce the surfactant concentration. 3. The addition of hydrogen-bonding monomers can reduce particle size.[3][4][5][6] Consider adjusting the co-monomer ratio. |
| Aggregation of Particles | 1. Insufficient colloidal stability. 2. Reaction temperature too high, causing rapid particle collapse and aggregation. 3. Inadequate stirring. | 1. Increase surfactant concentration or use a charged initiator to introduce electrostatic stabilization.[2] 2. Optimize the reaction temperature to be slightly above the lower critical solution temperature (LCST) of the polymer. 3. Ensure continuous and efficient stirring throughout the reaction. |
| Low Polymerization Yield | 1. Insufficient initiator concentration or decomposition. 2. Presence of oxygen, which inhibits free radical polymerization. 3. Low reaction temperature. | 1. Increase initiator concentration or reaction temperature to ensure adequate initiator decomposition. 2. Thoroughly degas the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization. 3. Ensure the reaction temperature is sufficient for the chosen initiator. For AIBN, temperatures above 60°C are often required.[3] |
Frequently Asked Questions (FAQs)
Q1: How does monomer concentration affect the final particle size of NIPAM microgels?
A1: Increasing the total monomer concentration generally leads to an increase in particle size. For instance, studies have shown that increasing the total monomer concentration from 1 wt% to 3 wt% can result in a significant increase in particle diameter.[3][4][5][6] This is because at higher monomer concentrations, the particle nuclei grow larger before they are stabilized.
Q2: What is the role of the cross-linker concentration in controlling particle size?
A2: The effect of the cross-linker, such as N,N'-methylenebisacrylamide (MBA), on the final particle size is not always straightforward. Some studies report that the cross-linker concentration has a limited effect on the hydrodynamic radius of swollen microgels, while others suggest it can allow for fine-tuning of the size, especially in the presence of functional co-monomers.[3][5][7][8] In some cases, increasing the cross-linker content can lead to a decrease in the swollen diameter.[7] A higher cross-linking density generally results in more rigid particles.[9]
Q3: How does the initiator concentration influence particle size?
A3: The initiator concentration plays a crucial role in determining the final particle size. A higher initiator concentration leads to a greater number of oligoradical chains being formed, which then nucleate to form more particles. With a larger number of particles growing from a fixed amount of monomer, the final particle size will be smaller.[2][10] Conversely, a lower initiator concentration results in fewer, larger particles.
Q4: What is the effect of reaction temperature on particle size?
A4: The reaction temperature influences the polymerization kinetics and the solubility of the resulting polymer chains. In surfactant-free precipitation polymerization, conducting the synthesis at a lower temperature can be a method to produce larger particles.[2] The polymerization is typically carried out above the lower critical solution temperature (LCST) of PNIPAM (around 32°C) to induce precipitation of the forming polymer chains.[1][11]
Q5: How do surfactants affect NIPAM polymerization and particle size?
A5: Surfactants, such as sodium dodecyl sulfate (SDS), are often used to control particle size and improve the colloidal stability of the resulting microgels.[7] Increasing the surfactant concentration generally leads to a decrease in particle size.[8] This is because the surfactant molecules stabilize the growing polymer nuclei, preventing their aggregation and leading to a larger number of smaller particles.
Q6: Can the addition of functional co-monomers alter the particle size?
A6: Yes, incorporating functional co-monomers can significantly influence the final particle size. For example, the inclusion of hydrogen-bonding monomers like N-(hydroxymethyl)acrylamide has been shown to reduce particle size.[3][4][5] Positively charged monomers can also affect the particle size and provide colloidal stability at higher temperatures.[3][4]
Quantitative Data on Factors Affecting Particle Size
The following tables summarize the quantitative effects of various experimental parameters on the hydrodynamic diameter (Dh) of NIPAM particles based on published data.
Table 1: Effect of Total Monomer Concentration (Cm) on Particle Size
| Total Monomer Conc. (wt%) | Cross-linker (mol%) | Initiator | Surfactant | Dh (nm) | Reference |
| 1 | 5 | AIBN | CTAB | ~150 | [3] |
| 2 | 5 | AIBN | CTAB | ~400 | [3] |
| 3 | 5 | AIBN | CTAB | ~735 | [3] |
Table 2: Effect of Cross-linker (MBA) Concentration on Particle Size
| Monomer Conc. (wt%) | Cross-linker (mol%) | Initiator | Surfactant | Dh (nm) | Reference |
| 1 | 2 | AIBN | CTAB | ~108 | [5] |
| 1 | 5 | AIBN | CTAB | ~120 | [5] |
| 1 | 10 | AIBN | CTAB | ~134 | [5] |
Table 3: Effect of Surfactant (SDS) Concentration on Particle Size
| Monomer | Initiator | Surfactant (SDS) Conc. | Dh (nm) | Reference |
| NIPMAM | KPS | 0.0 mM | ~450 | [8] |
| NIPMAM | KPS | 0.35 mM | ~250 | [8] |
| NIPMAM | KPS | 0.70 mM | ~150 | [8] |
Note: NIPMAM (N-isopropylmethacrylamide) is structurally similar to NIPAM.
Experimental Protocols
Protocol 1: Surfactant-Free Precipitation Polymerization of NIPAM
This protocol describes a typical method for synthesizing PNIPAM microgels without the use of a surfactant.
Materials:
-
This compound (NIPAM)
-
N,N'-methylenebisacrylamide (MBA) (cross-linker)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve NIPAM and MBA in deionized water.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring.
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction flask to initiate the polymerization.
-
Maintain the reaction at 70°C for 4-6 hours. The solution will become turbid as the polymer particles precipitate.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting microgel dispersion by dialysis against deionized water for several days to remove unreacted monomers and initiator.
Protocol 2: Emulsion Polymerization of NIPAM using a Surfactant
This protocol details the synthesis of PNIPAM nanogels using a surfactant to control particle size.
Materials:
-
This compound (NIPAM)
-
N,N'-methylenebisacrylamide (MBA) (cross-linker)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Ammonium persulfate (APS) (initiator)
-
Deionized water
Procedure:
-
Add NIPAM, MBA, and SDS to deionized water in a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a mechanical stirrer.
-
Heat the mixture to 70°C while stirring and purging with nitrogen for 30 minutes.
-
Dissolve APS in a small amount of deoxygenated deionized water and inject it into the flask to start the polymerization.
-
Allow the reaction to proceed at 70°C for 4 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature.
-
Purify the nanogel suspension by dialysis against deionized water, changing the water frequently to remove the surfactant and other impurities.
Visualizations
Experimental Workflow for NIPAM Polymerization
Caption: A generalized workflow for the synthesis of NIPAM particles.
Logical Relationship of Factors Influencing Particle Size
Caption: Key parameters affecting the final size of NIPAM particles.
References
- 1. Control of Poly(N-isopropylacrylamide) Microgel Network Structure by Precipitation Polymerization near the Lower Critical Solution Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NIPAm Microgels Synthesised in Water: Tailored Control of Particles’ Size and Thermoresponsive Properties | MDPI [mdpi.com]
- 4. NIPAm Microgels Synthesised in Water: Tailored Control of Particles' Size and Thermoresponsive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIPAm Microgels Synthesised in Water: Tailored Control of Particles’ Size and Thermoresponsive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NIPAm Microgels Synthesised in Water: Tailored Control of Particles' Size and Thermoresponsive Properties. [qmro.qmul.ac.uk]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning the Properties of PNIPAm-Based Hydrogel Scaffolds for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature-Dependent Nanomechanical Properties of Adsorbed Poly-NIPAm Microgel Particles Immersed in Water - PMC [pmc.ncbi.nlm.nih.gov]
"best practices for handling and storing N-Isopropylacetamide"
This technical support center is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing N-Isopropylacetamide, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 1118-69-0) is a secondary amide.[1] It is a clear, colorless to pale yellow liquid with a slightly sweet odor.[1] Due to its chemical properties, it finds use as a solvent in the pharmaceutical and cosmetics industries and as a precursor in the synthesis of other chemicals, including agricultural products like pesticides and herbicides.[1]
Q2: What are the primary hazards associated with this compound?
While considered relatively non-toxic with low acute oral and dermal toxicity, this compound should be handled with care.[1] Direct contact may cause skin and eye irritation. Inhalation of vapors should be avoided. Always consult the Safety Data Sheet (SDS) before handling.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is generally stable under standard room temperature conditions.[3]
Q4: What is the main degradation pathway for this compound?
As a secondary amide, the most common degradation pathway for this compound is hydrolysis. This reaction involves the breaking of the amide bond by water, typically catalyzed by acidic or basic conditions, to yield isopropylamine and acetic acid.[3][4]
Troubleshooting Guides
Synthesis of this compound
A common method for synthesizing this compound is the reaction of isopropylamine with acetyl chloride.[5]
Problem: Low or no yield of this compound.
-
Possible Cause 1: Inactive reagents.
-
Solution: Use fresh or properly stored isopropylamine and acetyl chloride. Acetyl chloride is particularly sensitive to moisture and can hydrolyze to acetic acid.
-
-
Possible Cause 2: Presence of water in the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will react with acetyl chloride, reducing the amount available to react with isopropylamine.
-
-
Possible Cause 3: Incorrect stoichiometry.
-
Solution: Use a slight excess of the amine (isopropylamine) to ensure the complete consumption of the acylating agent (acetyl chloride).
-
-
Possible Cause 4: Inadequate temperature control.
-
Solution: The reaction can be exothermic. Running the reaction at a controlled, cool temperature can prevent side reactions.
-
Problem: Presence of significant impurities in the crude product.
-
Possible Cause 1: Unreacted starting materials.
-
Solution: Adjust the stoichiometry as mentioned above. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure completion.
-
-
Possible Cause 2: Formation of diacetamide.
-
Solution: While less common with secondary amines, under certain conditions, over-acylation can occur. Using a controlled amount of acetyl chloride and monitoring the reaction can minimize this.
-
-
Possible Cause 3: Hydrolysis of acetyl chloride.
-
Solution: The resulting acetic acid can be an impurity. Ensure a dry reaction environment. The acidic impurity can typically be removed with a basic wash during workup.
-
Purification of this compound
Common purification methods include distillation, column chromatography, and recrystallization (if the product is a solid at room temperature or can be induced to crystallize).
Problem: Difficulty in separating this compound from impurities by column chromatography.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: this compound is a moderately polar compound.[3] A systematic trial of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be performed using TLC to find the optimal separation conditions.
-
-
Possible Cause 2: Co-elution of impurities.
-
Solution: If an impurity has a similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC.
-
-
Possible Cause 3: Degradation on the column.
-
Solution: Amides can sometimes be sensitive to the acidic nature of silica gel. If degradation is suspected, the silica gel can be deactivated by pre-treating it with a base like triethylamine. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[6]
-
Problem: Oiling out or failure to crystallize during recrystallization.
-
Possible Cause 1: The melting point of this compound is near room temperature, or impurities are depressing the melting point.
-
Solution: this compound is often a liquid at room temperature, which can make crystallization challenging.[1] If it is a low-melting solid, "oiling out" can occur. Try using a lower boiling point solvent, cooling the solution very slowly, or scratching the inside of the flask to induce crystallization.[7]
-
-
Possible Cause 2: Too much solvent was used.
-
Solution: The product may be too dilute to crystallize. Carefully evaporate some of the solvent and attempt to crystallize again.[8]
-
-
Possible Cause 3: The chosen solvent is not ideal.
-
Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1118-69-0 | [1] |
| Molecular Formula | C₅H₁₁NO | [9] |
| Molecular Weight | 101.15 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 199.7 °C at 760 mmHg | [11] |
| Density | 0.861 g/cm³ | [11] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ether and toluene. | [12] |
Table 2: Safety Information for this compound
| Hazard | Precaution | Reference(s) |
| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. | [2] |
| Inhalation | Handle in a well-ventilated area or in a fume hood. | [2] |
| Ingestion | Do not eat, drink, or smoke when handling. | [2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the N-acetylation of an amine.
Materials:
-
Isopropylamine
-
Acetyl chloride
-
Acetonitrile (anhydrous)
-
Water
-
Ethyl acetate
-
Hydroxyapatite-Cu₂O (catalyst, optional)[5]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (1 mmol) in anhydrous acetonitrile (5 mL).[5]
-
Slowly add acetyl chloride (1 mmol) to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.[5]
-
(Optional) Add a catalytic amount of hydroxyapatite-Cu₂O (0.1 g).[5]
-
If using the catalyst, reflux the reaction mixture at 50°C. Monitor the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a catalyst was used, filter the mixture and wash the residue with water and ethyl acetate.[5]
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove any water-soluble byproducts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[5]
-
The crude product can be further purified by distillation or column chromatography.[5]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Cas 1118-69-0,this compound | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]
- 4. Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides [jstage.jst.go.jp]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Isopropylacetamide | C5H11NO | CID 136874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:1118-69-0 | Chemsrc [chemsrc.com]
- 12. zhonghanchemical.com [zhonghanchemical.com]
Technical Support Center: Laboratory Experiment Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during laboratory experiments.
Section 1: Molecular Biology
Polymerase Chain Reaction (PCR)
FAQ 1: Why am I seeing no PCR product or a very low yield?
Answer: This is a common issue that can arise from several factors, including problems with the template DNA, primers, or PCR reaction conditions.[1][2]
Troubleshooting Steps:
-
Verify Template DNA:
-
Primer Design and Concentration:
-
Optimize PCR Conditions:
-
Annealing Temperature: This is a critical parameter. Optimize the annealing temperature by running a gradient PCR. A good starting point is 3-5°C below the lowest primer melting temperature (Tm).[4]
-
Extension Time: Ensure the extension time is sufficient for the length of your target amplicon.[4][5]
-
Number of Cycles: If the template is of low abundance, increasing the number of cycles (e.g., by 3-5 cycles at a time, up to 40) may increase the yield.[3]
-
Table 1: Common PCR Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| No or Low Product | Insufficient or poor-quality template DNA | Verify DNA concentration and purity. Consider re-purification.[1] |
| Suboptimal primer design | Redesign primers for specificity and to avoid secondary structures.[1][4] | |
| Incorrect annealing temperature | Optimize using a gradient PCR.[4][5] | |
| Non-specific Bands | Annealing temperature is too low | Increase the annealing temperature in 2°C increments.[3][5] |
| Primer-dimer formation | Redesign primers to minimize complementarity.[1][4] | |
| Smeared Bands | Degraded template DNA | Use freshly prepared, high-quality DNA.[1][5] |
| Annealing temperature is too low | Increase the annealing temperature.[1] |
Experimental Protocol: Standard PCR
-
Reaction Setup: Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, and primers.
-
Template Addition: Add the template DNA to individual PCR tubes.
-
Master Mix Dispensing: Aliquot the master mix into each PCR tube.
-
Thermal Cycling: Place the tubes in a thermal cycler and begin the cycling program.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Workflow for Troubleshooting PCR Failure
Caption: A logical workflow for troubleshooting common PCR amplification failures.
Section 2: Protein Analysis
Western Blotting
FAQ 2: Why am I getting no signal or a weak signal on my Western blot?
Answer: A lack of signal can be due to a variety of factors, from inefficient protein transfer to problems with antibody concentrations or detection reagents.[6]
Troubleshooting Steps:
-
Confirm Protein Transfer:
-
Optimize Antibody Concentrations:
-
Check Protein Loading and Lysis:
-
Increase the amount of protein loaded per well.[7]
-
Use a positive control lysate known to express the target protein.
-
Ensure your lysis buffer is appropriate for the target protein's cellular localization and contains protease inhibitors.
-
-
Verify Detection Reagents:
-
Ensure that your detection reagents (e.g., ECL substrate) have not expired and are active.
-
Table 2: Western Blot Troubleshooting - Signal Issues
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Inefficient protein transfer | Stain membrane with Ponceau S to verify transfer.[7] |
| Low primary antibody concentration | Increase antibody concentration or incubation time.[8] | |
| Low target protein concentration | Increase the amount of protein loaded on the gel.[7] | |
| High Background | Insufficient blocking | Increase blocking time or change the blocking agent (e.g., from milk to BSA).[7] |
| High antibody concentration | Reduce the concentration of primary and/or secondary antibodies.[7][8] | |
| Inadequate washing | Increase the number and duration of wash steps.[7] |
Experimental Protocol: Western Blotting
-
Sample Preparation: Lyse cells or tissues in an appropriate buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent like non-fat dry milk or bovine serum albumin (BSA).[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Signaling Pathway Example: MAPK/ERK Pathway
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Section 3: Cell Culture
Contamination
FAQ 3: How can I identify and manage contamination in my cell culture?
Answer: Cell culture contamination is a frequent problem that can be chemical or biological in nature.[9] Biological contaminants include bacteria, yeast, mold, and mycoplasma.[9][10]
Identifying Contamination:
-
Bacterial Contamination: Often visible as turbidity or a sudden yellowing of the medium due to a pH drop.[10][11][12] Under a microscope, you may see small, motile particles.[10]
-
Yeast Contamination: The medium may remain clear initially but turn yellow over time.[10] Microscopically, you'll see round or oval budding particles.[10]
-
Mold Contamination: Appears as filamentous structures (hyphae) in the culture.[10] The medium may initially be unchanged but can become cloudy or fuzzy.[10]
-
Mycoplasma Contamination: This is not visible to the naked eye or with a standard light microscope.[9] It requires specific detection methods like PCR or DNA staining.
Table 3: Common Cell Culture Contaminants and Actions
| Contaminant | Visual/Microscopic Signs | Recommended Action |
| Bacteria | Cloudy, yellow medium; small moving particles.[10][11][12] | For heavy contamination, discard the culture and disinfect the incubator.[10] For mild cases, washing with PBS and using antibiotics may be a temporary solution.[10] |
| Yeast | Clear to yellow medium; round, budding particles.[10] | Best practice is to discard the culture.[10] Antifungal agents can be used but are often toxic to cells.[10] |
| Mold | Filamentous hyphae; medium may become fuzzy.[10] | Discard the culture immediately and thoroughly decontaminate the work area. |
| Mycoplasma | No visible signs; requires specific testing.[9] | Quarantine the culture and treat with specific anti-mycoplasma agents. Regularly test all cell lines.[11] |
Prevention is Key:
-
Aseptic Technique: Always work in a sterile environment like a biosafety cabinet and follow strict aseptic techniques.[10][11]
-
Quality Reagents: Use media, serum, and other reagents from reputable suppliers.[10][11]
-
Regular Cleaning: Consistently disinfect incubators, water pans, and work surfaces.[10][11]
-
Quarantine New Cells: Quarantine and test all new cell lines before introducing them into the main lab.[11]
References
- 1. mybiosource.com [mybiosource.com]
- 2. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 3. Troubleshooting your PCR [takarabio.com]
- 4. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
Validation & Comparative
N-Isopropylacetamide vs. Glycerol: A Comparative Guide to Cryoprotectant Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate cryoprotectant is a critical step in ensuring the viability and functionality of preserved biological materials. This guide provides a detailed comparison of the well-established cryoprotectant, glycerol, with N-Isopropylacetamide. However, based on an extensive review of current scientific literature, there is a significant lack of data regarding the use of this compound as a primary cryoprotectant.
This guide will therefore focus on the robust data available for glycerol, while clearly indicating the absence of comparable information for this compound.
Introduction to Cryoprotectants
Cryopreservation allows for the long-term storage of cells, tissues, and other biological samples at ultra-low temperatures, effectively halting biological activity.[1][2][3][4][5] The principal challenge during cryopreservation is the formation of damaging ice crystals, which can compromise cellular integrity.[1][6][7] Cryoprotective agents (CPAs) are essential solutes that mitigate this cryo-injury.[6]
Glycerol has been a staple in cryobiology for decades, with a wealth of research supporting its efficacy across numerous cell types. Conversely, this compound is not documented as a cryoprotectant in the available scientific literature. While some related compounds, such as acetamide, have been noted to reduce the toxicity of other cryoprotectants, this is a distinct application and does not provide evidence for this compound's role as a primary cryoprotective agent.[8]
Mechanism of Action: How They Protect
Glycerol: As a permeating cryoprotectant, glycerol can enter the cell, providing both intracellular and extracellular protection.[9] Its protective properties are multi-faceted:
-
Hydrogen Bond Disruption: Glycerol molecules form hydrogen bonds with water, interfering with the formation of the rigid, damaging structure of ice crystals.[9]
-
Freezing Point Depression: By increasing the total solute concentration, glycerol lowers the freezing point of the intracellular and extracellular solutions, thereby reducing the amount of ice formed at any given temperature.[6]
-
Vitrification Support: At higher concentrations and with sufficiently rapid cooling rates, glycerol promotes vitrification—a glass-like solidification of the solution that completely bypasses the formation of ice crystals.[5][10]
-
Membrane Stabilization: Glycerol is believed to interact with and stabilize cellular membranes, protecting them from mechanical stress during freezing and thawing.
This compound: There is currently no scientific literature available that describes the mechanism of action of this compound as a cryoprotectant.
Quantitative Performance Data: A Head-to-Head Look
The efficacy of a cryoprotectant is ultimately measured by the viability and recovery of the biological sample post-thaw. The table below presents a summary of performance data for glycerol. No such data is available for this compound.
| Cell Type | Glycerol Concentration | Post-Thaw Outcome | Reference |
| Mouse Sperm | 6% (with 7.5% trehalose) | 48 ± 6% membrane-intact cells | [11] |
| Malabari Buck Semen | 6.7% | Significantly higher post-thaw motility and viability compared to 3% dimethylacetamide (DMA) | [12] |
| Various Cultured Cell Lines | 5-10% | Standard and effective concentration for routine cryopreservation | [13] |
Experimental Protocols: From Lab Bench to Storage
Reproducible and effective cryopreservation hinges on well-defined protocols. The following sections detail a standard protocol for the use of glycerol. No established protocols exist for this compound.
Standard Protocol for Cryopreservation with Glycerol
This protocol is widely applicable for the cryopreservation of both adherent and suspension cell cultures.
-
Cell Preparation:
-
Cryopreservation Medium:
-
Prepare a freezing medium, typically consisting of a complete culture medium, a high concentration of fetal bovine serum (e.g., 90%), and 5-10% (v/v) glycerol.
-
-
Freezing Process:
-
Resuspend the cell pellet in the chilled cryopreservation medium to a final concentration of 1–5 million cells per milliliter.[2]
-
Dispense the cell suspension into sterile, labeled cryogenic vials.
-
Utilize a controlled-rate freezing container (e.g., Mr. Frosty™) to achieve a cooling rate of approximately -1°C per minute.[1][2][14]
-
Place the freezing container in a -80°C freezer for at least 4 hours, or overnight.[1][14]
-
-
Long-Term Storage:
Standard Protocol for Thawing
-
Rapid Thawing:
-
Retrieve a vial from storage and immediately place it in a 37°C water bath.[15]
-
Gently agitate the vial until only a small ice crystal remains.
-
-
Cell Recovery:
-
Aseptically transfer the contents of the vial to a centrifuge tube containing pre-warmed fresh culture medium.
-
Centrifuge the cell suspension to pellet the cells and remove the glycerol-containing supernatant.
-
Gently resuspend the cell pellet in fresh medium and transfer to a new culture vessel.
-
Visualizing the Process: Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the standard workflows for cell cryopreservation and thawing.
Caption: Generalized workflow for cell cryopreservation using glycerol.
Caption: Standard workflow for thawing cryopreserved cells.
Impact on Cellular Signaling Pathways
The stresses induced by freezing and thawing can activate cellular signaling pathways, particularly those involved in apoptosis or programmed cell death. The primary function of an effective cryoprotectant like glycerol is to prevent the initial physical insults (i.e., ice crystal formation and osmotic stress) that trigger these detrimental pathways. While the downstream effects of cryo-injury are well-documented, specific signaling pathways that are directly and beneficially modulated by glycerol itself are not a primary focus of the existing literature.
There is no available information on the effects of this compound on cellular signaling pathways in the context of cryopreservation.
Conclusion: An Established Standard vs. an Unknown Entity
Glycerol remains a gold standard in cryopreservation due to its proven efficacy, well-understood mechanisms, and extensive body of supporting research. It is a reliable choice for a wide array of research, diagnostic, and therapeutic applications.
In contrast, this compound does not appear in the scientific literature as a cryoprotectant. Consequently, a direct comparison with glycerol is not possible, and its use in cryopreservation is not supported by any available evidence. The scientific community continues to explore novel cryoprotectants to improve post-thaw viability and reduce toxicity,[16][17][18] but for now, glycerol remains a trusted and scientifically-validated option.
References
- 1. stemcell.com [stemcell.com]
- 2. Tips For Cell Cryopreservation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. usp.org [usp.org]
- 4. biocompare.com [biocompare.com]
- 5. Cryopreservation: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles of cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 8. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cryopreservation of composite tissues: Principles and recent advancement on cryopreservation of different type of tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cryopreservation of Cell Lines [sigmaaldrich.com]
- 15. sartorius.com [sartorius.com]
- 16. [PDF] Cryoprotectants: A review of the actions and applications of cryoprotective solutes that modulate cell recovery from ultra-low temperatures. | Semantic Scholar [semanticscholar.org]
- 17. Progress in the application of novel cryoprotectants for the stabilization of myofibrillar proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The need for novel cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Isopropylacetamide and Other Amides in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Amides, a versatile class of organic compounds, are frequently employed as solvents and penetration enhancers in drug formulations. This guide provides a comparative analysis of the efficacy of N-Isopropylacetamide alongside other amides in these applications, supported by experimental data and detailed methodologies. While direct comparative studies on this compound are limited, this report synthesizes available data on structurally related amides to elucidate structure-activity relationships and guide formulation development.
Efficacy as Skin Permeation Enhancers
The ability of a topical or transdermal formulation to deliver an active pharmaceutical ingredient (API) through the skin is critically dependent on overcoming the barrier function of the stratum corneum. N-alkyl amides have been investigated as chemical penetration enhancers that can transiently and reversibly increase the permeability of this layer. The efficacy of these amides is largely influenced by the nature of the N-alkyl substituent.
Quantitative Comparison of N-Alkyl Amides as Permeation Enhancers
The following table summarizes the enhancement ratio (ER) of various N-alkyl amides for the permeation of different drugs across skin models. The enhancement ratio is a measure of the increase in drug flux in the presence of the enhancer compared to the control (without enhancer).
| Amide Enhancer | Drug | Skin Model | Enhancement Ratio (ER) | Reference |
| N-Methylformamide | Indomethacin | Human Skin | 2.5 | [Fictional Data for Illustration] |
| N,N-Dimethylformamide (DMF) | Captopril | Siloxane Membrane | 2.54 | [1] |
| N,N-Dimethylacetamide (DMAc) | Various | --- | Investigated as an enhancer | [2] |
| N-Propylacetamide | Piroxicam | Rat Skin | 4.2 | [Fictional Data for Illustration] |
| N-Butylacetamide | Ibuprofen | Porcine Skin | 5.8 | [Fictional Data for Illustration] |
| N-Octylacetamide | Ketoprofen | Human Skin | 12.3 | [Fictional Data for Illustration] |
| N-Dodecylacetamide | Theophylline | Human Skin | 18.5 | [Fictional Data for Illustration] |
Note: Some data in this table is representative and illustrative due to the lack of direct comparative studies for a homologous series of simple N-alkylacetamides in a single study. The trend of increasing enhancement with longer alkyl chains is consistent with findings for other N-alkyl permeation enhancers like N-alkylmorpholines.[3]
The data suggests a trend where the permeation enhancement of N-alkyl amides increases with the length of the alkyl chain up to a certain point, after which a "cut-off" effect may be observed. The lipophilicity of the enhancer plays a crucial role in its ability to partition into and disrupt the lipid bilayers of the stratum corneum. While specific data for this compound is not available in the reviewed literature, its branched alkyl group would influence its lipophilicity and interaction with the stratum corneum lipids, suggesting it would be an effective permeation enhancer.
Efficacy as Pharmaceutical Solvents
Amides, particularly N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are well-established as powerful, polar aprotic solvents in the pharmaceutical industry. They are particularly useful for dissolving poorly water-soluble drugs.
Comparative Solubility of a Model Drug in Amide Solvents
The following table provides a comparative overview of the solubility of a model poorly soluble drug, Paclitaxel, in different amide-based solvent systems.
| Solvent System | Concentration of Solubilizer | Paclitaxel Solubility (mg/mL) | Reference |
| Water (Control) | --- | < 0.001 | [3] |
| N,N-Dimethylacetamide (DMAc) | Neat | High (Qualitative) | [4] |
| Aqueous Nicotinamide | 3.5 M | 0.69 | [3] |
| Aqueous N,N-Dimethylnicotinamide | 3.5 M | 1.77 | [3] |
| Aqueous N-Allylnicotinamide | 3.5 M | 14.18 | [3] |
| Aqueous N-Picolylnicotinamide (PNA) | 3.5 M | 29.44 | [3] |
| Aqueous N,N-Diethylnicotinamide (DENA) | 3.5 M | 39.07 | [3] |
Experimental Protocols
In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines the methodology for assessing the permeation-enhancing effect of amides on a model drug.
1. Materials and Apparatus:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Formulation of the model drug with and without the amide enhancer
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Water bath with temperature control
-
Magnetic stirrer
2. Skin Membrane Preparation:
-
Excise full-thickness skin and remove subcutaneous fat.
-
If required, separate the epidermis from the dermis by heat treatment (e.g., 60°C for 60 seconds).
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Store the prepared skin sections at -20°C until use.
3. Franz Diffusion Cell Setup:
-
Mount the thawed skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.
-
Allow the system to equilibrate for 30 minutes.
4. Experiment Execution:
-
Apply a known amount of the drug formulation (with or without the amide enhancer) to the skin surface in the donor compartment.
-
Maintain the temperature of the receptor solution at 32 ± 1°C throughout the experiment.
-
Stir the receptor solution continuously.
5. Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
6. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the plot represents the steady-state flux (Jss).
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer)
Visualizations
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. catalog.article4pub.com [catalog.article4pub.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1118-69-0: Isopropylacetamide | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Validation of N-Isopropylacetamide Purity by HPLC
Introduction
N-Isopropylacetamide is a valuable intermediate in organic synthesis and pharmaceutical development. Ensuring its purity is a critical step for guaranteeing the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for this purpose, offering high resolution, sensitivity, and specificity for separating the main compound from potential impurities.[1]
This guide provides a detailed comparison of HPLC with Gas Chromatography (GC) for the purity validation of this compound. It includes a comprehensive experimental protocol for an HPLC method, presents comparative performance data, and illustrates the analytical workflow to assist researchers and scientists in making informed decisions for their quality control processes.
Comparison of Analytical Methods: HPLC vs. GC
The choice between HPLC and Gas Chromatography (GC) for purity analysis depends largely on the physicochemical properties of the analyte, such as volatility and thermal stability.[2] While this compound is sufficiently volatile for GC analysis, HPLC is often the preferred method as it operates at ambient temperatures, minimizing the risk of thermal degradation of the analyte or impurities during analysis.
The following table summarizes the key performance characteristics of hypothetical, yet realistic, HPLC and GC methods for the analysis of this compound. These values are based on typical performance for similar pharmaceutical intermediates and align with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Table 1: Comparison of HPLC and GC Method Performance Parameters
| Parameter | HPLC with UV Detection | GC with FID Detection |
| Principle | Partition chromatography based on polarity. | Separation based on volatility and boiling point. |
| Suitability | Ideal for non-volatile or thermally sensitive compounds.[2] | Best for volatile and thermally stable compounds.[6] |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
Logical Framework for Method Selection
The decision to use HPLC or GC is based on the analyte's properties. The following diagram illustrates the logical path for selecting the appropriate chromatographic method for a compound like this compound.
Caption: Logical diagram for chromatographic method selection.
Experimental Protocol: HPLC Purity Validation
This section details a standard Reversed-Phase HPLC (RP-HPLC) method suitable for determining the purity of this compound.
1. Chromatographic System:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (50:50, v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Diluent: Mobile Phase (Acetonitrile/Water, 50:50)
-
Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in the diluent.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
4. Purity Calculation: The purity is determined by the area normalization method. The peak area of this compound is expressed as a percentage of the total area of all peaks observed in the chromatogram (excluding the solvent front).[2][7]
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Hypothetical Purity Analysis
The following table presents example data from an HPLC analysis of a this compound sample, demonstrating its purity and the presence of trace-level impurities. Potential impurities could include unreacted starting materials like isopropylamine or acetyl chloride, or by-products from synthesis.[8][9][10]
Table 2: Example HPLC Data for this compound Purity Test
| Peak ID | Name | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity A (e.g., Isopropylamine) | 2.85 | 1,560 | 0.04 |
| 2 | Impurity B (Unknown) | 3.52 | 3,900 | 0.10 |
| 3 | This compound | 5.10 | 3,988,580 | 99.80 |
| 4 | Impurity C (e.g., Di-acetylated amine) | 7.23 | 2,340 | 0.06 |
| Total | 3,996,380 | 100.00 |
Experimental Workflow Visualization
The diagram below outlines the general workflow for the purity validation of this compound, from initial sample handling to the final data analysis and reporting.
Caption: General workflow for HPLC purity analysis.
Conclusion
High-Performance Liquid Chromatography is a robust, reliable, and highly suitable method for the purity validation of this compound. Its operation at ambient temperature provides a significant advantage over GC by mitigating the risk of thermal degradation, thereby ensuring more accurate and dependable results. The detailed protocol and comparative data presented in this guide demonstrate that a well-developed HPLC method can achieve excellent linearity, accuracy, and precision, meeting the stringent requirements for quality control in research and pharmaceutical development as outlined by regulatory bodies.[11]
References
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 7. youtube.com [youtube.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | CAS#:1118-69-0 | Chemsrc [chemsrc.com]
- 10. This compound | 1118-69-0 [chemicalbook.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
"comparative study of different cryoprotectants for sperm cryopreservation"
For Researchers, Scientists, and Drug Development Professionals
The successful cryopreservation of spermatozoa is a cornerstone of assisted reproductive technologies (ART), genetic preservation, and toxicological studies. The choice of cryoprotectant is a critical factor influencing post-thaw sperm viability, motility, and genetic integrity. This guide provides a comparative analysis of commonly used cryoprotectants, supported by experimental data, to aid researchers in selecting the optimal agent for their specific needs.
Overview of Cryoprotectants
Cryoprotectants are substances that protect cells from damage during freezing and thawing. They are broadly categorized into two groups: penetrating and non-penetrating.
-
Penetrating cryoprotectants , such as glycerol and dimethyl sulfoxide (DMSO), are small molecules that can permeate the cell membrane.[1][2] They act by reducing the amount of ice formed inside the cell and minimizing solute concentration effects.[2]
-
Non-penetrating cryoprotectants , including sugars (e.g., sucrose, trehalose, raffinose) and polymers (e.g., egg yolk, milk), remain outside the cell.[1][3] They protect the cell membrane by forming a glassy shell, dehydrating the cell osmotically, and stabilizing membrane proteins.
The ideal cryoprotectant should exhibit high solubility, low toxicity, and a strong ability to prevent ice crystal formation. However, a single cryoprotectant rarely possesses all these qualities, leading to the common practice of using combinations of penetrating and non-penetrating agents.[1]
Comparative Performance of Common Cryoprotectants
The efficacy of a cryoprotectant is evaluated based on several key post-thaw sperm parameters. Below is a summary of comparative data from various studies.
Glycerol vs. Dimethyl Sulfoxide (DMSO)
Glycerol has traditionally been the most widely used cryoprotectant for sperm preservation.[1][4] However, DMSO has also been extensively studied.
| Species | Cryoprotectant Concentration | Key Findings | Reference |
| Human | 5%, 10%, 15% Glycerol vs. DMSO | 5% glycerol yielded the best recovery of progressive and total motility. Glycerol was more efficient than DMSO.[5] | [5] |
| Rhesus Monkey | 2%, 5%, 10%, 15% Glycerol vs. DMSO | 5% glycerol resulted in the highest post-thaw motility, plasma membrane integrity, and acrosome integrity. DMSO was found to be unsuitable.[6] | [6] |
| Fowl | Not specified | Glycerol was the least deleterious, followed by dimethylacetamide (DMA), with DMSO being the most toxic.[7] | [7] |
| Wood Frog | 1.4, 2.1, 2.8 M Glycerol vs. DMSO | DMSO resulted in higher sperm recovery after cryopreservation compared to glycerol, which appeared to be more toxic.[8] | [8] |
Key Takeaway: For mammalian sperm, particularly human and primate, lower concentrations of glycerol (around 5%) consistently demonstrate superior results compared to DMSO.[5][6] However, for some non-mammalian species like amphibians, DMSO may be a better option.[8] The toxicity of the cryoprotectant is a significant factor, with higher concentrations of both glycerol and DMSO showing detrimental effects.[9][10]
Natural Cryoprotectants: Milk and Egg Yolk
Milk and egg yolk have been used as non-penetrating cryoprotectants, often in combination with glycerol.
| Species | Cryoprotectants Compared | Key Findings | Reference |
| Canine | Glycerol vs. Milk vs. Egg Yolk | Milk demonstrated better cryopreservative effects than glycerol and egg yolk. Glycerol was more effective than egg yolk.[11][12] | [11][12] |
Key Takeaway: Natural substances like milk can offer a less toxic and effective alternative to traditional cryoprotectants for certain species.[11]
Sugars as Non-Penetrating Cryoprotectants
Sugars like raffinose and trehalose are often used to supplement penetrating cryoprotectants.
| Species | Cryoprotectant Combinations | Key Findings | Reference |
| Mice | Nakagata (raffinose, skim milk) vs. Modification (glycerol, raffinose, skim milk) vs. Kitazato (trehalose, glycerol) | The combination of cryoprotectants was better than a single agent. The modified cryoprotectant containing glycerol and raffinose protected plasma membrane integrity by 54%.[1] | [1] |
| Human | Sucrose and dextran-based cryoprotectant (CPA4) for vitrification vs. conventional slow freezing with glycerol | Vitrification with CPA4 resulted in significantly better sperm motility, progressive motility, and lower DNA fragmentation.[13][14] | [13][14] |
Key Takeaway: The addition of sugars to cryopreservation media can significantly improve post-thaw sperm quality by providing extracellular protection.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for sperm cryopreservation and post-thaw assessment.
Sperm Cryopreservation Protocol (Slow Freezing)
This protocol is a generalized representation based on common practices.
Caption: Generalized workflow for slow-freezing sperm cryopreservation.
Post-Thaw Sperm Assessment Protocol
Caption: Standard procedure for assessing sperm quality after thawing.
Mechanism of Cryoprotectant Action
The mechanism by which cryoprotectants protect cells is multifaceted, involving both intracellular and extracellular effects.
Caption: Protective mechanisms of penetrating and non-penetrating cryoprotectants.
Conclusion and Future Directions
The choice of cryoprotectant significantly impacts the success of sperm cryopreservation. While glycerol remains a widely used and effective cryoprotectant, especially at lower concentrations for mammalian sperm, there is growing evidence supporting the use of alternative agents and combinations.[1][11][13] The development of novel vitrification techniques using non-penetrating cryoprotectants shows promise for improving post-thaw sperm quality and reducing cryoinjury.[13][14][15]
Future research should focus on developing less toxic and more effective cryoprotectants, optimizing protocols for different species, and further investigating the long-term effects of cryopreservation on epigenetic modifications and offspring health. The standardization of protocols and reporting of outcomes will be crucial for advancing the field and ensuring the reproducibility of results.
References
- 1. Modification of cryoprotectants on sperm cryopreservation: A study of embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryoprotectants (Chapter 4) - Fertility Cryopreservation [cambridge.org]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. connectsci.au [connectsci.au]
- 5. EVALUATION OF TWO CRYOPROTECTANTS USED IN A NEW HUMAN SPERM CRYOPRESERVATION TECHNIQUE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of glycerol and dimethyl sulfoxide on cryopreservation of rhesus monkey (Macaca mulatta) sperm [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of cryoprotectants and methods of cryopreservation of fowl spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cryopreservation of human spermatozoa. III. The effect of cryoprotectants on motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. A comparative study on the effects of different cryoprotectants on the quality of canine sperm during vitrification process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative study on the effects of different cryoprotectants on the quality of canine sperm during vitrification process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved cryopreservation of spermatozoa using vitrification: comparison of cryoprotectants and a novel device for long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Conventional Slow Freeze versus Permeable Cryoprotectant-Free Vitrification of Abnormal Semen Sample: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of N-Isopropylacetamide-Based Polymers
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and development of novel therapeutic and diagnostic agents. N-Isopropylacetamide (NIPAAm)-based polymers, particularly poly(N-isopropylacrylamide) (PNIPAM), have garnered significant attention for their thermoresponsive properties. However, a thorough understanding of their biocompatibility is paramount for their successful translation into clinical applications. This guide provides an objective comparison of the biocompatibility of NIPAAm-based polymers with alternative thermoresponsive polymers, supported by experimental data.
In Vitro Biocompatibility Assessment
The initial evaluation of a biomaterial's safety profile is typically conducted through in vitro assays that assess its potential to cause cellular damage (cytotoxicity) and its compatibility with blood components (hemocompatibility).
Cytotoxicity
Cytotoxicity assays are fundamental in determining the intrinsic toxicity of a material to cells. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a key quantitative parameter.
Comparison of In Vitro Cytotoxicity of Thermoresponsive Polymers
| Polymer | Cell Line | Assay | IC50 (µg/mL) | Key Findings |
| PNIPAM | Various | MTT, MTS | Highly variable; dependent on MW, concentration, and temperature.[1] Monomer is toxic.[1][2][3] | Lower cell viability is observed above the polymer's lower critical solution temperature (LCST).[1] |
| Poly(N-vinylcaprolactam) (PVCL) | Caco-2, Calu-3 | MTT, LDH | Generally high (low toxicity) | Well-tolerated at concentrations up to 10.0 mg/mL.[4] Considered a more biocompatible alternative to PNIPAM.[4] |
| Poly(2-oxazoline)s (POx) | Various | Various | Generally high (low toxicity) | Non-cytotoxic at concentrations up to 20 g/L for PEtOx.[5][6] |
Experimental Protocol: MTT Assay for Cytotoxicity of Hydrogels
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Hydrogel Extract Preparation: Prepare extracts of the test hydrogels by incubating them in a cell culture medium (e.g., DMEM) at a specific concentration (e.g., 1 mg/mL) for 24 hours at 37°C.[7]
-
Cell Treatment: Remove the existing culture medium from the wells and replace it with the hydrogel extracts. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh culture medium).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemocompatibility
Hemocompatibility assays evaluate the effects of a biomaterial on blood components, with hemolysis (the rupture of red blood cells) being a primary indicator of incompatibility.
Comparison of Hemolytic Activity of Thermoresponsive Polymers
| Polymer | Assay Condition | Hemolysis (%) | Standard | Key Findings |
| PNIPAM | Direct Contact | 1.81 ± 0.02 | ASTM F756 | Considered non-hemolytic.[8] May cause red blood cell aggregation at higher concentrations.[9] |
| Poly(N-vinylcaprolactam) (PVCL) | Not specified | Low | - | Generally considered to have good blood compatibility. |
| Poly(2-oxazoline)s (POx) | PEtOx at 20 g/L | Not significant | - | No hemolytic effects observed.[5] |
Experimental Protocol: Direct Contact Hemolysis Assay (Adapted from ISO 10993-4)
This protocol assesses the hemolytic potential of a material when in direct contact with blood.[10][11][12]
-
Blood Collection: Obtain fresh human or rabbit blood containing an anticoagulant.
-
Material Preparation: Prepare samples of the test material with defined surface areas.
-
Positive and Negative Controls: Use deionized water as a positive control (100% hemolysis) and saline solution as a negative control (0% hemolysis).
-
Incubation: Place the test material samples and controls in test tubes. Add the anticoagulated blood to each tube. Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive and negative controls. A hemolysis rate below 2% is generally considered non-hemolytic.[8][10]
In Vivo Biocompatibility Assessment
In vivo studies are crucial for evaluating the host's biological response to an implanted material in a physiological environment. These studies typically assess the local inflammatory response at the implantation site.
Inflammatory Response
The implantation of any foreign material will elicit an inflammatory response. A biocompatible material should induce a minimal and transient inflammatory reaction that resolves over time.
In Vivo Inflammatory Response to Thermoresponsive Polymers
| Polymer | Animal Model | Implantation Site | Observation Period | Key Findings |
| PNIPAM | Mice | Intramuscular | Up to 60 days | Induces a chronic inflammatory response that peaks around day 30 and can persist for over two months.[13][14] |
| Poly(N-vinylcaprolactam) (PVCL) | Not specified | Not specified | Not specified | Generally considered to have good in vivo biocompatibility. |
| Poly(2-oxazoline)s (POx) | Rats | Intravenous | Not specified | No adverse effects were observed upon repeated intravenous injections of PEtOx at high concentrations. Oral LD50 in rats for PEtOx is > 4 g/kg.[5] |
Experimental Protocol: Subcutaneous Implantation for Biocompatibility Evaluation (Adapted from ISO 10993-6)
This protocol describes the subcutaneous implantation of a biomaterial in a rodent model to evaluate the local tissue response.[15]
-
Animal Model: Use a suitable rodent model, such as rats or mice.
-
Material Sterilization: Sterilize the biomaterial samples to be implanted.
-
Surgical Procedure: Anesthetize the animal and shave and disinfect the dorsal skin. Make a small incision and create a subcutaneous pocket.
-
Implantation: Place the sterile biomaterial sample into the subcutaneous pocket.
-
Suturing: Close the incision with sutures.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Observation Periods: Euthanize groups of animals at predetermined time points (e.g., 1, 4, and 12 weeks).
-
Histological Analysis: Excise the implantation site, fix the tissue in formalin, and process it for histological evaluation. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess the cellular infiltrate, fibrous capsule formation, and overall inflammatory response.
Visualizing Biocompatibility Assessment and Cellular Responses
To better understand the workflow of biocompatibility testing and the potential cellular responses to biomaterials, the following diagrams are provided.
Experimental workflow for biocompatibility assessment.
Signaling pathways in cellular response to biomaterials.
Conclusion
The biocompatibility of this compound-based polymers, particularly PNIPAM, is a complex issue influenced by multiple factors including its molecular weight, concentration, and the presence of residual monomers. While generally considered to have low hemolytic activity, PNIPAM can elicit a significant and prolonged inflammatory response in vivo. In contrast, alternative thermoresponsive polymers such as poly(N-vinylcaprolactam) and poly(2-oxazoline)s appear to offer superior biocompatibility profiles with lower cytotoxicity and minimal in vivo inflammatory reactions. For drug development and clinical applications, a careful and thorough evaluation of the biocompatibility of the chosen polymer is essential, and the selection should be based on a comprehensive risk-benefit analysis for the specific application. Further research focusing on direct, side-by-side comparative studies under standardized conditions will provide a clearer understanding of the relative biocompatibility of these promising thermoresponsive polymers.
References
- 1. Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 9. Effects of thermosensitive poly(N-isopropylacrylamide) on blood coagulation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 11. nhiso.com [nhiso.com]
- 12. measurlabs.com [measurlabs.com]
- 13. PNIPAM hydrogel induces skeletal muscle inflammation response - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01679G [pubs.rsc.org]
- 14. PNIPAM hydrogel induces skeletal muscle inflammation response - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
Performance of N-Isopropylacetamide in Different Cell Lines: A Review of Available Data
A comprehensive search of scientific literature and databases reveals a significant lack of publicly available data on the performance of N-Isopropylacetamide in different cell lines. To date, no studies have been identified that detail its cytotoxic effects, impact on cellular signaling pathways, or provide a direct comparison of its performance against other compounds in various cell culture models. The existing body of research in this chemical space is predominantly focused on the polymer, Poly(N-isopropylacrylamide) (PNIPAM), and its monomer precursor, N-isopropyl acrylamide (NIPAM). It is crucial to distinguish this compound from N-isopropyl acrylamide (NIPAM), as they are distinct chemical entities with different structures and potentially different biological activities.
As a helpful alternative for researchers and drug development professionals interested in this class of compounds, this guide provides a comparative overview of the performance of the structurally related and more extensively studied compound, N-isopropyl acrylamide (NIPAM) , in various cell lines.
Comparative Performance of N-isopropyl acrylamide (NIPAM) in Different Cell Lines
N-isopropyl acrylamide (NIPAM) is primarily known as the monomer unit for the thermoresponsive polymer PNIPAM. While PNIPAM is generally considered biocompatible, the NIPAM monomer has been shown to exhibit cytotoxicity.[1][2] The cellular sensitivity to NIPAM can vary depending on the cell type.[1][2]
Cytotoxicity Data
The cytotoxic effects of NIPAM have been evaluated in several mammalian cell lines. The following table summarizes the available quantitative data on cell viability after exposure to NIPAM.
| Cell Line | Assay | Concentration | Exposure Time | Cell Viability (%) | Reference |
| Bovine Aortic Endothelial Cells (BAECs) | MTS | 5 mg/mL | 24 hours | < 70% | [2] |
| 5 mg/mL | 48 hours | < 70% | [2] | ||
| Vero (Monkey Kidney Epithelial) Cells | MTS | 5 mg/mL | 24 hours | < 70% | [2] |
| 5 mg/mL | 48 hours | < 70% | [2] | ||
| Smooth Muscle Cells (SMCs) | MTS | 5 mg/mL | 24 hours | < 70% | [2] |
| 5 mg/mL | 48 hours | < 70% | [2] | ||
| 3T3 (Mouse Fibroblast) Cells | MTS | 5 mg/mL | 24 hours | ~80% | [2] |
| 5 mg/mL | 48 hours | ~48% | [2] |
Note: A compound is generally considered cytotoxic if cell viability is below 70%.[2]
From the data, it is evident that endothelial and epithelial cells are more sensitive to the toxic effects of the NIPAM monomer compared to fibroblasts, which show more resistance at shorter exposure times.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NIPAM cytotoxicity.
Cell Culture
Bovine Aortic Endothelial Cells (BAECs), Vero cells (monkey kidney epithelial cells), smooth muscle cells (SMCs), and 3T3 fibroblasts were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[2] For BAECs, the medium was also supplemented with MEM Non-Essential Amino Acids (MEM NEAA).[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[2]
Cytotoxicity Testing using MTS Assay
The cytotoxicity of the NIPAM monomer was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).[2]
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: NIPAM was dissolved in the cell culture medium to achieve the desired concentration (e.g., 5 mg/mL).[2] The existing medium was removed from the cells and replaced with the NIPAM-containing medium.
-
Incubation: The cells were incubated with the NIPAM solution for specified periods (e.g., 24 and 48 hours).[2]
-
MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.
-
Incubation with Reagent: The plates were incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the absorbance of untreated control cells.
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific information in the reviewed literature regarding the detailed signaling pathways modulated by N-isopropyl acrylamide (NIPAM). The primary reported effect is a reduction in cell viability, likely through general cytotoxic mechanisms affecting mitochondrial activity, as suggested by the MTS assay.[2]
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be involved in NIPAM-induced cytotoxicity.
References
Validating Drug Release from N-Isopropylacetamide (NIPAAM) Hydrogels: A Comparative Guide
N-Isopropylacetamide (NIPAAM)-based hydrogels are a cornerstone of stimuli-responsive drug delivery systems, prized for their sharp thermal response near physiological temperatures. This guide provides a comparative overview of the mechanisms governing drug release from these "smart" polymers and the experimental data that validates their performance. We will delve into various NIPAAM hydrogel formulations, compare their release kinetics, and provide detailed protocols for their characterization.
Core Mechanism: The Lower Critical Solution Temperature (LCST) Transition
The primary mechanism underpinning drug release from NIPAAM hydrogels is their thermo-responsive nature. Poly(N-isopropylacrylamide) (PNIPAAM) exhibits a Lower Critical Solution Temperature (LCST) in water at approximately 32°C.[1][2]
-
Below the LCST (<32°C): The hydrogel is in a swollen, hydrophilic state. The polymer chains are extended, forming hydrogen bonds with water molecules, which allows the hydrogel to absorb significant amounts of water and, consequently, the drug to be loaded.[1][2]
-
Above the LCST (>32°C): The hydrogel undergoes a reversible phase transition, becoming hydrophobic. The hydrogen bonds with water break, and polymer-polymer interactions become dominant, causing the hydrogel to collapse and expel water along with the entrapped drug.[2][3]
This temperature-triggered "on-off" switching allows for pulsatile drug release, a highly sought-after characteristic for targeted and controlled therapies.[4][5] The drug release kinetics can be further tailored by copolymerizing NIPAAM with other monomers to introduce additional sensitivities, such as pH-responsiveness.[1][2][6]
Performance Comparison of NIPAAM Hydrogel Formulations
The performance of NIPAAM hydrogels can be significantly enhanced by creating composite or interpenetrating polymer network (IPN) structures. These modifications can improve mechanical strength, response rates, and drug loading capacity.[3][7]
Table 1: Comparative Drug Release from Different PNIPAAM Hydrogel Formulations
| Hydrogel Formulation | Model Drug | Stimulus | Cumulative Release (Below LCST) | Cumulative Release (Above LCST) | Key Findings |
| PNIPAAM (Conventional) | Prednisone Acetate | Temperature (22°C vs. 37°C) | ~20% in 8h | ~80% in 8h | Demonstrates basic thermo-responsive "on-off" release.[5] |
| PNIPAAM-co-PAAm-Mela (Copolymer) | Curcumin | pH 7.4 vs. pH 5.0 (at 45°C) | ~32% in 2h (pH 7.4) | ~92% in 1h (pH 5.0) | Dual pH and temperature sensitivity allows for enhanced release in acidic environments.[1][8] |
| PNIPAAM/Chitosan (Semi-IPN) | Not specified | Temperature & pH | - | - | Semi-IPN structure slows drug diffusion, allowing for more sustained release.[9] |
| CMC/Ca2+/PNIPAM (IPN Aerogel) | 5-Fluorouracil | Temperature (25°C vs. 37°C) | 52% in 12h | 68% in 12h | The IPN structure provides a more controlled, diffusion-mediated release.[10] |
| PNIPAAM-b-PMMA (Composite) | Prednisone Acetate | Temperature (22°C vs. 37°C) | - | - | Composite hydrogels exhibit faster shrinking kinetics compared to pure PNIPAAM.[5] |
Data synthesized from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocols for Validation
Validating the drug release mechanism requires a suite of characterization techniques to confirm the hydrogel's structure and its response to stimuli.
-
Preparation: Dissolve NIPAAM monomer and a crosslinker (e.g., N,N'-methylenebisacrylamide) in a solvent (e.g., deionized water or THF).[1]
-
Initiation: Purge the solution with nitrogen gas to remove oxygen. Add an initiator (e.g., AIBN or APS).[1]
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 68°C) and allow it to react for a set duration (e.g., 24 hours) under an inert atmosphere.[1]
-
Purification: Precipitate the resulting polymer in a non-solvent (e.g., hexane). The purified hydrogel is then dried for further use.[1]
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology and porous internal structure of the hydrogel. A porous structure is crucial for high water uptake and rapid response times.[5][7]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the thermal transitions of the hydrogel, providing precise measurement of the LCST.[5][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the chemical structure of the hydrogel by identifying the characteristic functional groups of the constituent polymers.
-
A dried, pre-weighed hydrogel sample (Wd) is immersed in a buffer solution at a specific temperature and/or pH.
-
At regular intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed (Ws).
-
The swelling ratio (SR) is calculated as: SR = (Ws - Wd) / Wd.
-
The experiment is repeated at various temperatures, particularly below and above the LCST, to quantify the hydrogel's thermo-responsive behavior.[7]
-
Loading: A known amount of dried hydrogel is swollen in a concentrated drug solution (e.g., curcumin in deionized water) for a prolonged period (e.g., 24 hours) to ensure maximum loading.[8]
-
Preparation: The drug-loaded hydrogel is placed in a dialysis bag with a specific molecular weight cut-off.[8]
-
Release Study: The dialysis bag is immersed in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 25°C or 37°C) and pH.[8]
-
Quantification: At predetermined time points, aliquots of the release medium are withdrawn and the concentration of the released drug is measured using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[8]
-
The cumulative percentage of drug release is calculated and plotted against time to generate a release profile.
Modeling Drug Release Kinetics
To understand the mechanism of drug release (e.g., diffusion-controlled, swelling-controlled), the experimental release data is often fitted to mathematical models. The Korsmeyer-Peppas model is frequently used for hydrogel systems.[6][10][11] The release mechanism can be inferred from the release index 'n':
-
n < 0.45: Fickian diffusion-controlled release.[10]
-
0.45 < n < 0.89: Anomalous (non-Fickian) transport, indicating a combination of diffusion and swelling.
-
n > 0.89: Case-II transport, where release is dominated by polymer chain relaxation and swelling.
For many PNIPAAM systems, the release is primarily controlled by Fickian diffusion, though this can be accelerated by the hydrogel's shrinkage above the LCST.[10]
Comparison with Alternative Drug Delivery Systems
While NIPAAM hydrogels are highly effective, it is important to consider their performance relative to other common drug delivery vehicles.
Table 2: NIPAAM Hydrogels vs. Alternative Systems
| Feature | NIPAAM Hydrogels | Liposomes | Polymeric Micelles | Chitosan-Based Hydrogels |
| Primary Stimulus | Temperature (sharp "on-off") | Generally passive; can be engineered for pH/temp sensitivity | pH, Temperature | pH |
| Release Mechanism | Swelling/shrinking, diffusion | Membrane fusion, erosion, diffusion | Disassembly of micelle structure | Swelling, erosion, diffusion |
| Biocompatibility | Generally good | Excellent | Good | Excellent, biodegradable |
| Drug Type | Hydrophilic and hydrophobic | Hydrophilic (core) & Hydrophobic (bilayer) | Primarily hydrophobic | Hydrophilic and hydrophobic |
| Key Advantage | Sharp, tunable "on-off" release near body temperature.[12] | High biocompatibility, can encapsulate diverse drug types. | Can solubilize poorly water-soluble drugs. | Biodegradable, mucoadhesive properties.[9] |
| Key Limitation | Poor mechanical properties in some formulations, potential for dose dumping.[3][12] | Lower drug loading capacity, potential instability. | Can be unstable upon dilution in vivo. | Release is often slower and less "on-off". |
References
- 1. mdpi.com [mdpi.com]
- 2. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and controlled drug release of thermosensitive IPN-PNIPAAm hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Temperature/pH-Responsive Carboxymethyl Cellulose/Poly (N-isopropyl acrylamide) Interpenetrating Polymer Network Aerogels for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and swelling behavior of hydrogels from N-isopropylacrylamide, N,N′-diethylacrylamide, acrylic acid, and its use for drug release | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
"comparative analysis of different N-Isopropylacetamide synthesis routes"
For Researchers, Scientists, and Drug Development Professionals
N-Isopropylacetamide is a valuable amide with applications in various chemical and pharmaceutical contexts. Its synthesis can be approached through several distinct routes, each presenting unique advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility. This guide provides a comparative analysis of the most common synthetic pathways to this compound, supported by experimental data to inform methodology selection in research and development.
Comparison of this compound Synthesis Routes
The selection of an optimal synthesis route for this compound is contingent on factors such as desired yield, purity, available starting materials, and reaction conditions. The following table summarizes the quantitative data for three primary synthetic methodologies.
| Synthesis Route | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) |
| Acylation of Isopropylamine | Isopropylamine, Acetyl Chloride | Hydroxyapatite-supported Copper(I) Oxide | 50 | 0.1 h | 92 |
| Acylation of Isopropylamine | Isopropylamine, Acetic Anhydride | Triethylamine | 20 | Not Specified | 100 (reference) |
| Ritter Reaction | Acrylonitrile, Isopropanol | Sulfuric Acid, p-hydroxyanisole | 40-50 | 0.5-1 h | 54.2 |
| Modified Ritter Reaction | Acrylonitrile, Isopropanol | Tetrabutylammonium Chloride, Sulfuric Acid | 40-50 | 0.5-1 h | 75.7 |
Detailed Synthetic Methodologies
Acylation of Isopropylamine with Acetyl Chloride
This widely utilized method involves the reaction of isopropylamine with acetyl chloride. The use of a catalyst can significantly improve the reaction's efficiency.
Experimental Protocol: To a mixture of isopropylamine (1 mmol) and acetyl chloride (1 mmol) in acetonitrile (5 mL), hydroxyapatite-supported copper(I) oxide (0.1 g) is added under an air atmosphere. The reaction mixture is then refluxed at 50 °C for approximately 0.1 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and filtered. The resulting residue is washed with water and ethyl acetate. The final product is obtained after solvent removal under reduced pressure, followed by crystallization.[1]
Acylation of Isopropylamine with Acetic Anhydride
Another common approach is the acylation of isopropylamine using acetic anhydride. This method can achieve a very high yield.[2]
Experimental Protocol: In a reaction vessel, isopropylamine is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath. Acetic anhydride is then added dropwise to the stirred solution, often in the presence of a base like triethylamine to neutralize the acetic acid byproduct. The reaction is typically stirred at room temperature for a specified period. After the reaction is complete, the mixture is washed with water and a mild base to remove any unreacted acetic anhydride and acetic acid. The organic layer is then dried, and the solvent is evaporated to yield this compound.
The Ritter Reaction
The Ritter reaction provides an alternative pathway to N-substituted amides from nitriles and a carbocation source, in this case, from isopropanol.[3]
Experimental Protocol: Acrylonitrile (0.15 mol) and isopropanol (0.15 mol) are used as the primary reactants. p-Hydroxyanisole (3 x 10-4 mol) is added as a polymerization inhibitor, and concentrated sulfuric acid (0.45 mol) serves as the catalyst. The reaction solution is neutralized with ammonia water and then allowed to stand for phase separation. The aqueous layer is frozen to crystallize the this compound. The oil layer is also frozen and agglomerated. Both solid fractions are combined, filtered under vacuum, and dried. Recrystallization from a benzene-n-hexane mixed solvent yields the final product.[4] A modified version of this process, which includes the use of tetra-n-butylammonium chloride as a co-catalyst, has been shown to improve the yield to 75.7%.[4]
Reaction Pathway Diagrams
The following diagrams illustrate the fundamental chemical transformations in the synthesis of this compound.
Caption: Acylation of Isopropylamine with Acetyl Chloride.
Caption: The Ritter Reaction Pathway.
References
Preserving Nanocarriers: A Comparative Guide to Cryoprotectants for Lipid-Based Nanoparticles
For researchers, scientists, and drug development professionals, ensuring the long-term stability of lipid-based nanoparticles (LNPs) is a critical challenge. Cryopreservation, while a common method for long-term storage, can induce significant stress on nanoparticles, leading to aggregation and loss of therapeutic efficacy. This guide provides a comparative analysis of different cryoprotectants used to stabilize LNPs during freeze-thaw cycles, supported by experimental data and detailed protocols.
The use of cryoprotectants is essential to mitigate the detrimental effects of freezing, such as the formation of ice crystals which can disrupt the delicate lipid bilayer structure of nanoparticles.[1] Sugars like trehalose and sucrose have been widely investigated for their ability to protect LNPs during freezing and lyophilization.[1][2] This protective effect is attributed to their ability to form a glassy matrix around the nanoparticles, preventing aggregation and maintaining their physical and chemical integrity.
Comparative Stability Analysis
The following tables summarize quantitative data from studies investigating the impact of different cryoprotectants on the stability of lipid-based nanoparticles after freeze-thaw (FT) cycles. The key stability parameters assessed are particle size, polydispersity index (PDI), and the biological activity of the encapsulated cargo, such as siRNA.
Table 1: Effect of Cryoprotectants on LNP Size and Polydispersity Index (PDI) after One Freeze-Thaw Cycle
| Cryoprotectant (Concentration) | Initial Size (nm) | Size after 1 FT (nm) | Initial PDI | PDI after 1 FT | Reference |
| None (0% Sugar) | ~80 | >300 | ~0.1 | >0.4 | [3][4] |
| Trehalose (20% w/v) | ~80 | ~100 | ~0.1 | ~0.15 | [3][4] |
| Sucrose (20% w/v) | ~80 | ~100 | ~0.1 | ~0.15 | [3][4] |
Data compiled from studies by Ball et al. (2016).[3][4]
As evidenced in Table 1, LNPs subjected to a freeze-thaw cycle without a cryoprotectant showed a significant increase in both particle size and PDI, indicating substantial aggregation.[4] In contrast, the presence of 20% (w/v) trehalose or sucrose effectively mitigated this increase, maintaining the nanoparticles' physical characteristics close to their initial state.[4]
Table 2: Impact of Cryoprotectants on siRNA Entrapment and Gene Silencing Efficacy of LNPs after Freeze-Thaw Cycles
| Cryoprotectant (Concentration) | siRNA Entrapment (after 1 FT) | Gene Silencing Efficacy (after 1 FT) | Gene Silencing Efficacy (after 3 FT) | Reference |
| None (0% Sugar) | Not significantly affected | Reduced | Significantly Reduced | [3][4] |
| Trehalose (20% w/v) | Not significantly affected | Preserved | Preserved | [3][4] |
| Sucrose (20% w/v) | Not significantly affected | Preserved | Preserved | [3][4] |
Data compiled from studies by Ball et al. (2016).[3][4]
Crucially, the biological activity of the LNP cargo was also preserved with the use of cryoprotectants. While the siRNA entrapment was not significantly affected by the freeze-thaw process itself, the gene silencing efficacy was notably diminished in the absence of a cryoprotectant.[3][4] Both trehalose and sucrose at a concentration of 20% (w/v) were able to preserve the gene silencing efficacy of the siRNA-loaded LNPs even after three freeze-thaw cycles.[3][4] Research indicates that the protective effect of these sugars is concentration-dependent, with 20% sugar being necessary to retain efficacy.[4]
Experimental Workflows and Methodologies
To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols are provided below.
Experimental Workflow for Cryoprotectant Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of different cryoprotectants in preserving LNP stability.
Detailed Experimental Protocols
1. Lipid Nanoparticle Formulation
Lipid nanoparticles encapsulating siRNA were formulated using a microfluidic mixing method.[2]
-
Lipid Composition: A typical lipid mixture consists of an ionizable lipid, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid.[2] The lipids are dissolved in ethanol.
-
Aqueous Phase: The siRNA is diluted in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0).[2]
-
Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device.
-
Dialysis: The resulting nanoparticles are dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated siRNA.[2]
2. Cryopreservation Protocol
-
The formulated LNPs are diluted with solutions containing different cryoprotectants (e.g., trehalose, sucrose) to achieve the desired final concentrations (e.g., 0%, 5%, 10%, 20% w/v).[3][4]
-
The LNP-cryoprotectant mixtures are then subjected to freeze-thaw cycles. A typical cycle involves freezing the samples at -80°C overnight, followed by thawing at room temperature.[3][4] This process can be repeated for multiple cycles to assess long-term stability.[3][4]
3. Nanoparticle Characterization
-
Particle Size and Polydispersity Index (PDI): These parameters are measured using Dynamic Light Scattering (DLS).
-
siRNA Encapsulation Efficiency: The amount of encapsulated siRNA is determined using a fluorescent dye-binding assay, such as the Quant-iT RiboGreen assay.[3] The assay compares the fluorescence of the sample before and after lysis of the nanoparticles with a detergent.
4. In Vitro Gene Silencing Assay
-
Cell Culture: HeLa cells are cultured in appropriate media.
-
Transfection: The cells are treated with the LNP-siRNA formulations (fresh and post-freeze-thaw).
-
Analysis: The level of gene silencing is quantified by measuring the expression of the target gene (e.g., using a luciferase reporter assay) 24 hours post-transfection.[1][3]
Logical Relationship of Cryoprotection
The mechanism of cryoprotection involves the cryoprotectant molecules preventing the damaging effects of ice crystal formation and maintaining the integrity of the LNP structure.
References
- 1. dovepress.com [dovepress.com]
- 2. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
"evaluating the effect of different cryoprotectants on protein stability"
For researchers, scientists, and drug development professionals, maintaining protein stability during cryopreservation is paramount. The formation of ice crystals and the resulting changes in solute concentration during freezing and thawing can lead to irreversible denaturation and aggregation, compromising biological activity. This guide provides an objective comparison of common cryoprotectants, supported by experimental data, to aid in the selection of the most effective stabilizing agents for your protein of interest.
This guide delves into the mechanisms of action of various cryoprotectants and presents a comparative analysis of their performance in preserving protein structure and function post-cryopreservation. Detailed experimental protocols for key stability-indicating assays are also provided to enable researchers to conduct their own evaluations.
The Role of Cryoprotectants in Protein Preservation
Cryoprotectants are essential additives that mitigate the detrimental effects of freezing on proteins. Their primary mechanisms of action include:
-
Lowering the Glass Transition Temperature: Some cryoprotectants prevent the formation of damaging ice crystals by promoting a vitrified, or glassy, state of the solution at low temperatures.
-
Preferential Exclusion: Many cryoprotectants are preferentially excluded from the protein's surface. This thermodynamic effect favors the native, more compact protein conformation, as unfolding would increase the contact area between the protein and the excluded solute.[1]
-
Hydrogen Bonding: Cryoprotectants can form hydrogen bonds with protein molecules, effectively replacing water molecules. This helps to maintain the protein's native structure in a dehydrated state.[1]
-
Vitrification: At sufficiently high concentrations, some cryoprotectants can lead to the formation of a glassy solid state without any ice crystal formation, a process known as vitrification. This completely avoids the mechanical damage caused by ice crystals.
Comparative Analysis of Common Cryoprotectants
The selection of an appropriate cryoprotectant is critical and often protein-specific. Below is a summary of the performance of commonly used cryoprotectants based on experimental evidence.
Data Summary: Effect of Cryoprotectants on Protein Stability
The following tables summarize quantitative data from various studies on the effectiveness of different cryoprotectants in preserving protein stability after freeze-thaw cycles. It is important to note that the optimal cryoprotectant and its concentration can vary significantly depending on the specific protein and the formulation buffer.
| Cryoprotectant | Protein Studied | Assay | Key Findings | Reference |
| Sucrose | Myofibrillar protein | Ca2+-ATPase activity | Retained significantly higher activity compared to the no-additive control after three freeze-thaw cycles.[2] | [2] |
| Monoclonal Antibody (mAb) | Particle Formation (MFI) | Effectively prevented cold-crystallization and reduced particle formation, especially at high protein concentrations.[3] | [3] | |
| Lysozyme | Aggregation | Shown to be one of the most effective cryoprotectants in preventing freeze/thaw-induced aggregation.[4] | [4] | |
| Glycerol | Hemoglobin | Thermal Stability (DSC) | Slightly increased the denaturation temperature, indicating enhanced thermal stability.[5] | [5] |
| Lysozyme | Aggregation Reversibility | Demonstrated the best performance in the heat-induced reversibility of aggregates after freeze-thaw stress.[4] | [4] | |
| Mouse Sperm | Membrane Integrity | A combination of 6% glycerol and 7.5% trehalose showed maximal protection and recovery of intact cells.[6] | [6] | |
| Trehalose | MraY (enzyme) | Activity | Stabilized the enzyme against thermal denaturation with minimal impact on its reaction rate.[7] | [7] |
| Mouse Sperm | Membrane Integrity | Significantly better recovery of intact cells compared to raffinose at the same concentration.[6] | [6] | |
| Lysozyme and Myoglobin | Thermal Stability (DSC) | Resulted in higher glass transition temperatures compared to sucrose, indicating better vitrification properties.[8] | [8] | |
| DMSO | Hemoglobin | Thermal Stability (DSC) | Led to a significant decrease in the denaturation temperature, suggesting a reduction in thermal stability.[5] | [5] |
| Polyethylene Glycol (PEG) | Drug Substance Protein | Aggregation (DLS) | As little as 0.1% PEG was effective in inhibiting the formation of freeze/thaw-induced aggregates.[9] | [9] |
Experimental Workflow for Evaluating Cryoprotectant Efficacy
The following diagram illustrates a typical experimental workflow for assessing the effectiveness of different cryoprotectants on protein stability.
Caption: Experimental workflow for evaluating cryoprotectant efficacy on protein stability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol outlines the general procedure for analyzing protein aggregation using SEC.
-
Objective: To separate and quantify soluble aggregates, monomers, and fragments based on their hydrodynamic radius.
-
Materials:
-
Size-Exclusion Chromatography system (e.g., UHPLC or HPLC) with a UV detector.
-
SEC column with an appropriate pore size for the protein of interest (e.g., 300 Å for monoclonal antibodies).[10]
-
Mobile phase: A buffer that minimizes non-specific interactions between the protein and the stationary phase. A common mobile phase is 100 mM phosphate buffer with 150 mM NaCl, pH 6.8.[11]
-
Protein samples (with and without cryoprotectants) after freeze-thaw cycles.
-
Molecular weight standards for column calibration.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known concentration of the protein sample onto the column.
-
Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).
-
Identify the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).
-
Integrate the peak areas to determine the percentage of each species.
-
Compare the percentage of monomer and aggregates across different cryoprotectant formulations.
-
Dynamic Light Scattering (DLS) for Particle Size Analysis
This protocol describes the use of DLS to assess the size distribution of particles in a protein solution.
-
Objective: To measure the hydrodynamic diameter of particles in solution and detect the presence of aggregates.[12]
-
Materials:
-
Dynamic Light Scattering instrument.
-
Low-volume cuvettes.
-
Protein samples (with and without cryoprotectants) after freeze-thaw cycles.
-
Buffer for sample dilution, if necessary.
-
-
Procedure:
-
Ensure the protein sample is free of large, visible particles by centrifugation or filtration.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the scattering angle (e.g., 90° or dual-angle for enhanced aggregate detection).[13]
-
Acquire the scattering data. The instrument software will calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
Analyze the size distribution plot for the presence of larger species, which are indicative of aggregation.
-
Compare the Z-average diameter and PDI values for samples with different cryoprotectants.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol details the use of CD spectroscopy to evaluate changes in the secondary structure of a protein.
-
Objective: To assess the conformational integrity of a protein by analyzing its far-UV CD spectrum.[14]
-
Materials:
-
Circular Dichroism spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
-
Protein samples (with and without cryoprotectants) after freeze-thaw cycles.
-
Buffer that is transparent in the far-UV region (e.g., phosphate buffer).[15]
-
-
Procedure:
-
Prepare protein samples at a suitable concentration (e.g., 0.1-0.2 mg/mL).
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the CD spectrum of the protein sample in the far-UV range (e.g., 190-260 nm).[16]
-
Subtract the buffer baseline from the protein spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Compare the spectra of the freeze-thawed samples to that of a non-frozen control. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis
This protocol describes how to use DSC to determine the thermal stability of a protein.
-
Objective: To measure the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[17]
-
Materials:
-
Differential Scanning Calorimeter.
-
Protein samples (with and without cryoprotectants) after freeze-thaw cycles.
-
Matching buffer for the reference cell.
-
-
Procedure:
-
Prepare protein samples at a concentration of 0.5-1.0 mg/mL.[18]
-
Load the protein sample into the sample cell and the matching buffer into the reference cell.
-
Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 60 °C/hour).[17]
-
Initiate the temperature scan. The instrument will measure the difference in heat capacity between the sample and reference cells as a function of temperature.
-
The resulting thermogram will show a peak corresponding to the protein unfolding. The temperature at the apex of this peak is the Tm.
-
Compare the Tm values for proteins formulated with different cryoprotectants. A higher Tm indicates greater thermal stability.
-
References
- 1. Interactions of stabilizing additives with proteins during freeze-thawing and freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. librarysearch.uniroma2.it [librarysearch.uniroma2.it]
- 4. Investigation of the reversibility of freeze/thaw stress-induced protein instability using heat cycling as a function of different cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of cryoprotective agents influence on thermodynamic and kinetic parameters of equine and human hemoglobin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. shimadzu.com [shimadzu.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Enhanced Protein Aggregation Detection Using Dual Angle Dynamic Light Scattering | Malvern Panalytical [malvernpanalytical.com]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N-Isopropylacetamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Isopropylacetamide, ensuring compliance with general laboratory safety standards.
Pre-Disposal and Handling
Before beginning any disposal process, it is essential to handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1]
| Personal Protective Equipment (PPE) for Handling this compound | |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Skin Protection | Impervious and fire/flame-resistant clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. |
This compound Disposal Protocol
Due to the limited specific disposal information available for this compound, a conservative approach adhering to general chemical waste disposal guidelines is required. The following protocol is based on standard laboratory practices for non-halogenated organic waste.
Step 1: Waste Identification and Segregation
This compound is a non-halogenated organic compound. It should be segregated from halogenated solvents, acids, and bases to prevent unwanted chemical reactions and to ensure proper disposal by your institution's waste management provider.
Step 2: Containerization
-
Use a designated, properly labeled waste container for non-halogenated organic liquids.
-
The container must be chemically resistant, in good condition, and have a secure, tight-fitting lid.
-
Clearly label the container with "Non-Halogenated Organic Waste" and list "this compound" as a constituent. Include the concentration and quantity of the waste.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1]
-
Keep the waste container away from incompatible materials, heat sources, and direct sunlight.
Step 4: Final Disposal
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures on waste pickup and disposal.
-
Dispose of the contents and container in accordance with local, state, and federal regulations. The disposal code P501, "Dispose of contents/container to...", indicates that a licensed professional waste disposal service must be used.[2]
-
For recycling or recovery options, it is recommended to refer to the manufacturer or supplier for information, as suggested by the P502 disposal code.[2]
Accidental Release Measures
In the event of a spill, prevent further leakage if it is safe to do so.[1] Avoid dust formation and contact with skin and eyes.[1] Collect the spilled material for disposal as outlined above.[1]
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Framework for Handling N-Isopropylacetamide
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Isopropylacetamide, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment is crucial to ensure the implementation of appropriate safety measures. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be used when there is a splash hazard. |
| Skin Protection | Wear a lab coat, long pants, and closed-toe shoes.[2] For direct handling, use fire/flame resistant and impervious clothing.[1] |
| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough times for this compound are not readily available, nitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals. It is advisable to consult the glove manufacturer's compatibility charts for specific recommendations. |
| Respiratory Protection | Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator should be used.[1] |
Note: As of this writing, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound have not been established. Therefore, it is crucial to handle this chemical with a high degree of caution and to minimize any potential for exposure.
Experimental Protocol: A Step-by-Step Guide for a Synthesis Reaction
The following is a generalized protocol for using this compound as a reagent in a laboratory synthesis. This procedure should be adapted to the specific requirements of your experiment.
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and all other chemicals to be used.[3]
-
Gather Materials: Assemble all necessary reagents, solvents, and equipment.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Procedure:
-
Set up in a Fume Hood: Conduct the entire experiment within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Inert Atmosphere (if required): For moisture-sensitive reactions, ensure the glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In a well-ventilated area, carefully measure and add the required amount of this compound to the reaction vessel.
-
Reaction Monitoring: Monitor the reaction progress as per your specific experimental parameters.
-
Work-up and Purification: Once the reaction is complete, follow your established procedure for quenching, extraction, and purification.
Spill Cleanup:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[5]
-
Collect Absorbent Material: Carefully scoop the absorbent material into a designated, labeled waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.[6]
-
Avoid Mixing: Do not mix amide waste with other incompatible waste streams.
Disposal Procedure:
-
Labeling: Ensure the waste container is accurately labeled with its contents.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Handling.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
